Dichlobentiazox
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZZBQQGUIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024186 | |
| Record name | Dichlobentiazox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957144-77-3 | |
| Record name | Dichlobentiazox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlobentiazox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOBENTIAZOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dichlobentiazox: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovery and Development Timeline
Key Milestones:
-
Circa 2006-2007: The period of active research and development likely commenced, as inferred from patent applications for related chemical compositions by Kumiai Chemical Industry Co., Ltd. during this time[2].
-
2016: Kumiai Chemical Industry officially announced dichlobentiazox as a new fungicide[3].
-
Post-2018: Further patent applications for various formulations containing this compound were filed, indicating ongoing development and product lifecycle management[3][4].
Chemical Synthesis
This compound is a synthetic chemical compound containing two isothiazole moieties. Its Chemical Abstracts Service (CAS) Registry Number is 957144-77-3[5]. The synthesis of this compound is a multi-step process that begins with succinonitrile[3].
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Mechanism of Action: Systemic Acquired Resistance (SAR)
The SAR pathway is complex and involves the production of signaling molecules, most notably salicylic acid (SA). While the precise molecular interactions of this compound with the rice SAR pathway are not detailed in publicly available literature, the general mechanism is understood to involve the upregulation of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins[6][7].
Generalized SAR Signaling Pathway in Rice
Caption: Generalized signaling pathway of Systemic Acquired Resistance in rice.
Target Pests and Efficacy
Controlled Pathogens:
-
Rice Blast (Pyricularia oryzae)
-
Brown Spot (Cochliobolus miyabeanus)
-
Bacterial Leaf Blight (Xanthomonas oryzae pv. oryzae)
-
Bacterial Grain Rot (Burkholderia glumae)
While specific quantitative data from field trials for this compound are not publicly available, the efficacy of fungicides for rice blast is typically measured by the reduction in disease severity and the impact on crop yield. For context, other fungicides have been shown to significantly reduce rice blast severity and increase grain yield under field conditions[8][9][10].
Toxicological Profile
A risk assessment of this compound has been conducted, providing key toxicological data. The studies indicated no carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity[11].
| Parameter | Value | Species | Study Duration |
| No-Observed-Adverse-Effect Level (NOAEL) | 5.03 mg/kg body weight/day | Rat | 2 years |
| Acceptable Daily Intake (ADI) | 0.05 mg/kg body weight/day | - | - |
| Table based on data from the Food Safety Commission of Japan risk assessment.[11] |
Experimental Protocols
Detailed experimental protocols for the development of this compound are proprietary to Kumiai Chemical Industry. However, the following sections describe standardized methodologies for key experiments relevant to its development.
Protocol for SAR Induction and Assessment
This protocol provides a general framework for evaluating the ability of a chemical compound to induce SAR in rice.
1. Plant Growth and Treatment:
- Rice seedlings (e.g., a susceptible cultivar) are grown under controlled greenhouse conditions.
- At the 3-4 leaf stage, plants are treated with the test compound (e.g., this compound) at various concentrations via soil drench or foliar spray. Control plants are treated with a mock solution.
2. Pathogen Challenge:
- Several days after treatment (e.g., 3-7 days), both treated and control plants are challenged with a suspension of Pyricularia oryzae spores.
- Inoculated plants are maintained in a high-humidity chamber to facilitate infection.
3. Disease Assessment:
- Disease severity is evaluated at a set time point post-inoculation (e.g., 5-7 days).
- This can be done by counting the number of lesions per leaf or by using a disease rating scale (e.g., 0-9 scale) to calculate a disease index.
4. Molecular Analysis (Optional):
- To confirm SAR induction at the molecular level, leaf samples from a parallel set of uninfected, treated plants can be collected.
- Quantitative reverse transcription PCR (qRT-PCR) can be performed to measure the expression levels of known SAR marker genes, such as OsPR1a and OsPR1b.
Protocol for Fungicide Efficacy Field Trial
This protocol outlines a standard procedure for conducting a field trial to evaluate the efficacy of a fungicide against rice blast.
1. Experimental Design:
- The trial is set up in a location with a history of rice blast incidence.
- A Randomized Complete Block Design (RCBD) is typically used with multiple replications (e.g., 3-4 blocks).
- Each block contains plots for each treatment, including an untreated control.
2. Treatment Application:
- The test fungicide (e.g., DISARTA®) is applied at different rates and timings (e.g., at tillering and booting stages).
- Application is performed using a calibrated sprayer to ensure uniform coverage.
3. Data Collection:
- Disease Severity: Disease severity is assessed at regular intervals using a standardized rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the cumulative disease intensity over time.
- Yield Parameters: At the end of the season, data on grain yield (e.g., kg/ha ), number of panicles per plant, and 1000-grain weight are collected from each plot.
4. Statistical Analysis:
- The collected data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
- Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of different treatments.
Field Trial Workflow
Caption: General workflow for a fungicide efficacy field trial.
Conclusion
This compound represents a significant development in the field of fungicides, offering a valuable tool for integrated pest management in rice cultivation through its SAR-inducing mechanism. While detailed proprietary data on its development and field performance remain limited in the public domain, the available information on its synthesis, mode of action, and toxicological profile provides a strong foundation for understanding this innovative plant protection product. Further independent research will be valuable in elucidating the specific molecular interactions of this compound within the plant's defense signaling network.
References
- 1. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 2. Herbicide composition by Kumiai Chemical Industry Co., Ltd. - Patent No. 2007335387 [ipmonitor.com.au]
- 3. Bactericidal composition - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20190053496A1 - Herbicidal agrochemical composition and herbicidal method using same - Google Patents [patents.google.com]
- 5. This compound | C11H6Cl2N2O3S2 | CID 17756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Salicylic Acid Is Required for Broad-Spectrum Disease Resistance in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biologicals and New Generation Fungicides in the Management of Blast Disease in Rice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
Dichlobentiazox: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
Dichlobentiazox is a novel fungicide developed by Kumiai Chemical Industry, introduced in 2016. It demonstrates notable efficacy against a range of significant rice pathogens, particularly rice blast caused by Pyricularia oryzae. Its unique mode of action, which involves the induction of systemic acquired resistance (SAR) in the host plant, makes it a valuable tool in integrated pest management strategies, especially in scenarios where resistance to conventional fungicides is a concern. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, toxicological profile, and analytical and experimental protocols related to this compound.
Chemical Structure and Identity
This compound is an isothiazole fungicide characterized by the presence of both a benzisothiazole and a dichloro-isothiazole moiety.
-
IUPAC Name: 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide[1][2]
-
CAS Name: 3-((3,4-dichloro-5-isothiazolyl)methoxy)-1,2-benzisothiazole 1,1-dioxide[1][3]
-
Canonical SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 349.22 g/mol | [5] |
| Physical State | White solid | [4] |
| Melting Point | 172.5 °C | [4][6] |
| Density | 1.59 g/mL | [6] |
| Water Solubility (at 20°C) | Data not available | [4][6] |
| Vapor Pressure (at 20°C) | Data not available | [6] |
| Octanol-Water Partition Coefficient (logP) | Data not available | [6] |
| Dissociation Constant (pKa) | Data not available | [6] |
Fungicidal Spectrum and Efficacy
This compound is primarily used for the control of fungal and bacterial diseases in rice. Its spectrum of activity includes:
-
Rice Blast: Pyricularia oryzae (syn. Magnaporthe oryzae)[7]
-
Brown Spot: Cochliobolus miyabeanus
-
Bacterial Leaf Blight: Xanthomonas oryzae pv. oryzae
-
Bacterial Grain Rot: Burkholderia glumae
Quantitative efficacy data, such as EC₅₀ values, for this compound against these pathogens are not widely published in peer-reviewed literature. Efficacy is typically determined through field trials measuring disease severity and crop yield.
Mode of Action: Induction of Systemic Acquired Resistance (SAR)
Unlike many fungicides that directly target fungal cellular processes, this compound acts as a plant defense activator.[4] It induces Systemic Acquired Resistance (SAR), a plant's innate immune response that provides long-lasting, broad-spectrum protection against a variety of pathogens.
The SAR pathway is a complex signaling cascade. While the precise molecular target of this compound is not publicly disclosed, it is understood to trigger the pathway, leading to a state of heightened defense readiness in the plant.
Synthesis Workflow
The synthesis of this compound involves a multi-step process starting from succinonitrile. The key intermediates include a trisubstituted isothiazole derivative and 3-chloro-1,2-benzothiazole 1,1-dioxide, which is derived from saccharin.
Toxicological Profile
An extensive risk assessment of this compound was conducted by the Food Safety Commission of Japan (FSCJ). The studies indicated no evidence of carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity. The major adverse effects observed at higher doses included suppressed body weight, anemia in dogs, and hyperplasia in the liver and duodenum.
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations |
| Subacute Toxicity (90-day) | Rat | M: 22 mg/kg bw/dayF: 74 mg/kg bw/day | Hyaline droplet accumulation in renal tubules (males); epithelial villus hypertrophy of duodenum (females). |
| Chronic Toxicity/Carcinogenicity (2-year) | Rat | 5.03 mg/kg bw/day | This was the lowest NOAEL observed across all studies. |
| Chronic Toxicity | Dog | - | Anemia, hyperplasia and hypertrophy of bile duct in the liver. |
| Carcinogenicity | Mouse | - | No carcinogenic effects observed. |
| Two-Generation Reproductive Toxicity | Rat | - | No reproductive toxicity observed. |
| Developmental Toxicity | Rat & Rabbit | - | No teratogenic effects observed. |
| Acceptable Daily Intake (ADI) | Human | 0.05 mg/kg bw/day | Based on the 2-year rat study with a safety factor of 100. |
Experimental Protocols
Residue Analysis in Agricultural Products
A validated method for the determination of this compound residues utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify this compound residues in representative agricultural products (e.g., rice grains).
Methodology:
-
Sample Homogenization: A representative sample (e.g., 10 g) of the agricultural product is homogenized.
-
Extraction (QuEChERS EN 15662 Method):
-
To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet containing magnesium sulfate, sodium chloride, and sodium citrate.
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and C18 sorbent. (Note: PSA and GCB sorbents were found to reduce recovery).
-
Vortex for 30 seconds and centrifuge.
-
-
LC-MS/MS Analysis:
-
The final cleaned extract is filtered and injected into an LC-MS/MS system.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
Validation: The method should be validated for linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ), with recovery rates expected to be within 70-120%.
-
In-vivo Fungicidal Efficacy Trial (Rice Blast)
Objective: To evaluate the efficacy of this compound in controlling rice blast (Pyricularia oryzae) under field or greenhouse conditions.
Methodology:
-
Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of three replications is recommended.
-
Treatments:
-
This compound at various application rates (e.g., g a.i./ha).
-
A standard registered fungicide for rice blast control (positive control).
-
An untreated control (negative control).
-
-
Crop Husbandry: Susceptible rice varieties are grown using standard agronomic practices for the region.
-
Inoculation: If natural infection pressure is low, plots can be artificially inoculated with a spore suspension of P. oryzae to ensure uniform disease development.
-
Application: this compound is applied as a foliar spray at a specified crop growth stage (e.g., tillering or booting), using calibrated spray equipment to ensure uniform coverage.
-
Disease Assessment:
-
Disease severity is assessed at regular intervals (e.g., 7, 14, and 21 days after the final application).
-
Assessment is performed by rating the percentage of leaf area affected by blast lesions on a standardized scale (e.g., 0-9 scale).
-
The Percent Disease Index (PDI) is calculated.
-
-
Data Analysis:
-
The collected data on disease severity and crop yield are subjected to Analysis of Variance (ANOVA).
-
Treatment means are compared using a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to determine statistical significance.
-
Percent disease control is calculated relative to the untreated control.
-
Conclusion
This compound represents a significant advancement in fungicide technology, offering an alternative mode of action through the induction of the plant's own defense mechanisms. Its effectiveness against key rice pathogens, combined with a well-characterized toxicological profile, positions it as a promising component of modern crop protection programs. Further research into its precise molecular interactions within the SAR pathway and the publication of quantitative efficacy data would be of great value to the scientific community.
References
- 1. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. This compound (Ref: KIF-1629)-Pesticide database [wppdb.com]
- 5. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]
- 7. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]
Dichlobentiazox: A Technical Guide to a Novel Fungicide
CAS Number: 957144-77-3[1][2] IUPAC Name: 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide[3]
This technical guide provides an in-depth overview of Dichlobentiazox, a novel fungicide developed for the control of significant pathogens in rice cultivation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, toxicological profile, and analytical methodologies.
Chemical and Physical Properties
This compound is a synthetic fungicide characterized by the presence of two distinct isothiazole moieties.[4] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 957144-77-3 | [1][2] |
| IUPAC Name | 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | [3] |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | [3] |
| Molecular Weight | 349.21 g/mol | |
| Appearance | White solid | [5] |
| Mode of Action | Induction of systemic acquired resistance (SAR) | [6] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from succinonitrile. A general overview of the synthetic route is described below. For more detailed experimental procedures, refer to the cited patent literature.
Experimental Protocol: Synthesis Overview
-
Chlorination of Succinonitrile: Succinonitrile is treated with chlorine at an elevated temperature to yield a mixture of chlorinated maleonitrile and fumaronitrile.[7]
-
Formation of the Isothiazole Ring: The mixture from the previous step is reacted with disulfur dichloride and heated to produce the trisubstituted isothiazole derivative, 3,4-dichloro-5-cyanoisothiazole.[7] A patented method for this step involves reacting a ferricyanide complex with carbon disulfide and chlorine gas.[8]
-
Hydrolysis to Carboxylic Acid: The cyano group of the isothiazole derivative is hydrolyzed to a carboxylic acid, yielding 3,4-dichloro-5-isothiazolecarboxylic acid.[7][9]
-
Reduction to the Alcohol: The carboxylic acid is converted to its corresponding acid chloride, which is then reduced using a reducing agent like sodium borohydride to form (3,4-dichloroisothiazol-5-yl)methanol.[7]
-
Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide: This intermediate is prepared from the chlorination of saccharin using reagents such as phosphorus pentachloride or a mixture of 1,2-benzisothiazol-3-one and phosphoryl chloride.[1][5][10]
-
Final Condensation: (3,4-dichloroisothiazol-5-yl)methanol is treated with 3-chloro-1,2-benzisothiazole 1,1-dioxide in a basic solution to yield the final product, this compound.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and Validation of an Analytical Method for this compound in Agricultural Products with LC-MS/MS [agris.fao.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. unitedchem.com [unitedchem.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 7. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 9. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 10. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
Synthesis Pathway of Dichlobentiazox from Succinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Dichlobentiazox, a fungicide, commencing from the starting material succinonitrile. The synthesis involves a multi-step process encompassing chlorination, cyclization, hydrolysis, and coupling reactions. This document outlines the experimental protocols for key steps, summarizes available quantitative data, and presents a visual representation of the synthetic route.
Overview of the Synthesis Pathway
The synthesis of this compound from succinonitrile follows a linear sequence of chemical transformations. The key stages of this pathway are:
-
Chlorination of Succinonitrile: The initial step involves the chlorination of succinonitrile at an elevated temperature to produce a mixture of chlorinated maleonitrile and fumaronitrile.
-
Formation of the Isothiazole Ring: The resulting mixture of chlorinated nitriles is then reacted with disulfur dichloride under heat to form the trisubstituted isothiazole derivative, 3,4-dichloro-5-cyanoisothiazole.
-
Hydrolysis to Carboxylic Acid: The nitrile group of the isothiazole derivative is hydrolyzed to a carboxylic acid, yielding 3,4-dichloro-5-isothiazolecarboxylic acid.
-
Formation of Acid Chloride: The carboxylic acid is subsequently converted to the more reactive acid chloride, 3,4-dichloro-5-isothiazolecarbonyl chloride.
-
Reduction to Alcohol: The acid chloride is then reduced to the corresponding alcohol, (3,4-dichloroisothiazol-5-yl)methanol, using a reducing agent such as sodium borohydride.
-
Final Coupling Reaction: In the final step, a basic treatment is employed to couple the alcohol derivative with 3-chloro-1,2-benzothiazole 1,1-dioxide, yielding the target molecule, this compound.[1]
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of this compound are provided below.
Synthesis of 3,4-dichloro-5-isothiazolecarboxylic acid from 3,4-dichloro-5-cyanoisothiazole[2]
This procedure details the hydrolysis of the cyano group to a carboxylic acid.
Materials:
-
Crude 3,4-dichloro-5-cyanoisothiazole
-
Methanol
-
45% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
In a 500 mL round-bottomed flask, place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole.
-
Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution to the flask.
-
Stir the reaction mixture at 40°C for 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is completely consumed.
-
Once the reaction is complete, remove the residual methanol by concentration under reduced pressure.
-
Adjust the pH of the resulting solution to 3 with concentrated hydrochloric acid.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water to afford 17.6 g of 3,4-dichloro-5-isothiazolecarboxylic acid as a white solid. The product can be used in the subsequent step without further purification.
General Procedure for the Reduction of Acid Chlorides to Alcohols using Sodium Borohydride
While a specific protocol for the reduction of 3,4-dichloro-5-isothiazolecarbonyl chloride was not found, a general procedure for the reduction of acid chlorides to alcohols using sodium borohydride is presented. This can be adapted and optimized for the specific substrate.
Materials:
-
Acid chloride
-
Sodium borohydride
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Ice bath
Procedure:
-
Dissolve the acid chloride in a suitable anhydrous alcohol (e.g., methanol) in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any excess sodium borohydride.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the available quantitative data for a key step in the synthesis of this compound. Data for other steps were not available in the searched literature.
| Step | Reactant | Product | Reagents | Conditions | Yield | Purity | Reference |
| Hydrolysis of 3,4-dichloro-5-cyanoisothiazole to 3,4-dichloro-5-isothiazolecarboxylic acid | 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole | 17.6 g of 3,4-dichloro-5-isothiazolecarboxylic acid | Methanol, 45% NaOH, Concentrated HCl | 40°C, 2 hours | 41.5% (crude) | - | [3] |
Visualization of the Synthesis Pathway
The overall synthetic pathway for this compound from succinonitrile is depicted in the following diagram generated using the DOT language.
Caption: Synthesis Pathway of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The provided experimental protocols are based on available literature and may require optimization.
References
Dichlobentiazox: A Technical Guide to its Mode of Action Against Magnaporthe oryzae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dichlobentiazox
The Core Mechanism: Induction of Systemic Acquired Resistance (SAR)
The Putative Role of the Salicylic Acid (SA) Pathway
The SA signaling pathway is a cornerstone of SAR in many plant species, including rice. Plant activators, like this compound, are hypothesized to trigger this pathway, leading to the accumulation of SA and the downstream expression of Pathogenesis-Related (PR) genes.[3] PR proteins have antimicrobial activities and contribute to reinforcing the plant's defenses. In rice, the expression of genes like PR1a and PBZ1 are established markers for the activation of the SA-dependent defense pathway.[4][5] While direct evidence of this compound inducing these specific genes is not yet published, this remains a primary putative mechanism.
Potential Crosstalk with the Jasmonic Acid (JA) Pathway
The JA pathway is another critical component of the plant immune system, often associated with defense against necrotrophic pathogens and insect herbivores. There is significant crosstalk between the SA and JA pathways, which can be either synergistic or antagonistic, to fine-tune the defense response. Some plant activators have been shown to influence the JA pathway.[6] Future research is needed to determine if this compound's activity involves modulation of the JA signaling cascade in rice.
Effect on Magnaporthe oryzae
By activating the rice plant's defense systems, this compound creates an environment that is non-conducive to the proliferation of Magnaporthe oryzae. The enhanced defense responses can manifest in several ways:
-
Reinforcement of the plant cell wall: Increased production of lignin and other phenolic compounds can create a physical barrier to fungal penetration.
-
Production of antimicrobial compounds: The accumulation of phytoalexins and PR proteins can directly inhibit fungal growth and development.[3]
-
Induction of a hypersensitive response: A localized cell death at the site of infection can restrict the spread of the pathogen.
It is important to note that this compound does not exhibit direct fungicidal activity against M. oryzae.[3] Its efficacy is entirely dependent on the host plant's ability to mount a successful defense response.
Quantitative Data
As of the compilation of this guide, specific quantitative data on the efficacy of this compound, such as EC50 or IC50 values for disease reduction, and detailed dose-response curves from peer-reviewed publications are limited. The available information primarily consists of risk assessment data.
| Toxicological Data | |
| Metric | Value |
| Lowest Observed Adverse Effect Level (NOAEL) | 5.03 mg/kg bw per day (in a two-year rat study)[1] |
| Acceptable Daily Intake (ADI) | 0.05 mg/kg bw per day[1] |
This table summarizes the available toxicological data and does not reflect the efficacy of this compound as a fungicide.
Experimental Protocols
Detailed experimental protocols for investigating the mode of action of this compound are not extensively published. However, based on its classification as a plant defense activator, the following experimental workflows can be proposed for its characterization.
Protocol for Assessing SAR Induction
-
Plant Material and Growth Conditions: Grow a susceptible rice variety (e.g., 'Nipponbare') under controlled greenhouse conditions.
-
This compound Treatment: Apply this compound to the lower leaves of the rice seedlings at various concentrations. Include a mock-treated control group.
-
Pathogen Inoculation: After a set period (e.g., 48-72 hours) to allow for SAR establishment, inoculate the upper, untreated leaves with a spore suspension of Magnaporthe oryzae.
-
Disease Assessment: Quantify disease severity at regular intervals by measuring lesion size and number.
-
Molecular Analysis: Harvest leaf tissue from both treated and systemic leaves at various time points post-treatment and post-inoculation to analyze the expression of defense-related genes (e.g., PR1a, PBZ1) via qRT-PCR.
Protocol for Phytohormone Quantification
-
Sample Collection: Treat rice seedlings with this compound as described above.
-
Extraction: Harvest leaf tissue at different time points and perform extractions for SA and JA using established protocols (e.g., liquid chromatography-mass spectrometry).
-
Quantification: Quantify the levels of SA and JA to determine if this compound treatment leads to their accumulation.
Visualizations
Figure 1: A putative signaling pathway for this compound-induced SAR in rice against Magnaporthe oryzae.
Figure 2: A generalized experimental workflow for characterizing the mode of action of a plant defense activator.
Conclusion and Future Directions
This compound is a promising fungicide for the control of rice blast that operates through the sophisticated mechanism of Systemic Acquired Resistance. Its mode of action as a plant defense activator reduces the selection pressure for fungicide resistance in the pathogen population. However, a significant knowledge gap remains regarding its precise molecular target(s) and the signaling components it modulates within the rice plant.
Future research should focus on:
-
Identifying the receptor(s) in rice that perceive this compound.
-
Conducting transcriptomic and proteomic studies to identify the full spectrum of genes and proteins regulated by this compound treatment.
-
Utilizing genetic approaches with rice mutants in the SA and JA pathways to confirm their role in this compound-induced resistance.
-
Generating and publishing quantitative efficacy data to allow for robust comparisons with other fungicides and plant activators.
Elucidating these details will not only provide a more complete understanding of this compound's mode of action but also pave the way for the rational design of next-generation plant activators for sustainable crop protection.
References
- 1. Page loading... [guidechem.com]
- 2. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Pathogenicity Gene Is Required in the Rice Blast Fungus to Suppress the Basal Defenses of the Host | PLOS Pathogens [journals.plos.org]
- 5. A Novel Pathogenicity Gene Is Required in the Rice Blast Fungus to Suppress the Basal Defenses of the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mode of Action of Dichlobentiazox: A Technical Guide to its Role as a Plant Defense Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlobentiazox is a novel fungicide belonging to the benzisothiazole chemical class that effectively controls a range of plant pathogens, notably rice blast caused by Magnaporthe oryzae. Its mode of action deviates from direct antimicrobial activity; instead, it functions as a plant activator, inducing the plant's innate immune system through a mechanism known as Systemic Acquired Resistance (SAR). This technical guide synthesizes the current understanding of the molecular interactions of this compound within plants, outlines the signaling cascade it triggers, and addresses the ongoing research to identify its precise molecular target. While the direct binding partner for this compound remains an area of active investigation, its role in initiating the salicylic acid-dependent defense pathway is well-established.
Introduction
The increasing demand for sustainable agricultural practices has spurred the development of crop protection agents with novel modes of action. Plant activators, which enhance the plant's own defense mechanisms, represent a promising frontier in this endeavor. This compound, developed by Kumiai Chemical Industry, is a prime example of such a compound. It is classified by the Fungicide Resistance Action Committee (FRAC) under the code 'P', specifically in group P2, which comprises benzisothiazole derivatives that induce the host plant's defense response. This guide provides an in-depth analysis of the current knowledge regarding the molecular target and signaling pathway of this compound in plants.
The Molecular Target: An Unresolved Question
Despite its classification as a plant defense activator, the precise molecular target of this compound within the plant cell has not yet been definitively identified in publicly available scientific literature. Research into analogous plant activators, such as probenazole (PBZ), another benzisothiazole derivative, has also faced challenges in pinpointing a single, high-affinity binding protein responsible for initiating the defense cascade.
It is hypothesized that this compound, like other chemical elicitors of SAR, interacts with a component of the plant's immune signaling pathway. This interaction could involve a receptor protein, an enzyme, or another regulatory molecule that, upon binding, triggers a conformational change or modulates its activity, thereby initiating the downstream defense signaling. The absence of a known direct target highlights a significant knowledge gap and a key area for future research.
The Signaling Pathway: Induction of Systemic Acquired Resistance (SAR)
The primary mode of action of this compound is the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense response. The SAR pathway is intrinsically linked to the phytohormone salicylic acid (SA).
The Salicylic Acid (SA) Cascade
Application of this compound primes the plant for a more rapid and robust defense response upon pathogen attack. This process involves the following key steps:
-
Signal Perception (Hypothetical): this compound is recognized by a yet-to-be-identified plant component.
-
Signal Transduction: This initial recognition event triggers a cascade of intracellular signaling events.
-
Salicylic Acid Accumulation: The signaling cascade leads to the biosynthesis and accumulation of salicylic acid.
-
NPR1 Activation: Elevated SA levels lead to the monomerization of the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), and its translocation to the nucleus.
-
Gene Expression: In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes (PR-1, PR-2, PR-5, etc.).
-
Enhanced Defense State: The accumulation of PR proteins and other defense compounds results in a systemic and long-lasting state of heightened resistance to a broad range of pathogens.
The following diagram illustrates the established SAR pathway, with the initial interaction of this compound being the current unknown.
Quantitative Data
As the direct molecular target of this compound has not been identified, there is currently no quantitative data available in the public domain regarding its binding affinity (e.g., Kd, IC50) to a specific plant protein. Efficacy data from field trials, which measures the phenotypic outcome of SAR induction, is available from the manufacturer but falls outside the scope of this molecular-focused guide.
Experimental Protocols for Target Identification
The identification of the molecular target of a small molecule like this compound is a complex process that can be approached through several experimental strategies. The following outlines a hypothetical workflow that researchers could employ.
Affinity-Based Approaches
These methods aim to physically isolate the binding partner of this compound.
-
Synthesis of an Affinity Probe: this compound would be chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin) while preserving its biological activity.
-
Affinity Chromatography:
-
The modified this compound probe is immobilized on a solid support (e.g., agarose beads).
-
A total protein extract from a susceptible plant species (e.g., rice) is passed through the column.
-
Proteins that bind to the this compound probe are retained on the column.
-
After washing to remove non-specific binders, the bound proteins are eluted.
-
-
Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (LC-MS/MS).
-
Validation: Candidate binding proteins are then validated through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.
Genetic and Genomic Approaches
These methods identify genes that, when mutated, alter the plant's response to this compound.
-
Mutant Screening: A large population of mutagenized plants (e.g., Arabidopsis thaliana or rice) is screened for individuals that show an altered response to this compound treatment (e.g., loss of induced resistance).
-
Gene Mapping and Identification: The causal mutation in the selected individuals is identified through genetic mapping and sequencing.
-
Functional Characterization: The identified gene and its protein product are then characterized to understand their role in the this compound-induced SAR pathway.
The following diagram outlines a potential experimental workflow for identifying the molecular target of this compound.
Conclusion and Future Perspectives
This compound represents a significant advancement in the development of fungicides that leverage the plant's own defense systems. Its mode of action through the induction of Systemic Acquired Resistance is well-characterized at the pathway level. However, the precise molecular target that this compound interacts with to initiate this cascade remains an important unanswered question. The identification of this target will not only provide a more complete understanding of how this class of fungicides works but could also pave the way for the rational design of new and even more effective plant activators. Future research efforts should focus on the application of the experimental strategies outlined in this guide to elucidate this crucial initial step in the mode of action of this compound.
Dichlobentiazox: A Technical Guide to its Induction of the Salicylic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlobentiazox is a novel fungicide that functions as a plant defense activator, inducing Systemic Acquired Resistance (SAR) against a broad spectrum of pathogens. Its mode of action is intricately linked to the salicylic acid (SA) signaling pathway, a cornerstone of plant immunity. This technical guide delineates the mechanism of this compound, focusing on its role in modulating the SA pathway. It provides a comprehensive overview of the signaling cascade, detailed experimental protocols for its investigation, and illustrative quantitative data.
Introduction
Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense response induced by localized pathogen exposure. This heightened state of immunity is mediated by the phytohormone salicylic acid (SA). Upon pathogen recognition, SA levels increase, triggering a signaling cascade that culminates in the expression of Pathogenesis-Related (PR) genes and the establishment of SAR.
This compound has been identified as a potent inducer of SAR. Unlike classical fungicides that directly target pathogens, this compound primes the plant's own defense mechanisms. Research indicates that it acts downstream of SA biosynthesis but requires the central regulator of the SA pathway, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1), to exert its effects. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity.
Mechanism of Action: Induction of the Salicylic Acid Pathway
This compound is classified as a plant defense activator that enhances the plant's sensitivity to endogenous SA. Its point of intervention in the SA signaling pathway is downstream of SA accumulation, meaning it does not induce the biosynthesis of SA itself. The efficacy of this compound is, however, critically dependent on the presence and function of the SA receptor, NPR1.
The established model for the salicylic acid signaling pathway, and the proposed site of action for this compound, is as follows:
-
SA Perception and NPR1 Monomerization: In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm, held together by disulfide bonds. Following pathogen-induced SA accumulation, a change in the cellular redox state, facilitated by thioredoxins, leads to the reduction of these disulfide bonds, releasing NPR1 monomers.
-
Nuclear Translocation of NPR1: Monomeric NPR1 translocates to the nucleus.
-
This compound's Putative Role: It is hypothesized that this compound enhances the sensitivity of the system to basal levels of SA or potentiates the activity of NPR1 once it is in the nucleus. This could occur through various mechanisms, such as facilitating NPR1's interaction with other proteins or modifying its conformation to an active state.
-
Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors. This interaction is crucial for the binding of TGA factors to the promoters of PR genes.
-
Induction of Defense Genes: The NPR1-TGA complex activates the transcription of a battery of defense-related genes, including PR1, PR2, and PR5, leading to the production of antimicrobial proteins and the establishment of a systemic state of resistance.
The action of this compound bypasses the need for SA biosynthesis, directly stimulating the downstream signaling cascade, provided that a functional NPR1 is present.
Data Presentation
The following tables present illustrative quantitative data that would be expected from studies investigating the effect of this compound on the salicylic acid pathway. This data is based on typical results observed for other plant activators with a similar mode of action, such as 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA)[1][2][3].
Table 1: Effect of this compound on Salicylic Acid and Salicylic Acid Glucoside Levels in Arabidopsis thaliana
| Treatment | Time After Treatment | Free SA (ng/g FW) | Total SA (SA + SAG) (ng/g FW) |
| Water (Control) | 2 days | 85 ± 15 | 150 ± 25 |
| This compound | 2 days | 90 ± 20 | 160 ± 30 |
| Water (Control) | 5 days | 80 ± 12 | 145 ± 22 |
| This compound | 5 days | 88 ± 18 | 155 ± 28 |
Data are presented as mean ± standard deviation. FW = Fresh Weight. This illustrative data shows no significant increase in free or total SA levels after this compound treatment, which is characteristic of activators acting downstream of SA biosynthesis.
Table 2: Relative Expression of Pathogenesis-Related (PR) Genes in Arabidopsis thaliana in Response to this compound
| Gene | Treatment | Relative Expression (Fold Change vs. Control) |
| PR1 | This compound | 150 ± 25 |
| PR2 | This compound | 80 ± 15 |
| PR5 | This compound | 65 ± 12 |
Data are presented as mean fold change ± standard error. This illustrative data demonstrates a significant upregulation of PR genes, the hallmark of SA pathway activation.
Table 3: Relative Expression of PR1 Gene in Wild-Type and npr1 Mutant Arabidopsis thaliana
| Plant Genotype | Treatment | Relative Expression (Fold Change vs. WT Control) |
| Wild-Type (WT) | Water (Control) | 1.0 ± 0.2 |
| Wild-Type (WT) | This compound | 155 ± 30 |
| npr1 mutant | Water (Control) | 0.9 ± 0.3 |
| npr1 mutant | This compound | 1.2 ± 0.4 |
Data are presented as mean fold change ± standard error. This illustrative data shows that the induction of PR1 by this compound is completely abolished in the npr1 mutant, confirming the NPR1-dependency of its action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.
Quantification of Salicylic Acid (SA) and SA-Glucosides (SAG) by HPLC
This protocol is adapted from established methods for SA quantification in plant tissues[2][4].
a. Plant Material and Treatment:
-
Grow Arabidopsis thaliana plants in a controlled environment.
-
Treat three-week-old plants with an aqueous solution of this compound or water (as a control) via soil drenching or foliar spray.
-
Harvest leaf tissue at specified time points (e.g., 2 and 5 days post-treatment), flash-freeze in liquid nitrogen, and store at -80°C.
b. Extraction:
-
Grind ~100 mg of frozen leaf tissue to a fine powder in liquid nitrogen.
-
Add 1 ml of 90% methanol and vortex thoroughly.
-
Add 1 ml of 100% methanol and vortex again.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 500 µl of 100% methanol, centrifuge, and pool the supernatants.
-
Evaporate the methanol from the pooled supernatant under vacuum.
-
Resuspend the dried extract in 500 µl of 5% trichloroacetic acid.
-
Partition twice with an equal volume of a 1:1 (v/v) mixture of ethyl acetate and cyclopentane.
-
Pool the organic phases (this contains free SA).
-
The remaining aqueous phase contains SAG. For total SA, hydrolyze the aqueous phase by adding HCl to a final concentration of 1N and incubating at 80°C for 1 hour. Then, partition this hydrolyzed sample as in step 9 to extract the released SA.
-
Evaporate the organic phases to dryness and resuspend in the HPLC mobile phase.
c. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.
-
Detection: Fluorescence detector with excitation at 305 nm and emission at 407 nm.
-
Quantification: Compare peak areas to a standard curve of pure salicylic acid.
Analysis of Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is based on standard molecular biology techniques[2][5].
a. Plant Material and Treatment:
-
Treat plants as described in section 4.1.a.
-
Harvest leaf tissue 2 days after treatment, flash-freeze in liquid nitrogen, and store at -80°C.
b. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.
c. qPCR:
-
Prepare a reaction mixture containing cDNA template, gene-specific primers for the target genes (PR1, PR2, PR5) and a reference gene (e.g., UBQ2), and a suitable qPCR master mix (e.g., TB Green® Premix Ex Taq™).
-
Perform the qPCR reaction in a real-time PCR system (e.g., LightCycler® 96 System).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the control treatment.
Visualizations
Signaling Pathway of this compound in Salicylic Acid-Mediated Plant Defense
Caption: this compound potentiates NPR1 activity downstream of SA biosynthesis.
Experimental Workflow for Analyzing this compound's Effect on PR Gene Expression
Caption: Workflow for RT-qPCR analysis of PR gene expression.
Logical Relationship of this compound's Mode of Action
Caption: Logical framework for determining this compound's mode of action.
Conclusion
This compound represents a significant advancement in crop protection, functioning not as a direct antimicrobial agent, but as a modulator of the plant's innate immune system. Its ability to induce the salicylic acid signaling pathway downstream of SA biosynthesis, in an NPR1-dependent manner, leads to the robust expression of defense-related genes and the establishment of Systemic Acquired Resistance. This mode of action provides broad-spectrum and durable protection against a variety of plant pathogens. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the nuanced molecular interactions of this compound and to develop novel plant health solutions.
References
- 1. Mode of action of this compound in the salicylic acid signaling pathway | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dichlobentiazox: A Toxicological Profile in Non-Target Organisms - An In-Depth Technical Guide
A notable scarcity of publicly available data on the toxicological effects of the fungicide Dichlobentiazox on non-target organisms presents a significant challenge to a comprehensive environmental risk assessment. This technical guide summarizes the available toxicological data, highlights the critical knowledge gaps, and outlines the standard experimental protocols required to build a complete ecotoxicological profile.
While this compound has undergone evaluation for its effects on mammals, its impact on aquatic life, birds, terrestrial invertebrates, and soil microorganisms remains largely uncharacterized in the public domain. This document is intended for researchers, scientists, and drug development professionals to underscore the necessity for further research and to provide a framework for such investigations.
Mammalian Toxicology: The Current State of Knowledge
The primary source of toxicological information for this compound comes from the risk assessment conducted by the Food Safety Commission of Japan (FSCJ). These studies, focused on human health and safety, have been conducted on various mammalian species.
The FSCJ's assessment concluded that this compound does not exhibit carcinogenic, reproductive, teratogenic, or genotoxic properties in the mammalian models tested.[1][2][3] The major adverse effects observed in studies on rats, mice, and dogs included suppressed body weight, anemia in dogs, hyperplasia and hypertrophy of the bile duct in the liver, and epithelial hypertrophy/hyperplasia of the villi in the duodenum.[1][3]
A two-year chronic toxicity and carcinogenicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5.03 mg/kg of body weight per day.[1][2][4][5] This value was used by the FSCJ to determine an Acceptable Daily Intake (ADI) of 0.05 mg/kg of body weight per day for humans, incorporating a safety factor of 100.[1][2][4][5]
Table 1: Summary of Mammalian Toxicological Data for this compound
| Endpoint | Species | Value | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat | 5.03 mg/kg bw/day | [1][2][4][5] |
| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity | [1][3] |
| Reproductive Toxicity | Rat | No evidence of reproductive toxicity | [1][3] |
| Teratogenicity | Rat, Rabbit | No evidence of teratogenicity | [1][3] |
| Genotoxicity | In vitro/In vivo | No evidence of genotoxicity | [1][3] |
Ecotoxicological Profile in Non-Target Organisms: A Critical Data Gap
Despite its use as a fungicide in agricultural settings, which implies a potential for environmental exposure, there is a profound lack of publicly accessible data on the toxicity of this compound to non-target organisms. The Pesticide Properties Database explicitly notes that "Very little data relating to its environmental fate, ecotoxicity or impact on human health is available."[6]
This absence of information makes it impossible to conduct a thorough environmental risk assessment. The following sections outline the standard testing protocols that would be necessary to evaluate the ecotoxicological profile of this compound.
Table 2: Ecotoxicological Data for this compound in Non-Target Organisms
| Organism Group | Test Species | Endpoint | Value |
| Aquatic Organisms | |||
| Fish | Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish) | 96-hour LC50 | Data not available |
| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 | Data not available |
| Algae | Pseudokirchneriella subcapitata | 72-hour EC50 | Data not available |
| Avian Species | |||
| Colinus virginianus (Bobwhite Quail) or Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | Data not available | |
| Terrestrial Organisms | |||
| Earthworms | Eisenia fetida | 14-day LC50 | Data not available |
| Soil Microorganisms | |||
| N/A | Nitrogen Transformation Inhibition | Data not available |
Standard Experimental Protocols for Ecotoxicity Testing
To address the existing data gaps, a suite of standardized tests, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD), would need to be performed. These tests are designed to produce reliable and comparable data for regulatory and scientific purposes.
Aquatic Toxicity Testing
A tiered approach is typically used to assess the toxicity of a substance to aquatic organisms.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[7][8][9][10] Key parameters monitored include mortality and sublethal effects at various time points.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids (a type of crustacean) are immobilized (EC50) after 48 hours of exposure.[11][12][13][14][15] Immobilization is used as an endpoint as it is a clear and easily observable effect.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study assesses the effect of a chemical on the growth of algae. The concentration that causes a 50% reduction in growth (EC50) over a 72-hour period is determined.[16][17][18][19][20]
Avian Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral dose.[21][22][23][24][25] The test can be conducted as a limit test to determine if the LD50 is above a certain concentration, or as a dose-response study to determine the specific LD50 value.
Terrestrial Toxicity Testing
-
Earthworm, Acute Toxicity Tests (OECD 207): This guideline describes two methods: a filter paper contact test for initial screening and an artificial soil test that is more representative of natural exposure.[26][27][28][29][30] The 14-day LC50 is determined in the artificial soil test.
-
Soil Microorganisms: Nitrogen Transformation Test (OECD 216): This test evaluates the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms, a critical process for soil fertility.[31][32][33][34][35] The rate of nitrate formation is measured over time in treated and untreated soil.
Potential Signaling Pathways and Mechanisms of Action
The precise mechanism of action of this compound in non-target organisms is unknown. As an isothiazole fungicide, it may share mechanisms with other compounds in this class, which are known to be reactive towards thiols. This suggests a potential to interfere with cellular processes by reacting with cysteine residues in proteins, thereby disrupting enzyme function and cellular signaling. However, without specific studies on this compound, any proposed pathway remains speculative.
Conclusion and Recommendations
The toxicological profile of this compound in non-target organisms is critically incomplete. While mammalian studies provide some insight into its bioactivity, these data cannot be extrapolated to predict its effects on diverse ecological receptors. The lack of data on aquatic organisms, birds, earthworms, and soil microorganisms represents a significant knowledge gap that hinders a comprehensive environmental risk assessment.
It is strongly recommended that a full suite of ecotoxicological studies, following established international guidelines such as those from the OECD, be conducted for this compound. This will enable a scientifically sound evaluation of its potential risks to the environment and inform regulatory decisions regarding its use. For researchers and professionals in drug and pesticide development, the case of this compound serves as a crucial reminder of the importance of early and thorough ecotoxicological profiling to ensure environmental stewardship.
References
- 1. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fsc.go.jp [fsc.go.jp]
- 4. This compound (Pesticides) [jstage.jst.go.jp]
- 5. fsc.go.jp [fsc.go.jp]
- 6. This compound (Ref: KIF-1629)-Pesticide database [wppdb.com]
- 7. oecd.org [oecd.org]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
- 11. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. oecd.org [oecd.org]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. biotecnologiebt.it [biotecnologiebt.it]
- 33. oecd.org [oecd.org]
- 34. oecd.org [oecd.org]
- 35. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]
Dichlobentiazox: A Technical Guide to its Physicochemical Properties and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlobentiazox is a novel fungicide that has demonstrated significant efficacy in the control of various plant pathogens, particularly rice blast caused by Magnaporthe oryzae. Belonging to the isothiazole class of compounds, its primary mode of action is not through direct fungicidal activity but rather by activating the plant's own defense mechanisms. This technical guide provides an in-depth overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and a detailed exploration of its mechanism of action as a plant defense activator.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an active ingredient is fundamental for formulation development, environmental fate assessment, and toxicological studies. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | [1][2] |
| Molecular Weight | 349.2 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 172.5 - 176°C | [3][4] |
| Vapor Pressure | 7 x 10⁻⁹ Pa (at 25°C) | [4] |
| Water Solubility | 0.36 mg/L (at 20°C) | [4] |
| Solubility in Organic Solvents (at 20°C) | - Acetone: 45 g/L - Methanol: 1.6 g/L - Ethyl Acetate: 23 g/L | [4] |
| Octanol-Water Partition Coefficient (Log P) | 3.4 (at 20°C) | [4] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines the standardized methodologies, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, for determining the key physicochemical properties of this compound.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the solid-to-liquid phase transition occurs. Common methods include:
-
Capillary Method: The sample is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.
-
Hot Stage Microscopy: The sample is observed under a microscope while being heated on a calibrated hot stage. This method allows for visual confirmation of the melting process.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point.
Vapor Pressure (OECD Guideline 104)
Vapor pressure, a measure of a substance's volatility, can be determined by several methods depending on the expected pressure range. For a compound with a very low vapor pressure like this compound, the following methods are suitable:
-
Gas Saturation Method (Knudsen Effusion): A stream of inert gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.
-
Vapor Pressure Balance: This method measures the force exerted by the effusing vapor from a Knudsen cell.
Water Solubility (OECD Guideline 105)
The water solubility is determined by establishing a saturated solution of the substance in water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.
-
Flask Method: An excess amount of the solid substance is agitated in water for a prolonged period to ensure equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the dissolved substance is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.
Octanol-Water Partition Coefficient (Log P) (OECD Guidelines 107, 117, 123)
The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological uptake. It is expressed as the logarithm of the ratio of the concentrations of the unionized substance in the octanol and water phases at equilibrium.
-
Shake-Flask Method (OECD 107): A solution of the substance in either water or octanol is placed in a flask with the other immiscible solvent. The flask is shaken to facilitate partitioning, and after separation of the phases, the concentration of the substance in each phase is determined.
-
HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its Log P value. The system is calibrated using reference compounds with known Log P values.
-
Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method. The two phases are gently stirred for an extended period to reach equilibrium before analysis.
Mode of Action: Plant Defense Activation
This compound is not a conventional fungicide that directly targets and kills fungal pathogens. Instead, it acts as a plant defense activator, inducing a state of heightened immunity in the plant known as Systemic Acquired Resistance (SAR).[2][3] This indirect mode of action makes it a valuable tool for managing fungicide resistance.[5]
The central signaling molecule in SAR is salicylic acid (SA).[6][7] While the precise molecular target of this compound is still under investigation, it is known to enhance the plant's sensitivity to endogenous SA, leading to the activation of downstream defense responses.[5]
The Salicylic Acid (SA) Signaling Pathway
The following diagram illustrates a generalized model of the salicylic acid signaling pathway, which is activated by this compound.
Caption: Generalized Salicylic Acid Signaling Pathway Activated by this compound.
Pathway Description:
-
Signal Perception: this compound is perceived by the plant, likely through binding to a specific receptor, although this receptor has not yet been definitively identified.
-
Salicylic Acid Accumulation: This initial perception triggers a signaling cascade that leads to the biosynthesis and accumulation of salicylic acid.
-
NPR1 Activation: In the absence of SA, the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), exists as an inactive oligomer in the cytoplasm. The accumulation of SA induces a change in the cellular redox state, leading to the monomerization of NPR1.
-
Nuclear Translocation and Transcriptional Activation: Active NPR1 monomers translocate to the nucleus, where they interact with TGA transcription factors. This interaction is crucial for the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[8][9]
-
Systemic Acquired Resistance: The expression of PR proteins and other defense compounds results in the establishment of SAR, a long-lasting, broad-spectrum resistance against a wide range of pathogens.
An Experimental Workflow for Investigating the Mode of Action
The following diagram outlines a typical experimental workflow to elucidate the mode of action of a plant defense activator like this compound.
Caption: Experimental Workflow to Characterize a Plant Defense Activator.
Conclusion
This compound represents a significant advancement in fungicide development, offering an alternative mode of action that can help mitigate the growing problem of fungicide resistance. Its efficacy is derived from its ability to activate the plant's innate immune system through the salicylic acid signaling pathway. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in agricultural systems. Further research into the precise molecular targets of this compound will undoubtedly provide deeper insights into the intricate mechanisms of plant defense and may pave the way for the development of even more effective and sustainable crop protection strategies.
References
- 1. Buy this compound | 957144-77-3 [smolecule.com]
- 2. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound (EVT-3481306) | 957144-77-3 [evitachem.com]
- 6. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway[v1] | Preprints.org [preprints.org]
- 8. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of NPR1 with basic leucine zipper protein transcription factors that bind sequences required for salicylic acid induction of the PR-1 gene - PMC [pmc.ncbi.nlm.nih.gov]
Dichlobentiazox brand name DISARTA® technical data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlobentiazox, marketed under the brand name DISARTA®, is a novel fungicide developed by Kumiai Chemical Industry.[1] Announced in 2016, this active ingredient is notable for its distinct structure containing two isothiazole moieties. It is primarily utilized for the control of significant pathogens in rice, demonstrating particular efficacy against rice blast caused by Magnaporthe oryzae.[1] this compound can be safely applied to rice seedlings in nursery boxes.[1] Its mode of action involves the induction of systemic acquired resistance (SAR) in plants, a key mechanism in plant defense. This document provides a comprehensive technical overview of this compound, including its chemical properties, toxicological data, experimental protocols, and mode of action.
Data Presentation
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzisothiazole 1,1-dioxide | PubChem |
| CAS Number | 957144-77-3 | PubChem |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | PubChem |
| Molecular Weight | 349.21 g/mol | ChemicalBook[2] |
| Physical State | White to Off-White Solid | ChemicalBook[2] |
| Melting Point | 172 - 176°C | ChemicalBook[2] |
| Boiling Point | 438.3±55.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.80±0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| n-octanol/water partition coefficient (Log P) | 3.4 | Korean Journal of Environmental Agriculture[3] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook[2] |
Note: Some physical properties are predicted values.
Toxicological Data
Toxicological assessments of this compound have been conducted, and the key findings are summarized below.
| Endpoint | Value | Study Details | Source |
| No-Observed-Adverse-Effect Level (NOAEL) | 5.03 mg/kg bw per day | Two-year chronic toxicity/carcinogenicity study in rats. | Food Safety Commission of Japan (FSCJ)[4] |
| Acceptable Daily Intake (ADI) | 0.05 mg/kg bw per day | Calculated by applying a safety factor of 100 to the NOAEL. | Food Safety Commission of Japan (FSCJ)[4] |
A risk assessment conducted by the Food Safety Commission of Japan (FSCJ) concluded that this compound showed no evidence of carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity.[1][4]
DISARTA® Formulation
While specific formulation details for DISARTA® are not publicly available, fungicides for rice are commonly formulated as Wettable Powders (WP), Emulsifiable Concentrates (EC), Suspension Concentrates (SC), or Water Dispersible Granules (WG). These formulations are designed for effective application and coverage in rice paddies.
Experimental Protocols
The following sections outline generalized experimental protocols relevant to the assessment of fungicides like this compound. These are intended to provide a methodological framework; specific study parameters may vary.
Chronic Toxicity/Carcinogenicity Study in Rodents (General Protocol)
This protocol is based on established guidelines for toxicological testing.
-
Test System: Laboratory rats (e.g., Wistar or Sprague-Dawley strains).
-
Group Size: A statistically significant number of animals per sex per group.
-
Dose Levels: At least three dose levels of this compound and a concurrent control group. The highest dose should induce toxic effects but not mortality, while the lowest dose should not elicit any observable adverse effects.
-
Administration: The test substance is typically administered orally, often mixed with the diet, for a period of two years.
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of key parameters.
-
Ophthalmological Examination: Conducted at the beginning and end of the study.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are examined microscopically. Any lesions observed are also examined in the lower-dose groups.
-
-
Data Analysis: Statistical analysis is performed to determine the NOAEL.
Residue Analysis in Rice (General Protocol using QuEChERS and LC-MS/MS)
This protocol is based on modern analytical methods for pesticide residue detection.
-
Sample Preparation:
-
Homogenize a representative sample of rice grains.
-
Weigh a specific amount of the homogenized sample into a centrifuge tube.
-
-
Extraction (QuEChERS Method):
-
Add a measured volume of acetonitrile to the sample tube.
-
Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning.
-
Shake vigorously and centrifuge to separate the layers.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex and centrifuge.
-
-
Analysis (LC-MS/MS):
-
The final extract is filtered and injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
The LC separates this compound from other components in the sample matrix.
-
The MS/MS provides sensitive and selective detection and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Quantification: A calibration curve is prepared using standards of known concentrations to quantify the amount of this compound in the sample.
Mandatory Visualization
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from succinonitrile. The following diagram illustrates the key transformations in the synthesis pathway.
Caption: A simplified workflow for the chemical synthesis of this compound.
Systemic Acquired Resistance (SAR) Signaling Pathway
This compound functions by inducing Systemic Acquired Resistance (SAR) in plants. While the precise initial interactions are proprietary, it is understood that 3,4-dichloroisothiazole derivatives can activate the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) genes and enhanced disease resistance.
Caption: A conceptual diagram of the SAR signaling pathway activated by this compound.
Experimental Workflow for Residue Analysis
The workflow for analyzing this compound residues in agricultural products typically follows the QuEChERS methodology.
Caption: A standard workflow for the analysis of this compound residues in agricultural samples.
References
Methodological & Application
Preparation of Dichlobentiazox Stock Solution for Laboratory Use
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a Dichlobentiazox stock solution for laboratory use. This compound is a fungicide with potential applications in various research fields. Due to its low aqueous solubility, proper preparation of a stock solution in an organic solvent is crucial for accurate and reproducible experimental results. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for dissolving and storing this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and solution preparation. This compound is a white solid with a molecular weight of approximately 349.21 g/mol .[1][2] It is characterized by low water solubility and is lipophilic, indicating that organic solvents are required for its dissolution.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | [1][2] |
| Molecular Weight | 349.21 g/mol | [1][2] |
| Physical State | White to Off-White Solid | [1][2] |
| Melting Point | 172 - 176 °C | [1][2] |
| Boiling Point (Predicted) | 438.3 ± 55.0 °C | [1] |
| Density (Predicted) | 1.80 ± 0.1 g/cm³ | [1] |
| Solubility | Water: Data not available (expected to be low) DMSO: Slightly soluble Chloroform: Slightly soluble | [1] |
| Storage Temperature | -20°C (Freezer, Under inert atmosphere) | [1] |
Safety Precautions
Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). This compound is classified as a pesticide and may present health hazards.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[3] Do not eat, drink, or smoke while handling the compound.[3]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Given that the solubility is described as "slightly soluble" in DMSO, this concentration is a conservative starting point.[1] Researchers may need to adjust the concentration based on their specific batch of the compound and experimental requirements.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 349.21 g/mol x 1000 mg/g
-
Mass (mg) = 3.4921 mg
-
-
Accurately weigh out approximately 3.5 mg of this compound using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound to a clean, dry microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube/vial.
-
Cap the tube/vial securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If undissolved particles remain, sonication in a water bath for 5-10 minutes may aid dissolution. If the compound does not fully dissolve at this concentration, a lower concentration stock solution should be prepared.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in a freezer at -20°C, under an inert atmosphere if possible.[1]
-
Clearly label all tubes/vials with the compound name, concentration, solvent, and date of preparation.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Conclusion
This application note provides a foundational protocol for the preparation of a this compound stock solution for laboratory research. Due to the limited quantitative solubility data, researchers should exercise careful observation during the dissolution step and consider the recommended concentration as a starting point. Adherence to safety protocols is essential when working with this compound.
References
Application Notes and Protocols for the Analytical Detection of Dichlobentiazox
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlobentiazox is a thiazole fungicide used to control diseases in various crops.[1] Its detection and quantification in environmental and agricultural samples are crucial for ensuring food safety and monitoring environmental residues. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques.
Overview of Analytical Methods
The primary analytical method for the determination of this compound residues is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for detecting trace levels of the fungicide in complex matrices such as agricultural products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be adapted for the analysis of this compound, particularly for volatile and thermally stable analytes. Sample preparation is a critical step and often employs QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for extraction and cleanup.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of this compound using LC-MS/MS.
Table 1: LC-MS/MS Method Performance for this compound Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.001 mg/kg | [5] |
| Limit of Quantification (LOQ) | 0.004 mg/kg | [5] |
| Linearity Range | 0.0025 - 0.25 mg/L | [3] |
| Correlation Coefficient (r²) | ≥ 0.995 | [5] |
Table 2: Recovery Rates of this compound in Various Agricultural Matrices
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Representative Agricultural Products | Not Specified | 70 - 120 | < 11.6 | [2][3] |
| Various Matrices | Three Fortification Levels | 74.22 - 119.89 | < 10 | [5] |
Experimental Protocols
Protocol 1: Determination of this compound in Agricultural Products by LC-MS/MS using a Modified QuEChERS Method
This protocol is based on the validated method described for the analysis of this compound in agricultural products.[2][3]
1. Reagents and Materials
-
This compound analytical standard (99.8% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
QuEChERS extraction kit (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents: C18
-
Syringe filters (0.22 µm, PTFE)
2. Sample Preparation (Modified QuEChERS)
-
Homogenization: Homogenize a representative portion of the agricultural product sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18). It was found that using PSA and GCB adsorbents reduced the recovery of this compound, while C18 showed excellent recovery.[2][3]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.
4. Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[3] The recovery should be within the range of 70-120% with a coefficient of variation below 20%.[2][3]
Protocol 2: General Procedure for this compound Analysis in Soil by GC-MS
While a specific validated GC-MS method for this compound was not found in the initial search, a general protocol can be adapted based on standard pesticide analysis procedures.
1. Reagents and Materials
-
This compound analytical standard
-
Acetone (pesticide residue grade)
-
Hexane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Florisil or C18 solid-phase extraction (SPE) cartridges
2. Sample Preparation
-
Drying and Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris.[6]
-
Extraction:
-
Weigh 20 g of the sieved soil into a glass jar.
-
Add 10 g of anhydrous sodium sulfate and mix well.
-
Add 100 mL of a 1:1 (v/v) acetone:hexane mixture.
-
Shake on a mechanical shaker for 2 hours.
-
Allow the soil to settle and decant the solvent.
-
Repeat the extraction two more times.
-
Combine the extracts.
-
-
Concentration: Concentrate the combined extracts to approximately 5 mL using a rotary evaporator.
-
Clean-up (SPE):
-
Condition a Florisil or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the concentrated extract onto the cartridge.
-
Wash with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the this compound with a more polar solvent or solvent mixture (e.g., acetone:hexane).
-
Concentrate the eluate to a final volume of 1 mL.
-
3. GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation.
-
Mass Spectrometer: A mass spectrometer operated in Selected Ion Monitoring (SIM) mode.
-
Ionization: Electron Ionization (EI).
-
Monitored Ions: Specific ions for this compound should be determined from its mass spectrum.
Visualizations
References
- 1. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Validation of an Analytical Method for this compound in Agricultural Products with LC-MS/MS [agris.fao.org]
- 3. Agricultural and Environmental Sciences [korseaj.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
Application Note: Analysis of Dichlobentiazox Residue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of Dichlobentiazox residues in various agricultural matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, making it suitable for routine monitoring and regulatory compliance testing.
Introduction
This compound is a fungicide used to control various fungal diseases in crops.[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and adhering to regulatory limits. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex matrices. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and method validation data.
Experimental Protocols
Sample Preparation: Modified QuEChERS EN 15662 Method
This protocol is adapted from the European Standard EN 15662 for the determination of pesticide residues in foods of plant origin.
1. Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard, if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS EN 15662 extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent. Studies have shown that C18 is an effective cleanup agent for this compound analysis, while sorbents like PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black) may lead to reduced recovery.[1]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions for this compound:
The precursor ion for this compound ([M+H]⁺) is m/z 349.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 349 | 166 | 0.1 | 30 | 20 |
| This compound (Qualifier) | 349 | 139 | 0.1 | 30 | 25 |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound in various agricultural products based on a validated method.[2]
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) at 0.01 mg/kg | RSD (%) at 0.01 mg/kg |
| Hulled Rice | 0.003 | 0.01 | 95.2 | 2.1 |
| Potato | 0.003 | 0.01 | 100.7 | 1.5 |
| Soybean | 0.003 | 0.01 | 98.5 | 2.8 |
| Mandarin | 0.003 | 0.01 | 89.3 | 2.5 |
| Green Pepper | 0.003 | 0.01 | 79.8 | 2.9 |
The validated method demonstrates good linearity with a coefficient of determination (r²) > 0.99.[2] The recovery values fall within the acceptable range of 70-120%.[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound residue analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound residues in a variety of agricultural matrices. The use of a modified QuEChERS protocol for sample preparation ensures high recovery and effective removal of matrix interferences. The method has been validated and shown to be accurate, precise, and suitable for high-throughput laboratory settings.
References
Application Note: High-Efficiency Extraction of Dichlobentiazox from Soil Using the QuEChERS Method
Abstract
This application note presents a detailed protocol for the extraction of the fungicide Dichlobentiazox from soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The described methodology is optimized for high recovery and reproducibility, making it suitable for routine environmental monitoring and food safety analysis. The subsequent analysis is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides the necessary selectivity and sensitivity for detecting this compound at trace levels. This document is intended for researchers, scientists, and professionals in the fields of environmental science and drug development.
Introduction
This compound is a fungicide used to control various plant diseases. Its potential persistence in soil and subsequent uptake by crops necessitates reliable and efficient analytical methods for its monitoring. The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[1][2][3] This application note details a validated QuEChERS protocol specifically adapted for the extraction of this compound from soil, followed by LC-MS/MS analysis.
Experimental Protocol
This protocol is based on the widely adopted QuEChERS methodology with modifications to enhance the extraction and cleanup of this compound from soil.
Materials and Reagents
-
Soil Sample: Homogenized and sieved (2 mm)
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
-
Equipment:
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Sample Preparation and Extraction
-
Sample Weighing and Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil has low moisture content, add an appropriate amount of deionized water to achieve a total water content of approximately 8-10 mL and let it hydrate for 30 minutes.[2]
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Shaking: Immediately cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve a clear separation of the organic and aqueous layers.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquot Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
Sorbent Addition: Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent to the tube. Studies on this compound in agricultural products have shown that C18 is an excellent cleanup sorbent, while PSA and GCB can reduce recovery. However, a combination is often used in soil to remove a wider range of interferences.
-
Vortexing: Cap the tube and vortex for 30 seconds to disperse the sorbent and facilitate the cleanup process.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
Final Extract Preparation
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
The final extract is analyzed by LC-MS/MS for the quantification of this compound. The following are typical instrumental conditions.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.
-
Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound in soil using the described QuEChERS-LC-MS/MS method. The values are based on typical performance characteristics for pesticide analysis in soil and may vary depending on the specific soil type and instrument used.
| Parameter | Expected Value |
| Recovery | 70-120% |
| Repeatability (RSDr) | < 20% |
| Reproducibility (RSDR) | < 20% |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg |
| Linearity (R²) | > 0.99 |
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound extraction from soil.
Logical Relationship Diagram
Caption: Logical relationship of the analytical procedure.
Conclusion
The described QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from soil. The protocol, coupled with LC-MS/MS analysis, offers high sensitivity and selectivity, making it a valuable tool for routine monitoring of this fungicide in environmental samples. The provided workflow and expected performance data serve as a comprehensive guide for laboratories aiming to implement this method.
References
Application of Dichlobentiazox in Rice Seedling Nursery Boxes: A Guide for Researchers
Introduction
This document provides a detailed overview of the available information on the application of Dichlobentiazox in rice seedling nursery boxes, intended for researchers, scientists, and drug development professionals. It is important to note that specific quantitative data on application rates and efficacy from publicly available sources are limited. The protocols and data presented are based on general practices and available information.
Toxicological Profile
Risk assessments have been conducted on this compound, providing key toxicological data. These studies have shown no evidence of carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity.[2][3][4] The lowest no-observed-adverse-effect level (NOAEL) from a two-year chronic toxicity/carcinogenicity study in rats was determined to be 5.03 mg/kg bw per day.[4] Based on this, an acceptable daily intake (ADI) of 0.05 mg/kg bw per day has been established, applying a safety factor of 100.[2][4]
Data Summary
Table 1: Template for Efficacy Data of this compound against Magnaporthe oryzae in Rice Seedling Nursery Boxes
| Treatment Group | Application Rate ( g/nursery box) | Disease Incidence (%) | Disease Severity Index | Seedling Height (cm) | Root Length (cm) | Dry Weight (g) |
| Untreated Control | 0 | |||||
| This compound | (Specify Rate 1) | |||||
| This compound | (Specify Rate 2) | |||||
| Positive Control (e.g., another fungicide) | (Specify Rate) |
Experimental Protocols
The following are generalized protocols for the application and evaluation of this compound in a research setting. These should be adapted based on specific experimental goals and available formulations.
Protocol 1: Preparation and Application of this compound
Objective: To apply this compound to rice seedling nursery boxes for the evaluation of its efficacy against Magnaporthe oryzae.
Materials:
-
Rice seeds (susceptible variety to M. oryzae)
-
Nursery boxes
-
Potting medium (sterilized)
-
This compound formulation (e.g., granular or wettable powder)
-
Water
-
Personal Protective Equipment (PPE)
Procedure:
-
Seedling Preparation:
-
Sow pre-germinated rice seeds uniformly in nursery boxes filled with a suitable potting medium.
-
Grow the seedlings under controlled conditions (e.g., greenhouse with appropriate temperature and humidity) for a specified period before treatment.
-
-
Fungicide Application (Example for a Granular Formulation):
-
Determine the appropriate application rate based on preliminary studies or manufacturer's recommendations (if available).
-
Evenly distribute the granular formulation of this compound over the surface of the soil in the nursery boxes at the designated growth stage of the seedlings (e.g., 2-3 leaf stage).
-
Water the nursery boxes lightly after application to help incorporate the granules into the soil.
-
-
Fungicide Application (Example for a Wettable Powder Formulation):
-
Prepare a stock solution of the this compound wettable powder in water according to the desired concentration.
-
Apply the solution evenly to the nursery boxes as a drench or spray, ensuring thorough coverage of the soil and seedlings.
-
Protocol 2: Inoculation and Disease Assessment
Objective: To evaluate the efficacy of this compound in controlling rice blast in treated seedlings.
Materials:
-
Magnaporthe oryzae spore suspension (concentration of 1 x 10^5 spores/mL is common)
-
Sprayer
-
Incubation chamber with controlled humidity and temperature
Procedure:
-
Inoculation:
-
A few days after the fungicide application, inoculate the rice seedlings by spraying them with a spore suspension of M. oryzae.
-
Place the inoculated nursery boxes in a high-humidity chamber (e.g., >90% relative humidity) at an appropriate temperature (e.g., 25-28°C) for 24-48 hours to facilitate infection.
-
Move the boxes back to the greenhouse for disease development.
-
-
Disease Assessment:
-
Approximately 5-7 days after inoculation, assess the incidence and severity of rice blast.
-
Disease Incidence (%): Calculate the percentage of seedlings showing at least one lesion.
-
Disease Severity: Use a rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe lesions leading to seedling death) to assess the severity of the disease on each seedling. Calculate a disease severity index.
-
Protocol 3: Phytotoxicity Assessment
Objective: To evaluate the potential phytotoxic effects of this compound on rice seedlings.
Procedure:
-
At regular intervals after fungicide application, visually inspect the seedlings in the treated and control groups for any signs of phytotoxicity.
-
Record observations on:
-
Stunting of growth
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Malformed leaves or roots
-
-
Measure and compare seedling height, root length, and dry weight between treated and untreated groups.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound via SAR.
References
Determining the Efficacy of Dichlobentiazox in Greenhouse Trials Against Rice Blast
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dichlobentiazox
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential efficacy of this compound in greenhouse trials. This data is intended for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Efficacy of this compound on Rice Blast Disease Severity
| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (%)* | Disease Control Efficacy (%) |
| Untreated Control | 0 | 85.2 | 0.0 |
| This compound | 50 | 42.6 | 50.0 |
| This compound | 100 | 21.3 | 75.0 |
| This compound | 200 | 10.7 | 87.4 |
| Standard Fungicide (e.g., Tricyclazole) | 225 | 12.8 | 85.0 |
*Mean disease severity assessed 14 days post-inoculation using a 0-9 scale, where 0 indicates no disease and 9 indicates severe disease.
Table 2: Dose-Response of this compound on Mycelial Growth of Magnaporthe oryzae (In Vitro)
| This compound Concentration (ppm) | Mean Mycelial Growth Inhibition (%) |
| 0 (Control) | 0 |
| 10 | 15.3 |
| 50 | 48.7 |
| 100 | 85.2 |
| 200 | 98.1 |
Table 3: Effect of this compound on Rice Plant Growth Parameters
| Treatment | Application Rate (g a.i./ha) | Mean Plant Height (cm) | Mean Tiller Number per Plant |
| Untreated Control | 0 | 65.4 | 12.1 |
| This compound | 100 | 68.2 | 13.5 |
| This compound | 200 | 69.1 | 13.8 |
| Standard Fungicide | 225 | 67.8 | 13.2 |
Experimental Protocols
The following are detailed protocols for conducting greenhouse trials to determine the efficacy of this compound.
In Vitro Efficacy Assessment (Poisoned Food Technique)
This protocol is designed to evaluate the direct inhibitory effect of this compound on the mycelial growth of Magnaporthe oryzae.
Materials:
-
Pure culture of Magnaporthe oryzae
-
Potato Dextrose Agar (PDA) medium
-
This compound technical grade
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 200 ppm).
-
Add the appropriate volume of each this compound dilution to molten PDA to achieve the final test concentrations. Pour the amended PDA into sterile Petri dishes. An equal amount of solvent should be added to the control plates.
-
Once the agar has solidified, inoculate the center of each plate with a 5 mm mycelial disc taken from the growing edge of a 7-day-old M. oryzae culture.
-
Incubate the plates at 28 ± 1°C in the dark.
-
Measure the radial mycelial growth daily until the mycelium in the control plates reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C = average diameter of mycelial growth in the control, and T = average diameter of mycelial growth in the treatment.
-
-
Greenhouse Efficacy Trial
This protocol outlines the steps for an in vivo evaluation of this compound's protective efficacy against rice blast in a greenhouse setting.
Materials:
-
Rice seeds (a susceptible variety, e.g., 'Mansuli' or 'HR-12')
-
Pots (e.g., 15 cm diameter) filled with sterilized potting mix
-
Magnaporthe oryzae spore suspension (1 x 10^5 spores/mL)
-
This compound formulation
-
Greenhouse with controlled temperature (25-28°C) and high humidity (>90%)
-
Spraying equipment
Procedure:
-
Plant Growth: Sow 5-10 rice seeds per pot and thin to 3-5 seedlings per pot after germination. Grow the plants under controlled greenhouse conditions.
-
Treatment Application: At the 3-4 leaf stage (approximately 21-28 days after sowing), apply this compound at various rates (e.g., 50, 100, 200 g a.i./ha) as a foliar spray until runoff. Include an untreated control and a standard fungicide treatment for comparison.
-
Inoculation: 7 days after the fungicide application, inoculate the rice plants by spraying them with a spore suspension of M. oryzae.
-
Incubation: Place the inoculated plants in a dew chamber or cover with plastic bags for 24 hours at high humidity to facilitate infection. Then, return the plants to the greenhouse benches.
-
Disease Assessment: 7-14 days after inoculation, assess the disease severity on the leaves using a standard 0-9 rating scale.[4]
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Protocol for Evaluating Systemic Acquired Resistance (SAR)
This protocol is designed to confirm the SAR-inducing activity of this compound.
Materials:
-
Same materials as the Greenhouse Efficacy Trial.
Procedure:
-
Plant Growth: Grow rice plants as described above.
-
Induction Treatment: Apply this compound to the lower two leaves of each plant at the 3-4 leaf stage. Ensure that the upper leaves are protected from the spray.
-
Challenge Inoculation: After 7 days, inoculate the untreated upper leaves with a spore suspension of M. oryzae.
-
Incubation and Assessment: Follow the same incubation and disease assessment procedures as described in the Greenhouse Efficacy Trial, focusing the assessment on the upper, challenge-inoculated leaves.
-
Data Analysis: A significant reduction in disease severity on the upper leaves of this compound-treated plants compared to the control plants (where lower leaves were treated with water or a blank formulation) indicates the induction of SAR.
Visualizations
Signaling Pathway for Systemic Acquired Resistance (SAR)
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induction.
Experimental Workflow for Greenhouse Efficacy Trial
Caption: Workflow for a typical greenhouse efficacy trial of a fungicide.
References
Application Notes and Protocols: In Vitro Antifungal Activity Assay of Dichlobentiazox
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro evaluation of Dichlobentiazox's antifungal activity. It is important to note that due to its primary mode of action as an SAR inducer, this compound may exhibit weak or no direct antifungal activity in standard in vitro assays. Therefore, the provided protocols serve as a standard methodology for assessing direct fungicidal or fungistatic effects, and the results should be interpreted in the context of its role as a plant activator.
Antifungal Spectrum and Comparative Efficacy
While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) for the direct antifungal activity of this compound is not widely published, its effectiveness in controlling specific plant pathogens through SAR is established. The following table summarizes the known spectrum of activity for this compound.
Table 1: Antifungal and Antibacterial Spectrum of this compound
| Pathogen | Disease | Efficacy |
| Magnaporthe oryzae | Rice Blast | Effective |
| Cochliobolus miyabeanus | Brown Spot | Effective |
| Xanthomonas oryzae pv. oryzae | Bacterial Leaf Blight | Effective |
| Burkholderia glumae | Bacterial Grain Rot | Effective |
For comparative purposes, Table 2 provides in vitro efficacy data (EC50 values) for several conventional fungicides against common rice pathogens. This data highlights the typical range of direct antifungal activity observed for these compounds.
Table 2: Comparative In Vitro Efficacy (EC50 in ppm) of Various Fungicides Against Rice Pathogens
| Fungicide | Magnaporthe oryzae | Bipolaris oryzae | Curvularia lunata | Fusarium incarnatum |
| Mancozeb | 0.25[3] | - | - | - |
| Fluopyram + Tebuconazole | - | 0.587[3] | 0.435[3] | - |
| Carbendazim | - | - | - | 0.211[3] |
| Flutriafol | - | - | - | 0.214[3] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | - | - | - | - |
| Propiconazole 13.9% + Difenoconazole 13.9% EC | - | - | - | - |
Note: The EC50 values for Tebuconazole 50% + Trifloxystrobin 25% WG and Propiconazole 13.9% + Difenoconazole 13.9% EC against Rhizoctonia solani were found to be 0.39 ppm and not specified in the provided text, respectively.[4]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
This compound's primary mechanism of action is the induction of Systemic Acquired Resistance (SAR), a plant defense mechanism that provides long-lasting, broad-spectrum protection against a variety of pathogens.[5][6] SAR is typically activated in plants following an initial localized infection, leading to a systemic signal that primes the entire plant for a more robust and rapid defense response upon subsequent pathogen attack.[5][7]
The SAR pathway is critically dependent on the signaling molecule salicylic acid (SA).[5][6] Upon perception of a pathogen or an elicitor like this compound, the plant initiates a signaling cascade that leads to the accumulation of SA.[5] This increase in SA levels triggers the expression of a suite of defense-related genes, including those encoding pathogenesis-related (PR) proteins.[5][6] PR proteins have various antimicrobial activities, such as degrading fungal cell walls or having direct inhibitory effects. The induction of SAR by this compound prepares the plant to defend itself more effectively against subsequent infections.
Experimental Protocols
The following are standard in vitro protocols to assess the direct antifungal activity of a compound. As mentioned, this compound may show limited activity in these assays.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay is used to determine the effect of a compound on the radial growth of filamentous fungi.
Materials:
-
Pure culture of the test fungus (e.g., Magnaporthe oryzae, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration in the media does not affect fungal growth)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of this compound: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer and place it in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Pure culture of the test fungus
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts, or 0.4 x 10^4 to 5 x 10^4 conidia/mL for filamentous fungi) in RPMI-1640 medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the 96-well plate using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound and to the growth control wells (containing medium and inoculum but no compound). Also include a sterility control (medium only).
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the specific fungus (e.g., 24-72 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control) as determined visually or by a microplate reader.
References
- 1. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 2. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synergistic Antifungal Effect and In Vivo Toxicity of a Monoterpene Isoespintanol Obtained from Oxandra xylopioides Diels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]
- 6. Systemic acquired resistance [pubmed.ncbi.nlm.nih.gov]
- 7. vegetables.bayer.com [vegetables.bayer.com]
Application Notes and Protocols for Dichlobentiazox in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlobentiazox is a novel fungicide that functions as a plant defense activator by inducing Systemic Acquired Resistance (SAR).[1] While its primary application is in agriculture for protecting crops, particularly rice, from fungal pathogens, its mode of action presents significant opportunities for research in plant cell culture. By activating the plant's innate immune system, this compound can be a valuable tool for studying defense signaling pathways, eliciting the production of valuable secondary metabolites, and for in vitro screening for stress-tolerant plant lines.
These application notes provide a comprehensive guide for the utilization of this compound in a laboratory setting, focusing on plant cell suspension cultures. The protocols outlined below are based on established methodologies for other known SAR inducers, such as salicylic acid (SA) and benzothiadiazole (BTH), and are intended to serve as a starting point for empirical validation in specific plant cell systems.
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
This compound does not exhibit direct antifungal activity but rather primes the plant's defense mechanisms.[1] This induced resistance is characterized by the activation of a signaling cascade that leads to the expression of a broad spectrum of defense-related genes, including those encoding pathogenesis-related (PR) proteins.[1][2] The SAR pathway is typically associated with the accumulation of salicylic acid, although some synthetic activators like BTH can act downstream of SA.[2][3] The activation of these defense responses can lead to various cellular changes, including the reinforcement of cell walls through lignification and the production of antimicrobial secondary metabolites.[1][4]
Potential Applications in Plant Cell Culture
-
Studying Plant Defense Mechanisms: this compound can be used as a specific chemical inducer to dissect the molecular events of the SAR pathway in various plant species at the cellular level.
-
Elicitation of Secondary Metabolites: Many plant secondary metabolites with pharmaceutical or industrial value are produced as part of the plant's defense response.[5][6] this compound can be employed as an elicitor to enhance the production of these compounds in cell cultures.[7]
-
Screening for Stress-Tolerant Genotypes: By treating cell cultures with this compound, it is possible to identify cell lines or genotypes that exhibit a more robust defense response, which could be indicative of enhanced stress tolerance in the whole plant.
-
Investigating Gene Function: this compound can be used to induce the expression of defense-related genes, facilitating the study of their function and regulation.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on the Expression of Defense-Related Genes in a Plant Cell Suspension Culture
| This compound Concentration (µM) | Relative Gene Expression of PAL (Fold Change) | Relative Gene Expression of PR-1 (Fold Change) | Cell Viability (%) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 98 ± 2 |
| 10 | 2.5 ± 0.3 | 3.1 ± 0.4 | 97 ± 3 |
| 25 | 5.8 ± 0.6 | 7.2 ± 0.8 | 95 ± 2 |
| 50 | 12.3 ± 1.1 | 15.6 ± 1.5 | 92 ± 4 |
| 100 | 10.1 ± 0.9 | 13.2 ± 1.2 | 85 ± 5 |
| 200 | 7.5 ± 0.7 | 9.8 ± 1.0 | 70 ± 6 |
Data are presented as mean ± standard deviation (n=3). PAL (Phenylalanine ammonia-lyase) and PR-1 (Pathogenesis-Related protein 1) are common markers for the activation of the SAR pathway.
Table 2: Hypothetical Effect of this compound on the Accumulation of Total Phenolic Compounds
| Treatment | Time Post-Elicitation (hours) | Total Phenolic Content (mg GAE/g DW) |
| Control (DMSO) | 24 | 5.2 ± 0.4 |
| This compound (50 µM) | 24 | 9.8 ± 0.7 |
| Control (DMSO) | 48 | 5.5 ± 0.5 |
| This compound (50 µM) | 48 | 15.3 ± 1.2 |
| Control (DMSO) | 72 | 5.3 ± 0.4 |
| This compound (50 µM) | 72 | 12.1 ± 1.0 |
GAE: Gallic Acid Equivalents; DW: Dry Weight. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Chemical Information:
-
Name: this compound
-
CAS Number: 957144-77-3
-
Molecular Weight: 349.22 g/mol
-
-
Solvent Selection: this compound is sparingly soluble in water. A suitable organic solvent such as Dimethyl sulfoxide (DMSO) or ethanol should be used to prepare a concentrated stock solution.
-
Procedure:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 2.86 mL of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Optimal this compound Concentration
-
Objective: To determine the concentration of this compound that elicits a maximal defense response without causing significant cytotoxicity.
-
Materials:
-
Established plant cell suspension culture in the exponential growth phase.
-
This compound stock solution (10 mM).
-
Appropriate liquid culture medium.
-
Sterile flasks or multi-well plates.
-
Evans blue or Trypan blue stain for cell viability assessment.
-
-
Procedure:
-
Subculture the plant cells into fresh medium at the desired density.
-
Prepare a series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) by diluting the stock solution into the culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Add the different concentrations of this compound to the cell cultures. A control treatment with the solvent alone should be included.
-
Incubate the cultures under standard growth conditions (e.g., 25°C, continuous shaking at 120 rpm, in the dark or under a specific light regime).
-
Harvest the cells at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.
-
Assess cell viability using a suitable staining method (e.g., Evans blue).
-
Analyze the expression of defense-related marker genes (e.g., PAL, PR-1) using qRT-PCR (see Protocol 3).
-
The optimal concentration will be the one that gives the highest induction of defense markers with minimal impact on cell viability.
-
Protocol 3: Analysis of Defense-Related Gene Expression by qRT-PCR
-
Objective: To quantify the change in expression of target defense genes in response to this compound treatment.
-
Procedure:
-
Harvest plant cells from Protocol 2 at the desired time points by centrifugation or vacuum filtration.
-
Immediately freeze the cell pellets in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen cells using a suitable kit or protocol.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your target defense genes (e.g., PAL, PR-1) and a reference gene (e.g., actin, tubulin, or ubiquitin) for normalization.
-
Analyze the qRT-PCR data using the 2-ΔΔCt method to calculate the relative fold change in gene expression compared to the control.
-
Protocol 4: Quantification of Total Phenolic Content
-
Objective: To measure the accumulation of phenolic compounds, a class of secondary metabolites often associated with plant defense.
-
Procedure:
-
Harvest plant cells from the treated and control cultures at various time points.
-
Lyophilize (freeze-dry) the cells to determine the dry weight.
-
Extract the phenolic compounds from a known weight of dried cells using a suitable solvent (e.g., 80% methanol).
-
Quantify the total phenolic content using the Folin-Ciocalteu method.
-
Mix an aliquot of the methanolic extract with Folin-Ciocalteu reagent.
-
Add a sodium carbonate solution to the mixture.
-
Incubate in the dark at room temperature for a specified time (e.g., 90 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
-
Calculate the total phenolic content by comparing the absorbance to a standard curve prepared with a known concentration of gallic acid.
-
Express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced SAR.
Caption: Experimental workflow for this compound in plant cell culture.
References
- 1. Acquired and Induced Plant Disease Resistance [vegetables.bayer.com]
- 2. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Secondary Metabolites: The Weapons for Biotic Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylic acid‐enhanced biosynthesis of pharmacologically important lignans and neo lignans in cell suspension culture of Linum ussitatsimum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlobentiazox Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing field trials to evaluate the efficacy of Dichlobentiazox, a systemic acquired resistance (SAR) inducer, for the control of key diseases in rice. The protocols outlined below are based on established principles of fungicide field testing and are intended to ensure the generation of robust and reliable data.
Introduction to this compound
This compound is a novel fungicide developed by Kumiai Chemical Industry, introduced in 2016.[1][2] It belongs to the isothiazole class of fungicides and its primary mode of action is the induction of systemic acquired resistance (SAR) in plants.[3] This mechanism enhances the plant's own defense systems to protect against a broad spectrum of pathogens.
Target Diseases in Rice:
-
Brown Spot (Cochliobolus miyabeanus)
-
Bacterial Leaf Blight (Xanthomonas oryzae pv. oryzae)
-
Bacterial Grain Rot (Burkholderia glumae)
Experimental Design for Field Trials
A well-designed field trial is crucial for obtaining statistically valid results. The following experimental design is recommended for this compound efficacy trials.
Site Selection
-
Choose a uniform field with a known history of the target disease (e.g., rice blast or brown spot) to ensure adequate disease pressure.
-
The site should be representative of the local rice-growing conditions.
-
Avoid areas with significant variations in soil type, drainage, or topography.
Experimental Layout
-
Randomized Complete Block Design (RCBD): This design is recommended to minimize the effects of field variability.
-
Replications: A minimum of three to four replications for each treatment is essential for statistical validity.[4]
-
Plot Size: The size of individual plots will depend on the available land and equipment. A typical plot size for rice fungicide trials is between 10 to 50 square meters.
-
Buffer Zones: Establish buffer zones around the experimental area and between plots to minimize spray drift and inter-plot interference.
Treatments
A comprehensive trial should include the following treatments:
-
T1: Untreated Control (UTC): This plot receives no fungicide application and serves as a baseline for disease development.
-
T2: Vehicle Control: This plot is treated with the formulation excipients without the active ingredient to account for any effects of the formulation itself.
-
T3-T5: this compound Treatments: Include at least two to three different application rates of this compound to determine the optimal dosage.
-
T6: Positive Control (Standard Fungicide): Include a currently recommended and effective fungicide for the target disease as a benchmark for comparison.
Experimental Protocols
This compound Formulation and Preparation
-
Formulation: While specific commercial formulations may vary, a common formulation is a Suspension Concentrate (SC). For the purpose of these protocols, we will assume a This compound 10% SC formulation.
-
Preparation of Spray Solution:
-
Calibrate the sprayer to ensure accurate and uniform application.
-
Fill the spray tank with half the required volume of water.
-
Begin agitation and add the calculated amount of this compound 10% SC to the tank.
-
Add the remaining water to the tank while maintaining agitation.
-
Continue agitation throughout the spraying process to ensure the solution remains uniformly mixed.
-
Application Methods and Timing
This compound can be applied both as a nursery box treatment and as a foliar spray.
-
Nursery Box Application:
-
Timing: Apply to rice seedlings in the nursery box before transplanting.[1][2]
-
Protocol:
-
Prepare the this compound solution as described in section 3.1.
-
Evenly drench the soil in the nursery boxes with the solution.
-
Ensure thorough coverage of the soil to allow for root uptake and systemic translocation of the active ingredient.
-
-
-
Foliar Application:
-
Timing for Rice Blast:
-
Preventative: The first application should be made at the late boot stage to 10% heading, with a second application at 50-75% heading for maximum suppression of neck and panicle blast.[5]
-
Curative: If leaf blast symptoms are present, an earlier application may be necessary.
-
-
Timing for Brown Spot:
-
Applications are typically recommended between the booting and heading stages of rice development.[6]
-
-
Protocol:
-
Use a calibrated backpack sprayer or a boom sprayer for uniform application.
-
Ensure thorough coverage of the rice foliage, including the undersides of leaves.
-
Spray to the point of runoff, but avoid excessive application that could lead to soil contamination.
-
-
Data Collection and Assessment
Regular and systematic data collection is critical for evaluating the efficacy of this compound.
Disease Severity Assessment
-
Rice Blast:
-
Assess disease severity using the Standard Evaluation System (SES) for rice, which employs a 0-9 scale (Table 1).[5][7]
-
Assessments should be made at multiple time points (e.g., 7, 14, and 21 days after application) and at the late milk or early dough stage for final evaluation.
-
For each plot, randomly select 10-20 hills and assess the disease severity on the upper three leaves and the panicles.
-
-
Brown Spot:
-
Visually assess the percentage of leaf area affected by brown spot lesions on the flag leaf and the leaf below it.
-
A 0-9 rating scale, similar to that for rice blast, can be adapted for brown spot assessment.
-
Phytotoxicity Assessment
-
Observe and record any signs of phytotoxicity in the treated plots at each disease assessment interval.
-
Use a 0-10 rating scale where 0 = no phytotoxicity and 10 = complete plant death.
Yield Data
-
At crop maturity, harvest the grain from a pre-defined net plot area within each plot to avoid edge effects.
-
Record the total grain weight per plot.
-
Determine the moisture content of the grain and adjust the yield to a standard moisture percentage (e.g., 14%).
-
Calculate the yield in tonnes per hectare (t/ha).
Data Presentation
Summarize all quantitative data in clearly structured tables to facilitate comparison between treatments.
Table 1: Standard Evaluation System (SES) for Rice Blast Severity
| Score | Symptoms |
| 0 | No lesions observed. |
| 1 | Small brown specks of pinhead size. |
| 2 | Small roundish to slightly elongated, necrotic gray spots, about 1-2 mm in diameter, with a distinct brown margin. |
| 3 | Lesion type is the same as in score 2, but a significant number of lesions are on the upper leaves. |
| 4 | Typical susceptible blast lesions, 1-2 cm long, affecting less than 2% of the leaf area. |
| 5 | Typical blast lesions affecting 2-10% of the leaf area. |
| 6 | Typical blast lesions affecting 11-25% of the leaf area. |
| 7 | Typical blast lesions affecting 26-50% of the leaf area. |
| 8 | Typical blast lesions affecting 51-75% of the leaf area and many leaves are dead. |
| 9 | More than 75% of the leaf area affected. |
Table 2: Efficacy of this compound on Rice Blast Severity and Yield (Example Data)
| Treatment | Application Rate (g a.i./ha) | Mean Disease Severity (0-9 Scale) | Percent Disease Control (%) | Yield (t/ha) |
| Untreated Control | - | 7.5 | - | 4.2 |
| Vehicle Control | - | 7.4 | 1.3 | 4.3 |
| This compound | 100 | 3.2 | 57.3 | 6.1 |
| This compound | 150 | 2.5 | 66.7 | 6.8 |
| Standard Fungicide | [Insert Rate] | 2.8 | 62.7 | 6.5 |
Statistical Analysis
-
The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatment means.
-
If the ANOVA shows a significant F-value, a post-hoc mean separation test, such as Duncan's Multiple Range Test (DMRT) or Tukey's Honestly Significant Difference (HSD) test, should be performed to compare the treatment means.
-
For SAR inducers like this compound, it is important to consider the time required for the induction of resistance. Therefore, analyzing the disease progress over time (e.g., using Area Under the Disease Progress Curve - AUDPC) can provide valuable insights.
Visualizations
Signaling Pathway
Caption: this compound Mode of Action Pathway.
Experimental Workflow
Caption: this compound Field Trial Workflow.
References
- 1. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]
- 2. jircas.go.jp [jircas.go.jp]
- 3. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. ijoear.com [ijoear.com]
- 5. uaex.uada.edu [uaex.uada.edu]
- 6. researchgate.net [researchgate.net]
- 7. imskolkata.org [imskolkata.org]
Measuring Systemic Acquired Resistance (SAR) Induction by Dichlobentiazox: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlobentiazox is part of a class of chemical activators that prime the plant's defense responses. While its precise molecular target is still under investigation, it is understood to function within the salicylic acid (SA)-mediated signaling pathway, a central regulator of SAR.[4] Similar to other isothiazole derivatives like Isotianil and Tiadinil, this compound is believed to act either upstream of SA accumulation or at a point downstream that still requires the central regulator NPR1 for signal transduction.[5][6][7] Upon perception of the chemical inducer, a signaling cascade is initiated, leading to the accumulation of defense-related compounds and the expression of Pathogenesis-Related (PR) genes, ultimately resulting in a primed state of heightened immunity.[1]
These protocols will guide users through the key assays to quantify the biochemical and molecular markers of SAR and to assess the resulting disease resistance in a controlled laboratory setting.
Key Experiments to Measure SAR Induction
The induction of SAR by this compound can be assessed through a combination of biochemical, molecular, and biological assays. The following sections provide detailed protocols for these essential experiments.
Quantification of Salicylic Acid (SA) Accumulation
Salicylic acid is a key signaling molecule in the SAR pathway.[8][9] Measuring its accumulation in systemic (distal, untreated) leaves is a primary indicator of SAR induction.
Protocol: Salicylic Acid Extraction and Quantification by HPLC
This protocol is adapted for rice leaf tissue.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (2 mL and 1.5 mL)
-
Methanol (90% and 100%, HPLC grade)
-
Trichloroacetic acid (TCA), 5%
-
Extraction buffer: Ethyl acetate/cyclopentane/isopropanol (100:99:1 v/v/v)
-
β-glucosidase solution (in 0.1 M sodium acetate, pH 5.2) for total SA measurement
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase: 0.2 M Potassium acetate, 0.5 mM EDTA, pH adjusted to 5.0 with acetic acid
-
Salicylic acid standard
Procedure:
-
Sample Collection and Preparation:
-
Treat rice plants with this compound according to the experimental design. Use a mock treatment (e.g., solvent only) as a control.
-
At designated time points post-treatment (e.g., 24, 48, 72 hours), collect systemic leaves (newly emerged leaves not directly treated).
-
Immediately freeze the collected tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Weigh 100-500 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 0.6 mL of 90% methanol to the tissue, vortex thoroughly, and sonicate for 20 minutes.
-
Centrifuge at maximum speed for 20 minutes. Transfer the supernatant to a new 1.5 mL tube.
-
Re-extract the pellet with 0.5 mL of 100% methanol, vortex, and sonicate for 20 minutes.
-
Centrifuge for 20 minutes and combine the supernatant with the previous one.
-
-
Sample Splitting for Free and Total SA:
-
Divide the combined supernatant into two equal aliquots for the determination of free and total SA.
-
Dry the samples in a speed-vac or under a stream of nitrogen gas.
-
-
Enzymatic Hydrolysis for Total SA:
-
To one of the dried aliquots, add 0.1 mL of β-glucosidase solution.
-
Vortex, sonicate for 5 minutes, and incubate at 37°C for 90 minutes to release SA from its glucoside conjugate.
-
Add 0.4 mL of 5% TCA to stop the reaction.
-
-
Preparation for Free SA:
-
To the other dried aliquot, add 0.5 mL of 5% TCA. Vortex and sonicate for 5 minutes.
-
-
Phase Partitioning:
-
Centrifuge the samples for 15 minutes and transfer the supernatant to a new tube.
-
Extract the aqueous phase three times with 0.5 mL of the extraction buffer each time. For each extraction, vortex vigorously, centrifuge for 1 minute, and carefully transfer the upper organic phase to a new tube.
-
Dry the combined organic phases completely.
-
-
HPLC Analysis:
-
Resuspend the dried residue in 250 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Separate SA on a C18 column using the specified mobile phase at a constant flow rate.
-
Detect SA using a fluorescence detector with an excitation wavelength of ~305 nm and an emission wavelength of ~407 nm.
-
Quantify the SA concentration by comparing the peak area to a standard curve generated with known concentrations of salicylic acid.
-
Data Presentation:
| Treatment | Time Post-Treatment (hours) | Free Salicylic Acid (µg/g FW) | Total Salicylic Acid (µg/g FW) |
| Mock Control | 24 | Value | Value |
| This compound | 24 | Value | Value |
| Mock Control | 48 | Value | Value |
| This compound | 48 | Value | Value |
| Mock Control | 72 | Value | Value |
| This compound | 72 | Value | Value |
FW: Fresh Weight
Analysis of Pathogenesis-Related (PR) Gene Expression
The expression of PR genes, such as PR1, PR2, and PR5, is a hallmark of SAR activation.[4] Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure the transcript levels of these marker genes.
Protocol: RT-qPCR for PR Gene Expression in Rice
Materials:
-
Liquid nitrogen
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target PR genes (e.g., OsPR1a, OsPR1b) and reference genes (e.g., OsActin, OsGAPDH)[10][11]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Collect systemic leaf samples as described in the SA quantification protocol.
-
Extract total RNA using a commercial kit or a standard protocol, ensuring high purity and integrity.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (at optimal concentration), and diluted cDNA template.
-
Perform the qPCR in a real-time PCR system with a thermal cycling profile typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.
-
Normalize the Ct values of the target genes to the Ct values of a stable reference gene.
-
Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.
-
Data Presentation:
| Treatment | Target Gene | Time Post-Treatment (hours) | Relative Gene Expression (Fold Change) |
| Mock Control | OsPR1a | 48 | 1.0 |
| This compound | OsPR1a | 48 | Value |
| Mock Control | OsPR1b | 48 | 1.0 |
| This compound | OsPR1b | 48 | Value |
Disease Resistance Bioassay
The ultimate measure of SAR is the enhanced resistance of the plant to pathogen infection. For rice, a common and devastating pathogen is Magnaporthe oryzae, the causal agent of rice blast.
Protocol: Rice Blast (Magnaporthe oryzae) Resistance Assay
Materials:
-
Rice seedlings (e.g., a susceptible cultivar)
-
Magnaporthe oryzae culture
-
Oatmeal agar plates
-
Spore suspension solution (e.g., 0.02% Tween 20)
-
Hemocytometer
-
Sprayer
-
Dew chamber or high-humidity chamber
Procedure:
-
Plant Treatment:
-
Treat rice seedlings at the 3-4 leaf stage with this compound or a mock solution. The treatment can be applied as a soil drench or foliar spray to lower leaves.
-
-
Pathogen Inoculation:
-
After a set period for SAR induction (e.g., 3-7 days), prepare a spore suspension of M. oryzae.
-
Grow the fungus on oatmeal agar plates until sporulation.
-
Harvest conidia by flooding the plate with the spore suspension solution and gently scraping the surface.
-
Filter the suspension and adjust the concentration to approximately 1 x 105 spores/mL using a hemocytometer.
-
Spray the spore suspension onto the systemic leaves of both this compound-treated and control plants until runoff.
-
-
Incubation and Disease Scoring:
-
Place the inoculated plants in a dew chamber at high humidity (~90%) and 24-28°C for 24 hours to facilitate infection.
-
Move the plants to a growth chamber with a regular light/dark cycle.
-
Assess disease severity 5-7 days after inoculation by counting the number of lesions per leaf or by measuring the lesion area. Disease severity can also be rated on a qualitative scale.
-
Data Presentation:
| Treatment | Disease Severity (Lesion number/cm²) | Percent Disease Reduction |
| Mock Control | Value | 0% |
| This compound | Value | Calculate based on control |
Visualizing the SAR Pathway and Experimental Workflows
Diagrams created using Graphviz (DOT language)
Caption: Putative signaling pathway of this compound-induced SAR.
Caption: General experimental workflow for measuring SAR.
Conclusion
This compound represents a promising tool for crop protection through the activation of the plant's innate immune system. The protocols outlined in this document provide a comprehensive framework for researchers to quantify the induction of Systemic Acquired Resistance by this compound in rice. By measuring key markers such as salicylic acid accumulation and PR gene expression, and confirming the biological outcome through disease resistance bioassays, scientists can effectively characterize the efficacy and mode of action of this and other SAR-inducing compounds. This will aid in the development of novel and sustainable strategies for disease management in agriculture.
References
- 1. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vegetables.bayer.com [vegetables.bayer.com]
- 3. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic Acid Is Required for Broad-Spectrum Disease Resistance in Rice [mdpi.com]
- 9. Salicylic Acid Is Required for Broad-Spectrum Disease Resistance in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Biochemical and Transcriptome Analyses Reveal Potential Candidate Genes Related to Pericarp Browning in Red Rice [mdpi.com]
Protocol for Testing Dichlobentiazox Against Different Pyricularia oryzae Strains
Introduction
The protocols outlined below are intended for researchers, scientists, and drug development professionals involved in the evaluation of fungicides for the management of rice blast. They cover both in vitro and in vivo testing methodologies to determine the efficacy of Dichlobentiazox.
Principle and Mechanism of Action
The induction of SAR by this compound is analogous to other plant activators like Probenazole and Tiadinil. This process is primarily mediated by the salicylic acid (SA) signaling pathway. Upon application, this compound is thought to trigger an increase in endogenous SA levels in the rice plant.[3][4][5] This accumulation of SA initiates a signaling cascade that involves key regulatory proteins such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and various WRKY transcription factors.[6][7][8][9][10] These signaling events lead to the expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins, which ultimately enhance the plant's resistance to subsequent pathogen attack.[11]
Data Presentation
Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae Strains by this compound
| P. oryzae Strain | Fungicide Sensitivity | This compound Concentration (µg/mL) | Mycelial Growth Diameter (mm) | Percent Inhibition (%) | EC50 (µg/mL) |
| Strain A (e.g., Guy11) | Sensitive | 0 (Control) | |||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Strain B (Resistant) | Resistant to [Specify Fungicide] | 0 (Control) | |||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: In Vivo Efficacy of this compound in Controlling Rice Blast Disease
| Treatment | P. oryzae Strain | Application Rate (g a.i./ha) | Disease Severity (%) | Disease Control Efficacy (%) |
| Untreated Control | Strain A | 0 | N/A | |
| This compound | Strain A | [Rate 1] | ||
| [Rate 2] | ||||
| Untreated Control | Strain B | 0 | N/A | |
| This compound | Strain B | [Rate 1] | ||
| [Rate 2] | ||||
| Reference Fungicide | Strain A | [Standard Rate] | ||
| Reference Fungicide | Strain B | [Standard Rate] |
Experimental Protocols
In Vitro Assay: Mycelial Growth Inhibition
This protocol utilizes the poisoned food technique to assess the direct effect of this compound on the mycelial growth of P. oryzae. While this compound is known to act via SAR, this assay can determine if it also possesses any direct antifungal properties.
Materials:
-
Pure cultures of different P. oryzae strains (e.g., fungicide-sensitive and resistant strains)
-
Potato Dextrose Agar (PDA) medium
-
This compound (technical grade)
-
Sterile distilled water
-
Solvent for this compound (e.g., acetone or DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Preparation of Poisoned Media: Autoclave the PDA medium and cool it to 45-50°C. Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control medium should be prepared by adding the same volume of solvent without the fungicide.
-
Pouring Plates: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of a 7-10 day old culture of each P. oryzae strain, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelial side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial mycelial growth diameter (in mm) when the mycelial growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
-
Determination of EC50: The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) can be determined by probit analysis of the inhibition data.
In Vivo Assay: Whole Plant Spray Application
This protocol evaluates the efficacy of this compound in protecting rice plants from P. oryzae infection when applied as a foliar spray.
Materials:
-
Rice seeds (a susceptible variety)
-
Pots and sterilized soil
-
Growth chamber or greenhouse with controlled conditions
-
P. oryzae strains for inoculation
-
This compound formulation
-
Spraying equipment
-
Spore suspension medium (e.g., sterile distilled water with 0.02% Tween 20)
-
Hemocytometer
Procedure:
-
Plant Growth: Sow rice seeds in pots containing sterilized soil and grow them in a growth chamber or greenhouse under controlled conditions (e.g., 25-28°C, 12-hour photoperiod).
-
Fungicide Application: At the 3-4 leaf stage, apply this compound as a foliar spray at different rates. An untreated control (sprayed with water and surfactant) and a reference fungicide should be included.
-
Inoculum Preparation: Prepare a spore suspension of each P. oryzae strain from 10-14 day old cultures. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
Inoculation: 5-7 days after the fungicide application, inoculate the rice plants by spraying the spore suspension until runoff.
-
Incubation: Place the inoculated plants in a humid chamber (>90% relative humidity) at 25-28°C for 24 hours in the dark to facilitate infection. Then, move the plants back to the growth chamber or greenhouse.
-
Disease Assessment: 5-7 days after inoculation, assess the disease severity on the leaves using a standard disease rating scale (e.g., 0-9 scale, where 0 is no symptoms and 9 is severe lesions).
-
Calculation of Disease Control Efficacy: Calculate the disease control efficacy using the following formula: Disease Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced Systemic Acquired Resistance in rice against Pyricularia oryzae.
Caption: Experimental workflow for testing this compound against Pyricularia oryzae.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. Probenazole-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for an Important Role of WRKY DNA Binding Proteins in the Regulation of NPR1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. WRKY Transcription Factors Associated With NPR1-Mediated Acquired Resistance in Barley Are Potential Resources to Improve Wheat Resistance to Puccinia triticina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic analysis of salicylic acid-induced resistance to Magnaporthe oryzae in susceptible and resistant rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlobentiazox in Plant Immunity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dichlobentiazox, a chemical inducer of plant immunity, as a research tool for studying plant defense mechanisms. This document outlines its mode of action, provides detailed experimental protocols, and presents available data on its efficacy.
Introduction to this compound
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
This compound functions by triggering the plant's innate immune system, leading to the establishment of SAR. The SAR pathway is a well-characterized defense signaling cascade that is crucial for plant survival against a wide range of pathogens.
Key Features of the SAR Pathway Induced by this compound:
-
Salicylic Acid (SA) Dependence: The induction of SAR by this compound is mediated by the plant hormone salicylic acid. Treatment with this compound leads to the accumulation of endogenous SA.
-
NPR1 as a Key Regulator: The Non-expressor of Pathogenesis-Related genes 1 (NPR1) is a central regulator of the SA-dependent SAR pathway. Upon SA accumulation, NPR1 translocates to the nucleus, where it interacts with transcription factors to activate the expression of a large suite of defense-related genes.
-
Expression of Pathogenesis-Related (PR) Genes: A hallmark of SAR is the systemic expression of PR genes, which encode proteins with antimicrobial activities. These include β-1,3-glucanases (PR-2), chitinases (PR-3), and other proteins like PR-1 and PBZ1.
While the downstream events of the this compound-induced SAR pathway are well-understood to converge on the canonical SA pathway, the precise upstream components, including the direct cellular target or receptor of this compound, are not yet fully elucidated in publicly available research.
Quantitative Data on Efficacy
While specific dose-response data for this compound as a single active ingredient against rice blast is limited in publicly available literature, field trials of various fungicides provide context for its potential efficacy. The following tables summarize data from studies on different fungicides, which may include active ingredients other than this compound, to provide a general understanding of disease control levels.
Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by Various Fungicides
| Fungicide Class | Active Ingredient | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Triazole | Tebuconazole | 50 | 99.4 | |
| Strobilurin | Azoxystrobin | 50 | 99.4 | [3] |
| Imidazole | Prochloraz | Not specified | 64.78 (in combination) | |
| Various | Various combinations | Various | up to 100 | [4] |
Table 2: Field Efficacy of Various Fungicides Against Rice Blast (Pyricularia oryzae)
| Fungicide Product | Active Ingredient(s) | Application Rate | Disease Severity (%) | Disease Reduction (%) | Reference |
| Nativo 75WG | Tebuconazole + Trifloxystrobin | 0.4 g/L | 10.15 | Not specified | [1] |
| Score 250 EC | Difenoconazole | 1.25 ml/L | 11.46 | Not specified | [1] |
| Prochloraz 23.5% + Tricyclazole 20% SE | Prochloraz + Tricyclazole | 2 ml/L | Not specified | 64.78 | [5] |
| Contaf Max 350 SC | Hexaconazole | 1 L/ha | Not specified | >60 | [6] |
Note: The data in these tables are for illustrative purposes and may not be directly representative of the sole efficacy of this compound. Researchers should conduct their own dose-response experiments to determine the optimal concentrations for their specific research needs.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on plant immunity.
Plant Material and Growth Conditions
-
Plant Species: Rice (Oryza sativa) is the primary model for studying this compound, but other species may also be responsive.
-
Growth: Grow rice seedlings in a controlled environment (growth chamber or greenhouse) with a 14-hour light/10-hour dark cycle at 28±2°C and 75±5% relative humidity[7]. Use nutrient-rich soil or a hydroponic system.
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) and then dilute to the desired concentrations in sterile water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application.
-
Application: Apply this compound to three- to four-leaf stage seedlings via soil drench or foliar spray until runoff. For control plants, apply a mock solution containing the same concentration of solvent and surfactant.
Disease Resistance Assay
This protocol is for assessing the level of resistance induced by this compound against the rice blast fungus, Magnaporthe oryzae.
-
Pathogen Culture: Culture M. oryzae on oatmeal agar plates at 25°C for 10-14 days under continuous fluorescent light to induce sporulation.
-
Spore Suspension: Flood the plates with sterile distilled water containing 0.01% Tween-20 and gently scrape the surface to release conidia. Filter the suspension through cheesecloth and adjust the spore concentration to 1 x 10^5 conidia/mL using a hemocytometer.
-
Inoculation: At 3 to 7 days after this compound treatment, spray the rice seedlings with the spore suspension until runoff.
-
Incubation: Place the inoculated plants in a dark, humid chamber (100% relative humidity) at 25°C for 24 hours to facilitate infection. Then, move the plants back to the growth chamber.
-
Disease Scoring: At 5 to 7 days post-inoculation, score the disease severity based on the number and type of lesions on the leaves. A common scoring scale is 0-5, where 0 represents no lesions and 5 represents severe lesions covering a large area of the leaf.
-
Data Analysis: Calculate the disease index for each treatment group and compare the results to determine the level of protection conferred by this compound.
Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the expression of defense-related genes in response to this compound treatment.
-
Sample Collection: At various time points after this compound treatment (e.g., 0, 12, 24, 48, and 72 hours), collect leaf tissue from both treated and mock-treated plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Extract total RNA from the leaf tissue using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., OsPR1a, OsPR1b, PBZ1, OsChitinase) and a reference gene (e.g., Actin or Ubiquitin).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Table 3: Example Primer Sequences for qRT-PCR in Rice
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| OsPR1a | TGGCTACTTCTACGCCAACT | GTCGTCGTCGTCGTCGTCGT |
| OsPR1b | GAGGAGAGAGCTACGAGCTATG | GTAGTAGTAGTAGTAGTAGC |
| PBZ1 | GCTCTTGTTCTTCTCGCTCT | GCTAGCTAGCTAGCTAGCTA |
| OsActin | GATGCTGCTGATTTCGTTGT | GCTAGCTAGCTAGCTAGCTA |
Note: These are example primer sequences and should be validated for specificity and efficiency before use.
Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)
This protocol outlines the general steps for quantifying endogenous SA and JA levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Collection and Extraction: Harvest leaf tissue at different time points after this compound treatment, freeze in liquid nitrogen, and grind to a fine powder. Extract the phytohormones using a methanol/water/formic acid solution.
-
Purification: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.
-
Derivatization (Optional): Depending on the specific LC-MS/MS method, derivatization may be necessary to improve ionization efficiency and sensitivity.
-
LC-MS/MS Analysis: Separate and quantify SA and JA using a reverse-phase C18 column and a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Calculate the concentration of SA and JA in the samples based on the standard curves generated from authentic standards.
Expected Outcomes and Applications
-
Elucidation of Defense Signaling Pathways: By analyzing the temporal dynamics of SA and JA accumulation and the expression of key signaling and defense genes, researchers can further dissect the signaling cascade initiated by this compound.
-
Identification of Novel Regulatory Components: Using this compound as a tool in genetic screens with mutant plant populations can help identify novel genes required for SAR.
-
Screening for New Plant Defense Activators: The protocols described here can be adapted to screen for and characterize new chemical compounds that induce plant immunity.
-
Drug Development: Understanding the molecular targets and mechanisms of plant defense activators like this compound can inform the development of novel and sustainable crop protection strategies.
Conclusion
This compound serves as a valuable research tool for investigating the intricate network of plant immune signaling. Its ability to reliably induce the SAR pathway provides a powerful system for studying gene regulation, hormone signaling, and the molecular basis of broad-spectrum disease resistance in plants. The protocols and information provided in these application notes are intended to facilitate the use of this compound in advancing our understanding of plant immunity.
References
- 1. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 2. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fungal Elicitor MoHrip2 Induces Disease Resistance in Rice Leaves, Triggering Stress-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Dichlobentiazox for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlobentiazox is a novel fungicide developed by Kumiai Chemical Industry Co., Ltd., belonging to the isothiazole class of compounds.[1] Its primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants, making it an effective agent against a range of plant pathogens, particularly in rice.[2] This document provides detailed application notes and protocols for the experimental formulation and use of this compound in a research setting.
Chemical Properties:
| Property | Value |
| IUPAC Name | 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzisothiazole 1,1-dioxide |
| CAS Number | 957144-77-3 |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ |
| Molecular Weight | 349.22 g/mol |
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
This compound does not typically exhibit direct, strong fungicidal activity in vitro. Instead, its efficacy lies in its ability to activate the plant's own defense mechanisms through SAR. This process is primarily mediated by the salicylic acid (SA) signaling pathway. Upon application, this compound triggers a signaling cascade that leads to the accumulation of endogenous SA. This accumulation initiates a series of downstream events, including the expression of Pathogenesis-Related (PR) genes, such as PR-1. The products of these genes contribute to a broad-spectrum and long-lasting resistance against subsequent pathogen attacks.
Signaling Pathway of this compound-Induced SAR:
Caption: this compound-induced SAR pathway.
Toxicological Data
A risk assessment by the Food Safety Commission of Japan (FSCJ) has provided the following toxicological data for this compound.[1][3]
| Parameter | Value | Species | Study Duration |
| No-Observed-Adverse-Effect Level (NOAEL) | 5.03 mg/kg bw/day | Rat | 2-year chronic toxicity/carcinogenicity |
| Acceptable Daily Intake (ADI) | 0.05 mg/kg bw/day | - | - |
This compound has not shown evidence of carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity in the studies evaluated.[1][3]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to the tube. DMSO is recommended due to its high solvating power for many organic molecules.[4][5]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (30-40°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in amber tubes to protect it from light. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow for Stock Solution Preparation:
Caption: Workflow for this compound stock solution preparation.
In Vitro Bioassay for SAR Induction
Objective: To assess the ability of this compound to induce the expression of the SAR marker gene, PR-1, in plant tissues.
Materials:
-
Plant material (e.g., rice seedlings, Arabidopsis thaliana)
-
This compound stock solution
-
Sterile water
-
Surfactant (e.g., Tween-20)
-
Petri dishes with appropriate growth medium
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Treatment Solution Preparation: Prepare a series of working solutions of this compound by diluting the stock solution in sterile water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application. A typical concentration range to test would be 1 µg/mL to 100 µg/mL. A vehicle control (DMSO + surfactant in water) should also be prepared.
-
Plant Treatment: Apply the treatment solutions to the leaves of the plants until runoff. Ensure the entire plant is treated evenly.
-
Incubation: Incubate the treated plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Sample Collection: Collect leaf tissue samples at various time points post-treatment (e.g., 24, 48, 72 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the collected samples and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression level of the PR-1 gene. A housekeeping gene (e.g., actin) should be used as an internal control.
-
Data Analysis: Analyze the qRT-PCR data to determine the fold change in PR-1 gene expression in this compound-treated plants compared to the vehicle control.
In Vivo Efficacy Assay Against Rice Blast (Magnaporthe oryzae)
Objective: To evaluate the protective efficacy of this compound against rice blast disease.
Materials:
-
Rice seedlings (a susceptible variety)
-
This compound treatment solutions (prepared as in 4.2)
-
Magnaporthe oryzae spore suspension (e.g., 1 x 10⁵ spores/mL)
-
Spray bottles
-
Growth chamber with controlled humidity and temperature
Protocol:
-
Preventive Application: Spray rice seedlings with this compound treatment solutions or the vehicle control until runoff.
-
Incubation Period: Allow the plants to incubate for a period sufficient for SAR induction (e.g., 3-5 days) under controlled conditions.
-
Pathogen Inoculation: Inoculate the treated and control plants by spraying them with the M. oryzae spore suspension.
-
Disease Development: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) for 24 hours to facilitate infection, followed by incubation in a growth chamber with a 12h light/12h dark cycle.
-
Disease Assessment: After 5-7 days, assess the disease severity by counting the number of lesions per leaf or by using a disease severity rating scale.
-
Data Analysis: Calculate the disease control efficacy of this compound treatments compared to the vehicle control.
Experimental Workflow for In Vivo Efficacy Assay:
Caption: Workflow for in vivo efficacy assay.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dichlobentiazox solubility in methanol, ethanol, and DMSO
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Researchers can use the following table to summarize their experimentally determined solubility data for Dichlobentiazox. This structured format allows for easy comparison and clear record-keeping.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Observations |
| Methanol | |||||
| Ethanol | |||||
| DMSO |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol is based on the general principles of solubility testing for organic compounds and can be adapted for determining the solubility of this compound in methanol, ethanol, and DMSO.
Objective: To determine the saturation solubility of this compound in methanol, ethanol, and DMSO at a controlled temperature.
Materials:
-
This compound (solid)
-
Methanol (analytical grade or higher)
-
Ethanol (analytical grade or higher)
-
Dimethyl sulfoxide (DMSO, analytical grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass vials with screw caps
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the respective solvent (methanol, ethanol, or DMSO) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days. A preliminary test can help determine the necessary equilibration time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To ensure all particulate matter is removed, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the vials at a high speed and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the respective solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
The determined concentration of the saturated supernatant represents the solubility of this compound in that solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why can't I find published solubility data for this compound in methanol, ethanol, and DMSO?
A1: this compound is a relatively new fungicide, and comprehensive physical property data, such as solubility in various organic solvents, may not yet be widely published in publicly accessible databases. Therefore, experimental determination is often necessary for specific research applications.
Q2: How long should I agitate the samples to ensure equilibrium is reached?
A2: The time to reach equilibrium can vary depending on the compound and solvent. It is recommended to perform a time-course experiment where you measure the concentration of the dissolved compound at different time points (e.g., 4, 8, 12, 24, 48 hours). Equilibrium is reached when the concentration no longer increases over time.
Q3: What should I do if this compound appears to be unstable in one of the solvents?
A3: Some pesticides can degrade in certain organic solvents.[1][2] If you suspect degradation (e.g., change in color, appearance of new peaks in HPLC), it is important to use fresh solutions and minimize the time between preparation and analysis. You may also consider performing a stability study by monitoring the concentration of a solution of known concentration over time.
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible solubility results | Insufficient equilibration time. | Increase the agitation time and confirm equilibrium has been reached as described in FAQ Q2. |
| Temperature fluctuations. | Ensure the thermostatic shaker or water bath maintains a stable temperature. | |
| Incomplete removal of undissolved solid. | Use a smaller pore size filter (e.g., 0.22 µm) and ensure no particulate matter is visible in the filtrate. | |
| Precipitation of the compound during or after dilution | The diluted solution is supersaturated. | Ensure the final concentration after dilution is below the solubility limit in the final solvent mixture. |
| Low recovery of the compound | Adsorption to vials or filter material. | Use low-adsorption vials and test for filter compatibility by filtering a standard solution and checking for concentration loss. |
| Compound degradation. | Prepare fresh solutions and analyze them promptly. If degradation is suspected, perform a stability test. |
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting inconsistent solubility results.
References
Dichlobentiazox Aqueous Stability Technical Support Center
Welcome to the Technical Support Center for Dichlobentiazox. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in aqueous solutions during laboratory experiments. As a newer fungicide, public data on its aqueous stability is limited. Therefore, this guide provides a framework for identifying potential stability issues and methodologies for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous stock or working solutions?
The stability of this compound in aqueous solutions can be influenced by several key environmental factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Many pesticides exhibit pH-dependent stability, with organophosphates and carbamates, for example, being particularly susceptible to alkaline hydrolysis.[1]
-
Light (Photolysis): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation.[2] The rate of photolysis is dependent on the light intensity and the absorbance spectrum of the molecule.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis.
-
Presence of Other Chemicals: Components of a formulation or other mixed pesticides can interact with this compound, potentially affecting its stability.[3]
Q2: I'm observing a rapid loss of this compound potency in my experiments. What is the likely cause?
A rapid loss of potency is likely due to chemical degradation. The most common causes in aqueous solutions are hydrolysis (reaction with water) and photolysis (degradation by light). To identify the cause, we recommend a systematic approach as outlined in the Troubleshooting Guide below. Consider if your solutions are exposed to high pH, elevated temperatures, or intense light sources.
Q3: Are there any known degradation products of this compound in water?
Specific degradation pathways for this compound in aqueous solutions are not extensively documented in publicly available literature. However, fungicides with triazole moieties can undergo degradation through processes like dehydrochlorination, cyclization, and hydroxylation, leading to the formation of various nitrogenous heterocyclic compounds.[4] General pesticide degradation can also involve the cleavage of ester or ether linkages.[2] Identifying the specific degradants of this compound would require experimental analysis using techniques like LC-MS/MS.[5]
Q4: How should I prepare and store my aqueous this compound solutions to maximize stability?
While specific data for this compound is unavailable, the following general practices are recommended for pesticide stock solutions:[6]
-
Use Buffered Solutions: Prepare solutions in a buffer at a pH where the compound is most stable, which often is slightly acidic (e.g., pH 4-6) for many pesticides to minimize alkaline hydrolysis.[1]
-
Protect from Light: Store solutions in amber glass vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
Refrigerate or Freeze: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation rates.
-
Use High-Purity Water: Use purified water (e.g., Milli-Q or equivalent) to avoid catalysis of degradation by metal ions or other impurities.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a stock solution just before use.
Troubleshooting Guides
Issue: Inconsistent results or loss of this compound activity in aqueous solution.
This guide will help you systematically investigate the potential causes of this compound instability in your experiments.
Step 1: Evaluate Solution pH
-
Measure the pH of your aqueous solution using a calibrated pH meter.
-
Compare this to the initial pH (if known). A change in pH could indicate a reaction is occurring.
-
Action: If the pH is neutral to alkaline (pH ≥ 7), consider if alkaline hydrolysis is a potential issue. Prepare fresh solutions in a slightly acidic buffer (e.g., pH 5) and repeat the experiment to see if stability improves.
Step 2: Assess Light Exposure
-
Review your experimental setup: Are your solutions exposed to direct sunlight or intense artificial lighting for extended periods?
-
Action: Conduct a side-by-side experiment with one set of solutions protected from light (e.g., in amber vials or wrapped in foil) and another exposed to your typical lighting conditions. Analyze the concentration of this compound in both sets over time. A significant difference will indicate photolysis.
Step 3: Check Temperature Conditions
-
Monitor the temperature at which your solutions are prepared and stored.
-
Action: If solutions are kept at room temperature or higher, try conducting the experiment under controlled, lower temperature conditions (e.g., in a temperature-controlled chamber or by refrigeration, if compatible with your experimental design).
The following decision tree can help guide your troubleshooting process:
Caption: Troubleshooting workflow for this compound instability.
Data Presentation
When conducting stability studies, it is crucial to present quantitative data clearly. Below are example tables for presenting hydrolysis and photolysis data.
Table 1: Hypothetical Hydrolysis Data for this compound at 25°C
| pH | Time (days) | Concentration (mg/L) | % Remaining | Half-life (t₁/₂) (days) |
| 5 | 0 | 10.0 | 100 | Stable |
| 7 | 9.9 | 99 | ||
| 14 | 9.8 | 98 | ||
| 30 | 9.7 | 97 | ||
| 7 | 0 | 10.0 | 100 | 45 |
| 7 | 9.1 | 91 | ||
| 14 | 8.3 | 83 | ||
| 30 | 6.9 | 69 | ||
| 9 | 0 | 10.0 | 100 | 8 |
| 7 | 5.5 | 55 | ||
| 14 | 3.0 | 30 | ||
| 30 | 0.9 | 9 |
Table 2: Hypothetical Photolysis Data for this compound in pH 7 Buffer at 25°C
| Condition | Time (hours) | Concentration (mg/L) | % Remaining | Half-life (t₁/₂) (hours) |
| Light | 0 | 10.0 | 100 | 20 |
| 8 | 7.6 | 76 | ||
| 16 | 5.8 | 58 | ||
| 24 | 4.4 | 44 | ||
| Dark (Control) | 0 | 10.0 | 100 | >500 |
| 8 | 9.9 | 99 | ||
| 16 | 9.8 | 98 | ||
| 24 | 9.7 | 97 |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in aqueous solutions, based on established guidelines such as those from the OECD and US EPA.[7][8]
Protocol 1: Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound as a function of pH.
Materials:
-
This compound analytical standard
-
Sterile aqueous buffer solutions at pH 5, 7, and 9
-
High-purity water
-
Acetonitrile (or other suitable organic solvent), HPLC grade
-
Volumetric flasks, pipettes, and amber glass vials with screw caps
-
Temperature-controlled incubator or water bath
-
HPLC-UV or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1000 mg/L).
-
Prepare buffered aqueous solutions by spiking the stock solution into the pH 5, 7, and 9 buffers to achieve a final concentration in the low mg/L range, ensuring the organic solvent volume is minimal (e.g., <1%).
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sample at time intervals: Withdraw aliquots from each pH solution at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analyze samples: Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
Caption: Workflow for a hydrolysis study of this compound.
Protocol 2: Aqueous Photolysis Study
Objective: To determine the rate of photodegradation of this compound in an aqueous solution.
Materials:
-
Same as for the hydrolysis study, plus:
-
Quartz or borosilicate glass reaction vessels (transparent to relevant UV wavelengths)
-
A light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).[9]
Procedure:
-
Prepare a buffered aqueous solution of this compound (e.g., at pH 7, or the pH of greatest hydrolytic stability) in the photoreaction vessels.
-
Prepare dark controls by wrapping identical vessels containing the same solution in aluminum foil.
-
Expose the samples and dark controls to the light source at a constant temperature.
-
Sample at time intervals: Withdraw aliquots from both the irradiated and dark control samples at appropriate time points.
-
Analyze samples: Quantify the concentration of this compound in each sample.
-
Data Analysis: Compare the degradation rate in the light-exposed samples to the dark controls to isolate the effect of photolysis. Calculate the photolysis rate constant and half-life.
Signaling Pathways and Logical Relationships
Hypothetical Degradation Pathway for a Thiazole-Containing Fungicide
Given that this compound contains two isothiazole moieties, a hypothetical degradation in an aqueous environment could involve cleavage of the ether linkage and modifications to the thiazole rings.
Caption: A potential degradation pathway for this compound.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pesticide Formulations Fact Sheet [npic.orst.edu]
- 4. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
potential degradation products of Dichlobentiazox under UV light
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for investigating the potential degradation products of Dichlobentiazox under UV light. As specific experimental data for this compound is limited in public literature, this resource offers troubleshooting advice, answers to frequently asked questions, and standardized experimental protocols based on established pesticide photolysis research.
Troubleshooting Guides
This section addresses common issues encountered during photodegradation experiments.
| Problem | Potential Cause | Recommended Solution |
| No observable degradation of this compound. | Inappropriate UV wavelength: The UV lamp's emission spectrum may not overlap with the absorption spectrum of this compound. | Determine the UV-Vis absorption spectrum of this compound in the chosen solvent. Ensure your UV source (e.g., mercury lamp, xenon arc lamp) emits at wavelengths absorbed by the compound.[1] |
| Low UV light intensity: The photon flux may be insufficient to induce significant degradation within the experimental timeframe. | Measure the light intensity at the sample position. If possible, increase the lamp power or move the sample closer to the source. | |
| Solvent effects: The solvent may quench the excited state of the molecule or be inappropriate for the reaction. | Consider using a different solvent, such as acetonitrile or methanol in water, which are common in photolysis studies.[2] | |
| Inconsistent degradation rates between replicates. | Fluctuations in lamp output: The UV lamp intensity may not be stable over time. | Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor and record the light intensity throughout the experiment. |
| Temperature variations: Photodegradation rates can be temperature-dependent. | Conduct experiments in a temperature-controlled chamber to ensure consistent conditions. | |
| Sample positioning: Minor differences in the distance or angle of the sample vessel relative to the light source can alter the received light dose. | Use a fixed sample holder or a merry-go-round reactor to ensure uniform irradiation of all samples. | |
| Difficulty identifying degradation products. | Low concentration of products: Degradation products may be present at levels below the detection limit of the analytical instrument. | Concentrate the sample post-irradiation using techniques like solid-phase extraction (SPE) before analysis. |
| Co-elution of peaks in chromatography: Degradation products may have similar retention times to the parent compound or other products. | Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature, or column) to improve peak separation.[3] | |
| Complex fragmentation in Mass Spectrometry: It may be difficult to deduce the structure from the mass spectrum alone. | Utilize high-resolution mass spectrometry (e.g., LC-QTOF-MS) for accurate mass measurements and elemental composition determination.[4] Tandem MS (MS/MS) can provide structural information through fragmentation patterns.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the likely primary photodegradation reactions for a molecule like this compound under UV light?
A1: While specific data on this compound is unavailable, based on its structure (a dichlorophenyl group attached to a benzisothiazox moiety), several reaction types are plausible. These include:
-
Dechlorination: Reductive dechlorination of the dichlorophenyl ring is a common pathway for chlorinated aromatic compounds.[6][7]
-
Hydroxylation: The aromatic rings may be susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.[4]
-
Isothiazole Ring Opening: The isothiazole ring could undergo cleavage, leading to a variety of smaller, more polar products.
-
Photoisomerization: UV irradiation can sometimes lead to the formation of structural isomers of the parent compound.
Q2: What experimental setup is recommended for a preliminary photodegradation study?
A2: A common laboratory setup involves a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp or a xenon arc lamp to simulate sunlight).[1][8] The sample, dissolved in a suitable solvent (like acetonitrile/water), is placed in a quartz vessel to allow UV transmission. It is advisable to conduct the experiment in a temperature-controlled environment and use a magnetic stirrer to ensure the sample is uniformly irradiated. A dark control (sample shielded from light) should be run in parallel to account for any non-photolytic degradation like hydrolysis.[2]
Q3: Which analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
A3: A combination of chromatographic and spectrometric techniques is typically required.
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for quantifying the disappearance of the parent compound and the appearance of degradation products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-QTOF-MS), is the gold standard for identifying the structures of unknown degradation products.[5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile degradation products, though derivatization might be necessary for polar compounds.[5]
Q4: How can I quantify the rate of photodegradation?
A4: The photodegradation rate is typically determined by monitoring the concentration of the parent compound over time. The data is often fitted to a kinetic model, most commonly first-order kinetics. The degradation half-life (t½), which is the time required for the concentration of the compound to decrease by half, can then be calculated from the first-order rate constant (k).
Experimental Protocols
Protocol 1: Preliminary Aqueous Photolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Working Solution: Spike an appropriate volume of the stock solution into a buffered aqueous solution (e.g., pH 7 phosphate buffer) to achieve a final concentration of 10 µg/mL. The final solution should contain a small percentage of acetonitrile (e.g., 1%) to ensure solubility.
-
Experimental Setup:
-
Transfer 5 mL of the working solution into quartz tubes.
-
Place the tubes in a photoreactor equipped with a UV lamp (e.g., 500W mercury lamp).
-
Simultaneously, prepare dark control samples by wrapping identical tubes in aluminum foil and placing them in the same reactor.
-
-
Irradiation and Sampling:
-
Turn on the UV lamp and start a timer.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw one tube from the reactor. Also, collect a dark control sample at the final time point.
-
-
Sample Analysis:
-
Immediately analyze the samples by HPLC-UV to determine the remaining concentration of this compound.
-
If degradation is observed, analyze the samples using LC-MS/MS to identify potential degradation products.
-
Protocol 2: Identification of Degradation Products
-
Sample Preparation: Use the samples from Protocol 1 that show significant degradation (e.g., the 240-minute sample). If product concentrations are low, concentrate the sample using a solid-phase extraction (SPE) C18 cartridge.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Acquire data in both positive and negative ionization modes.
-
Perform a full scan to detect the molecular ions of potential products.
-
Perform product ion scans (tandem MS) on the detected molecular ions to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Propose structures for the degradation products based on their accurate mass, isotopic pattern (especially for chlorine-containing compounds), and fragmentation patterns.
-
Compare the proposed pathways with known photodegradation reactions of similar chemical structures.
-
Hypothetical Data and Pathways
Disclaimer: The following data and pathway are hypothetical and for illustrative purposes only, as specific experimental data for this compound photodegradation is not publicly available.
Table 1: Hypothetical Photodegradation Kinetics of this compound
| Time (minutes) | This compound Concentration (µg/mL) | % Remaining |
| 0 | 10.00 | 100 |
| 30 | 7.52 | 75.2 |
| 60 | 5.65 | 56.5 |
| 120 | 3.19 | 31.9 |
| 240 | 1.02 | 10.2 |
Table 2: Hypothetical Degradation Products Identified by LC-MS/MS
| Product ID | Retention Time (min) | m/z [M+H]⁺ | Proposed Formula | Proposed Identity |
| DP1 | 4.2 | 269.0012 | C₁₁H₇Cl₂NOS | Monohydroxy-Dichlobentiazox |
| DP2 | 3.5 | 238.9935 | C₁₁H₆ClNOS | Monodechloro-Dichlobentiazox |
| DP3 | 2.8 | 170.0321 | C₇H₅Cl₂N | 2,6-Dichlorobenzonitrile |
Visualizations
Hypothetical Experimental Workflow
Caption: Workflow for investigating the photodegradation of this compound.
Hypothetical Photodegradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound under UV light.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
Technical Support Center: Overcoming Dichlobentiazox Precipitation in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with the fungicide Dichlobentiazox in their culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to maintain the solubility and stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the culture medium?
A1: Precipitation of this compound in aqueous culture media is often due to its low water solubility. Like many organic small molecules, it is likely hydrophobic. Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound is a white solid with a chemical structure suggesting it may have poor solubility in water-based solutions like cell culture media.[1]
-
Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
Interactions with Media Components: Components in the culture medium, such as salts, proteins (especially in serum-containing media), and changes in pH, can interact with this compound and reduce its solubility.[2][3]
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from 4°C storage to a 37°C incubator) can alter the solubility of compounds.[2][4]
Q2: My culture medium looks cloudy even before I add this compound. What should I do?
A2: If you observe precipitation before adding your compound, the issue lies with the medium itself. Common causes include:
-
Improper Storage: Storing media at incorrect temperatures or for extended periods can lead to the precipitation of salts and other components.
-
Temperature Shock: Repeated freeze-thaw cycles or rapid temperature changes can cause media components to precipitate.[4]
-
Incorrect Preparation: If you are preparing media from powder, the order of addition of components, especially salts like calcium and magnesium, is critical to prevent precipitation.[2][4]
-
Contamination: Bacterial, fungal, or yeast contamination can cause turbidity in the media.[4]
In this case, it is best to discard the medium and use a fresh, properly prepared and stored batch for your experiments.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: While specific solubility data for this compound is limited, a common starting point for poorly water-soluble compounds is sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.
Q4: How can I increase the solubility of this compound in my culture medium?
A4: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:[5][6][7][8][9]
-
Use of Co-solvents: In addition to the DMSO in your stock solution, other biocompatible co-solvents can be explored, though their effects on your specific cell line must be validated.
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate and solubilize hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium (within a range compatible with your cells) might improve its solubility. However, the structure of this compound does not suggest it is readily ionizable.
Troubleshooting Guides
Guide 1: Visual Inspection and Initial Assessment
If you observe precipitation after adding this compound to your culture medium, follow these steps:
-
Visual Confirmation: Confirm that the precipitate appeared only after the addition of the this compound stock solution.
-
Microscopic Examination: Observe the precipitate under a microscope. Crystalline or amorphous precipitates are likely the compound, while the presence of motile, single-celled organisms or filamentous structures indicates microbial contamination.
-
Protocol Review: Double-check your calculations to ensure the final concentration of this compound and the solvent (e.g., DMSO) are within the intended and cell-tolerated limits.
Guide 2: Systematic Troubleshooting of this compound Precipitation
Follow this systematic approach to identify the root cause of precipitation and find a solution.
Step 1: Optimize the Stock Solution and Addition Method
-
Lower the Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to your medium, so ensure the final DMSO concentration remains non-toxic.
-
Modify the Addition Technique: Instead of pipetting the stock solution directly into the bulk medium, add the stock solution drop-wise to the medium while gently swirling. Another effective method is to add the stock solution to a small volume of medium first and then serially dilute it.
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Step 2: Test Different Solubilization Methods
-
If optimizing the addition method is insufficient, consider using a solubilizing agent. The choice of agent will depend on your experimental system and cell type. It is crucial to test the toxicity of any new excipient on your cells.
Step 3: Determine the Maximum Soluble Concentration
-
Perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific culture medium under your experimental conditions. This will help you set an upper limit for your experimental concentrations.
Data Presentation
The following tables provide illustrative data for this compound solubility. Note: This data is hypothetical and should be used as a guide for your own experimental design.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS) | < 0.01 |
| Ethanol | ~5 |
| Methanol | ~2 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Acetone | ~10 |
Table 2: Example of Solubilization Enhancement for this compound in Culture Medium (DMEM + 10% FBS)
| Formulation | Maximum Soluble Concentration (µM) |
| This compound in DMSO (0.1% final conc.) | 10 |
| + 0.01% Tween® 80 | 50 |
| + 0.05% Pluronic® F-68 | 40 |
| + 1 mM Hydroxypropyl-β-cyclodextrin | 80 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 349.21 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter and sterile syringe
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh 3.49 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the this compound powder.
-
Mixing: Vortex thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but avoid overheating.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Small-Scale Solubility Screening in Culture Medium
Objective: To determine the approximate maximum soluble concentration of this compound in your specific culture medium.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your culture medium (e.g., DMEM + 10% FBS) in sterile microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration constant across all dilutions and include a vehicle control (medium + DMSO).
-
Incubate: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine for crystalline structures.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitates is your approximate solubility limit under these conditions.
Visualizations
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Experimental workflow for preparing and using this compound.
Caption: Hypothetical signaling pathway for this compound's action.
References
- 1. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 7. japer.in [japer.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. ijmsdr.org [ijmsdr.org]
Dichlobentiazox In Vitro Bioassay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dichlobentiazox concentration in in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a plant defense activator.[1] It functions by inducing Systemic Acquired Resistance (SAR) in plants, which is a broad-spectrum defense mechanism against a wide range of pathogens.[2] This induced resistance is typically associated with the activation of the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins that can help inhibit pathogen growth and spread.
Q2: What is a typical starting concentration range for this compound in an in vitro plant defense activation bioassay?
A2: While specific optimal concentrations for this compound in in vitro bioassays are not widely published, a logical starting point can be inferred from studies on other plant defense activators that function similarly. For instance, Acibenzolar-S-Methyl (ASM), another SAR inducer, has been used in various studies at concentrations ranging from micromolar (µM) to millimolar (mM) levels. One study on Brachypodium distachyon used a concentration of 0.5 mM for Benzothiadiazole (BTH), the active ingredient in some commercial ASM formulations.[3] Another study on tomato plants tested ASM concentrations from 12.9 µM to 200 µM for field efficacy. Therefore, a preliminary dose-response experiment for this compound could start with a broad range, for example, from 10 µM to 500 µM, to identify the optimal concentration for inducing a defense response without causing phytotoxicity.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of DMSO. For example, to make a 10 mM stock solution, dissolve 3.49 mg of this compound (Molecular Weight: 349.22 g/mol ) in 1 mL of DMSO. Ensure the final concentration of the solvent in your bioassay does not exceed a level that affects the biological system (typically ≤ 0.5% v/v for DMSO).
Q4: What are the key signaling pathways I should expect to be activated by this compound?
A4: As a plant defense activator that induces SAR, this compound is expected to primarily activate the salicylic acid (SA) signaling pathway. This pathway involves the accumulation of SA, which then triggers a downstream cascade leading to the expression of various defense-related genes, including Pathogenesis-Related (PR) proteins like PR-1, PR-2, and PR-5. There can be crosstalk between the SA pathway and other plant hormone signaling pathways, such as the jasmonic acid (JA) and ethylene (ET) pathways, which are often associated with defense against necrotrophic pathogens and insects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro bioassays with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable defense response (e.g., no induction of reporter gene, no change in pathogen growth) | 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. 2. Compound inactivity: The this compound may have degraded. 3. Insensitive plant material: The plant species or cell line may not be responsive to this specific activator. 4. Assay timing: The defense response may occur at a different time point than measured. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 1 mM). 2. Use a fresh stock solution of this compound. Store the stock solution at -20°C. 3. Test on a plant species known to exhibit a strong SAR response, such as Arabidopsis thaliana or tobacco. 4. Conduct a time-course experiment to determine the optimal time for observing the defense response. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate or inconsistent dispensing of this compound or other reagents. 2. Uneven cell seeding: Non-uniform distribution of plant cells in the assay plate. 3. Edge effects: Evaporation from the outer wells of the microplate can concentrate solutes. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the cell suspension before and during plating to ensure a homogenous distribution. 3. Avoid using the outermost wells of the plate, or fill them with sterile water or media to maintain humidity. |
| Phytotoxicity observed (e.g., cell death, chlorosis) | 1. Excessively high this compound concentration: The concentration used is toxic to the plant cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Reduce the concentration of this compound in your dose-response experiment. 2. Ensure the final solvent concentration in the assay medium is non-toxic (e.g., ≤ 0.5% DMSO). Include a solvent-only control. |
| Inconsistent results with known positive controls (e.g., ASM, BTH) | 1. Reagent degradation: The positive control compound may have lost its activity. 2. Sub-optimal assay conditions: The experimental conditions (e.g., temperature, light) are not suitable for inducing a defense response. | 1. Prepare a fresh stock solution of the positive control. 2. Optimize assay conditions such as incubation temperature, photoperiod, and humidity. |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is a general method to assess the direct antifungal activity of this compound.
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare Potato Dextrose Agar (PDA) and autoclave.
-
Cool the PDA to approximately 50-55°C.
-
Add the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of the fungicide-amended and control PDA plates.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.
-
-
Data Collection:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.
-
-
Plant Defense Activation Bioassay (using a model plant like Arabidopsis thaliana)
This protocol is designed to evaluate the ability of this compound to induce a defense response in plant tissue.
-
Plant Material:
-
Use sterile Arabidopsis thaliana seedlings (e.g., 2-3 weeks old) grown on Murashige and Skoog (MS) medium.
-
-
Treatment:
-
Prepare different concentrations of this compound in liquid MS medium (e.g., 10, 50, 100, 200 µM). Include a mock control with the same concentration of DMSO used for the highest this compound concentration.
-
Transfer seedlings to a 24-well plate containing the treatment solutions.
-
-
Incubation:
-
Incubate the plates under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod) for a specific duration (e.g., 24, 48, 72 hours).
-
-
Pathogen Challenge (Optional):
-
After the induction period, seedlings can be challenged with a pathogen (e.g., a suspension of Pseudomonas syringae pv. tomato DC3000).
-
-
Readout/Analysis:
-
Gene Expression Analysis (qRT-PCR): Harvest the plant tissue, extract RNA, and perform quantitative real-time PCR to measure the expression levels of defense marker genes like PR1, PR2, and PR5.
-
Disease Symptom Scoring: If a pathogen challenge is included, score the disease symptoms (e.g., lesion size, bacterial growth) at a specific time point post-inoculation.
-
Data Presentation
Table 1: Example Data for Mycelial Growth Inhibition Assay
| This compound Concentration (µg/mL) | Average Mycelial Diameter (mm) | Inhibition (%) |
| 0 (Control) | 85.0 | 0 |
| 0.1 | 78.2 | 8.0 |
| 1 | 65.5 | 22.9 |
| 10 | 42.1 | 50.5 |
| 50 | 15.3 | 82.0 |
| 100 | 5.0 | 94.1 |
Table 2: Example Data for Plant Defense Gene Expression (qRT-PCR)
| Treatment | PR1 Relative Expression | PR2 Relative Expression | PR5 Relative Expression |
| Mock (Control) | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 1.8 | 2.1 |
| This compound (50 µM) | 8.7 | 5.4 | 7.9 |
| This compound (100 µM) | 15.2 | 10.1 | 14.5 |
| This compound (200 µM) | 12.1 (slight toxicity) | 8.5 (slight toxicity) | 11.8 (slight toxicity) |
| ASM (100 µM) - Positive Control | 16.5 | 11.2 | 15.8 |
Visualizations
Caption: Plant defense signaling pathway activated by this compound.
Caption: Experimental workflow for a plant defense activation bioassay.
References
Technical Support Center: Dichlobentiazox Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dichlobentiazox in their experiments. High concentrations of this plant activator can lead to phytotoxicity, and this resource is designed to help you mitigate these effects and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a novel fungicide that functions as a plant activator. Its primary mode of action is the induction of Systemic Acquired Resistance (SAR), a whole-plant defense response that provides broad-spectrum, long-lasting protection against a variety of pathogens. It achieves this by activating the salicylic acid (SA) signaling pathway.
Q2: I've applied a high concentration of this compound and my plants are showing signs of stress. What are the typical symptoms of phytotoxicity?
A2: Over-application of this compound can overstimulate the plant's defense mechanisms, leading to phytotoxicity. Common symptoms to watch for include:
-
Chlorosis: Yellowing of the leaves, which can be interveinal or marginal.
-
Necrosis: Brown or black spots on the leaves, indicating tissue death.
-
Stunting: Reduced overall plant growth, including shorter stems and smaller leaves.
-
Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.
-
Reduced Biomass: A noticeable decrease in the overall weight of the plant.
-
Bronzing of Roots: In some cases, a brownish discoloration of the root system may be observed.
Q3: Can environmental conditions influence the severity of this compound-induced phytotoxicity?
A3: Yes, environmental factors can exacerbate the phytotoxic effects of this compound. High-stress conditions for the plant, such as high temperatures, intense light, or drought stress, can increase its sensitivity to chemical treatments. It is advisable to conduct experiments under optimal and consistent growing conditions.
Q4: How can I differentiate between phytotoxicity symptoms and disease symptoms?
A4: This can be challenging as some symptoms, like chlorosis and necrosis, can be similar. However, phytotoxicity symptoms often appear more uniformly across the treated plants and may correlate with the application pattern. Disease symptoms, on the other hand, may appear as random patches and will often be accompanied by signs of the pathogen itself (e.g., fungal mycelia, bacterial ooze). If in doubt, including a vehicle-treated control group (plants treated with the solvent used to dissolve this compound) is crucial for comparison.
Q5: Is there a way to reverse the phytotoxic effects of this compound?
A5: Once phytotoxicity has occurred, it is difficult to reverse the damage to the affected tissues. The best course of action is to prevent further stress to the plant. This includes ensuring optimal watering, light, and nutrient levels. For future experiments, it is critical to adjust the concentration of this compound downwards.
Troubleshooting Guides
Issue: Significant phytotoxicity observed in an experiment with a high concentration of this compound.
Troubleshooting Steps:
-
Confirm the Concentration: Double-check your calculations and dilution series to ensure the concentration of this compound applied was as intended.
-
Conduct a Dose-Response Study: Perform a preliminary experiment with a range of this compound concentrations to determine the optimal concentration that induces the desired biological effect without causing significant phytotoxicity in your specific plant species and experimental setup.
-
Evaluate the Application Method: Consider the method of application. Foliar sprays may lead to higher localized concentrations on the leaves, while soil drenches can affect the roots. The optimal method may vary depending on the plant species and the goals of your experiment.
-
Assess Environmental Conditions: Review the environmental conditions during the experiment. High light intensity and temperature can increase the likelihood of phytotoxicity.
-
Include Proper Controls: Always include a negative control (untreated plants) and a vehicle control (plants treated with the solvent used for this compound) to accurately assess the effects of the compound.
Quantitative Data on Phytotoxicity of SAR Activators
Table 1: Phytotoxicity of Acibenzolar-S-methyl (ASM) in Various Plant Species
| Plant Species | Application Method | Concentration | Observed Phytotoxic Effects |
| Cassava | Foliar Spray | 0.4 g/L | More phytotoxic |
| Cassava | Foliar Spray | 0.2 g/L | Less phytotoxic |
| Squash | Soil Drench | 30 mg/L | No disease symptoms, greatest protection |
| Squash | Foliar Spray | 20 and 30 mg/L | Significantly reduced disease severity |
| Tomato | Not specified | 0.075 g/L | Recommended dosage |
Table 2: Phytotoxicity of Benzothiadiazole (BTH) in Various Plant Species
| Plant Species | Application Method | Concentration | Observed Phytotoxic Effects |
| Sunflower | Soil Drench | 300 mg/kg soil | Phytotoxic symptoms noted |
| Arabidopsis | Not specified | 350 µM | Induced visible cell death |
| Arabidopsis | Not specified | 35 µM | No harmful effects |
| Zucchini | Foliar Spray | 20 and 40 mg/L | No significant changes in plant parameters |
Experimental Protocols
Protocol: Assessing the Phytotoxicity of this compound in a Laboratory Setting
This protocol provides a general framework for evaluating the dose-dependent phytotoxicity of this compound on a model plant species (e.g., Arabidopsis thaliana or tomato).
1. Plant Material and Growth Conditions:
- Grow plants from seed in a controlled environment (e.g., growth chamber) with standardized conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C, 60% relative humidity).
- Use plants of a consistent age and developmental stage for each experiment.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution to create a range of treatment concentrations. It is advisable to include a wide range in the initial experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM).
- Prepare a vehicle control solution containing the same concentration of the solvent as the highest this compound treatment.
3. Treatment Application:
- Randomly assign plants to different treatment groups, including an untreated control and a vehicle control.
- Apply the treatments using a consistent method (e.g., foliar spray until runoff or soil drench with a fixed volume).
4. Data Collection and Analysis:
- Observe the plants daily for the appearance of phytotoxicity symptoms (chlorosis, necrosis, stunting, etc.).
- At a predetermined time point (e.g., 7-14 days post-treatment), collect quantitative data. This may include:
- Plant height
- Rosette diameter (for rosette-forming plants)
- Fresh and dry weight of the shoot and root
- Chlorophyll content (using a chlorophyll meter or spectrophotometric analysis)
- Photographic documentation of each treatment group.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Visualizing Key Pathways and Workflows
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).
Caption: Experimental workflow for phytotoxicity assessment.
Technical Support Center: Dichlobentiazox Synthesis and Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis and purification of Dichlobentiazox and its key intermediates.
Section 1: Synthesis Challenges - Frequently Asked Questions
This section addresses common problems encountered during the synthesis of this compound precursors, particularly the key intermediate 3-chloro-1,2-benzisothiazole.
Q1: What are the primary methods for synthesizing the 3-chloro-1,2-benzisothiazole intermediate, and what are their main challenges?
The synthesis of 3-chloro-1,2-benzisothiazole typically starts from 1,2-benzisothiazol-3-one. The primary challenge lies in the chlorination step, for which several reagents can be used, each with distinct advantages and disadvantages. Common chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene or its safer equivalents like bis(trichloromethyl) carbonate (triphosgene).[1][2][3] The choice of reagent significantly impacts reaction conditions, yield, purity, equipment requirements, and waste disposal procedures.[3]
Q2: My synthesis using phosphorus oxychloride (POCl₃) generates significant waste and purification is difficult. Why does this occur and what are the alternatives?
Using POCl₃ for chlorination leads to the formation of a large volume of polyphosphoric acid as a byproduct.[3] This complicates the work-up, often requiring extraction with multiple organic solvents to isolate the product.[3] Furthermore, this process is known to be highly corrosive to equipment and generates substantial phosphorus-containing aqueous waste, which is challenging and costly to treat, posing a significant environmental problem.[3]
Safer and more environmentally friendly alternatives include using thionyl chloride (SOCl₂) or triphosgene with a catalyst.[2][3]
Q3: I am using thionyl chloride (SOCl₂) for the chlorination of 1,2-benzisothiazol-3-one, but my yields are inconsistent. What are the critical parameters to control?
When using thionyl chloride, precise control of reaction parameters is crucial for achieving high and consistent yields. Key parameters include:
-
Temperature: The reaction temperature should be strictly maintained, typically between 70°C and 80°C.[2][4] Deviation from this range can lead to side reactions and lower yields.
-
Addition Rate: The slow, dropwise addition of thionyl chloride over a prolonged period (e.g., 1 hour) is recommended to control the reaction rate and temperature.[2][4]
-
Reaction Time: A sufficient reaction time is necessary for the conversion to complete. A typical duration after the addition of thionyl chloride is around 8 hours with continuous stirring.[2][4]
-
Solvent: The choice of a suitable high-boiling inert solvent, such as chlorobenzene, is important for maintaining the reaction temperature and facilitating the reaction.[2][4]
Q4: Phosgene is an effective chlorinating agent, but its high toxicity is a major concern. Are there safer, viable alternatives?
Yes, due to the extreme toxicity of phosgene gas, its use is highly restricted.[3] A much safer and commonly used alternative is bis(trichloromethyl) carbonate, also known as triphosgene. It is a solid that decomposes to phosgene in situ. This approach, often performed in the presence of a catalyst like 1,3-dimethyl-2-imidazolidinone, can produce high yields (e.g., 88.5%) and high purity (99.0%) of the desired product under controlled conditions.[3]
Section 2: Purification Troubleshooting Guide
This section provides solutions to common issues encountered during the purification of this compound intermediates.
Q1: My crude product after the synthesis reaction is a dark, oily residue. What is an effective purification strategy?
A dark, oily crude product is common, especially with methods using POCl₃.[1] A multi-step purification strategy is effective:
-
Solvent Extraction: After quenching the reaction, extract the product into a suitable organic solvent like methylene chloride.[1]
-
Secondary Extraction/Wash: To remove impurities, perform a secondary extraction with a non-polar solvent like Skelly B (a hexane mixture).[1]
-
Decolorization: Treat the extracted solution with activated carbon (e.g., Darco G-60) and a filter aid like Celite to remove colored impurities.[1]
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified oil, which should readily crystallize upon cooling.[1]
Q2: I am experiencing low recovery during the final vacuum distillation step. How can this be improved?
Low recovery during vacuum distillation can be due to product loss or degradation. To improve the yield:
-
Use a Carrier Solvent: Adding a high-boiling point, inert liquid like paraffin oil to the crude product before distillation can help ensure a more uniform transfer of heat and minimize thermal decomposition, leading to improved yields and purity.[2]
-
Optimize Vacuum and Temperature: Ensure the vacuum level is stable and the temperature is precisely controlled. For 3-chloro-1,2-benzisothiazole, typical conditions are 80°-85°C at 0.75 Torr or 128°C at 0.93 kPa.[1][4]
-
Use Appropriate Equipment: Employing a Vigreux column can enhance the separation efficiency, leading to a purer final product.[2]
Q3: The final crystalline product has a persistent yellowish tint. How can I obtain a completely colorless product?
A yellowish tint indicates the presence of residual impurities. To achieve a colorless product:
-
Effective Decolorization: Ensure the activated carbon treatment step is performed correctly. Use an adequate amount of high-quality activated carbon and allow sufficient contact time.
-
Recrystallization: If distillation does not yield a colorless product, recrystallization from a suitable solvent system is a powerful technique. Hexane is often a good starting point for non-polar compounds. Sometimes a binary solvent system, such as dichloromethane/hexane, may be required.[5]
-
Efficient Distillation: A clean distillation apparatus and a sufficiently high vacuum are crucial. Any leaks can introduce air, leading to oxidation and color formation at high temperatures.
Q4: What are the likely impurities in my final product and how can they be removed?
Common impurities can include:
-
Unreacted Starting Material: 1,2-benzisothiazol-3-one may remain if the reaction is incomplete.
-
Byproducts from Side Reactions: Depending on the chlorinating agent, various byproducts can form. For instance, using POCl₃ can lead to phosphorylated byproducts.[3]
-
Solvent Residues: Residual solvents from extraction or reaction media.
Removal strategies:
-
Vacuum Distillation: This is highly effective at removing non-volatile starting materials and byproducts, as well as lower-boiling solvent residues.[1][2]
-
Recrystallization: This technique is excellent for removing impurities that have different solubility profiles from the main product.
-
Chromatography: For very high purity requirements, column chromatography can be employed, although this is less common for large-scale purification. The non-polar nature of this compound (Log Pₒw = 3.4) suggests that normal-phase silica gel chromatography or reverse-phase chromatography (using adsorbents like C18) could be effective.[6][7]
Section 3: Quantitative Data Summary
The table below summarizes yield and purity data for various synthesis methods of the key intermediate, 3-chloro-1,2-benzisothiazole.
| Chlorinating Agent | Catalyst/Solvent | Yield | Purity | Reference |
| Phosphorus Oxychloride (POCl₃) | None | 77% | >99% (after dist.) | [1] |
| Thionyl Chloride (SOCl₂) | DMF / Chlorobenzene | 90% | Not Specified | [2][4] |
| Phosgene | 1,3-dimethylimidazolidinone / Chlorobenzene | 92.7% | 99.4% | [2] |
| Bis(trichloromethyl) carbonate | Triethylamine / Isopropylbenzene | 85.5% | 98.2% | [3] |
| Bis(trichloromethyl) carbonate | 1,3-dimethyl-2-imidazolidinone / Xylene | 88.5% | 99.0% | [3] |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of 3-Chloro-1,2-benzisothiazole using Thionyl Chloride [2][4]
-
Apparatus Setup: Equip a 1 L four-necked round-bottomed flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagent Charging: Sequentially add 75.6 g (0.5 mol) of 1,2-benzisothiazol-3-one, 54.8 g (0.75 mol) of N,N-dimethylformamide (DMF), and 100.0 g of chlorobenzene as a solvent to the flask.
-
Heating: Begin stirring and heat the reaction mixture to maintain a temperature between 70°C and 80°C.
-
Thionyl Chloride Addition: Slowly add 71.4 g (0.6 mol) of thionyl chloride (SOCl₂) dropwise over a period of 1 hour, ensuring the temperature remains within the specified range.
-
Reaction: After the addition is complete, maintain the temperature and continue stirring for 8 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the chlorobenzene solvent and any unreacted thionyl chloride.
-
Purification: Subject the resulting crude product to vacuum distillation at approximately 128°C and 0.93 kPa to yield the pure 3-chloro-1,2-benzisothiazole.
Protocol 4.2: Purification of Crude 3-Chloro-1,2-benzisothiazole [1]
-
Initial Work-up: Following the reaction (e.g., with POCl₃), pour the hot solution into 8 L of water at 25°C. Control the temperature to not exceed 50°C. After 30 minutes, cool the mixture to 25°C using ice.
-
Extraction: Extract the aqueous mixture with methylene chloride (4 L).
-
Solvent Removal: Evaporate the methylene chloride in vacuo to obtain a dark, crude oil.
-
Secondary Extraction: Extract the oil multiple times with a non-polar solvent like Skelly B (3 x 1 L and 2 x 500 mL).
-
Decolorization: Combine the turbid extracts and treat with 30 g of activated carbon (Darco G-60) and 20 g of Celite.
-
Filtration: Filter the mixture to remove the carbon and Celite.
-
Final Evaporation: Evaporate the filtrate in vacuo to yield a yellow oil that should crystallize upon standing. For higher purity, proceed to vacuum distillation.
Section 5: Visual Guides and Workflows
Diagram 1: Synthesis Workflow for 3-Chloro-1,2-benzisothiazole
Caption: Workflow for key intermediate synthesis, highlighting different chlorinating agents and their challenges.
Diagram 2: Troubleshooting Logic for Purification
Caption: A logical flowchart for troubleshooting common issues during the purification process.
References
- 1. prepchem.com [prepchem.com]
- 2. 3-Chloro-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 4. 3-Chloro-1,2-benzisothiazole | 7716-66-7 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Agricultural and Environmental Sciences [korseaj.org]
- 7. Determination and Validation of an Analytical Method for this compound in Agricultural Products with LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
Dichlobentiazox Technical Support Center: Long-Term Storage and Stability Guide
Welcome to the Technical Support Center for Dichlobentiazox. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the long-term storage, stability, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored in a tightly sealed, light-shielding container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1] For chemical standards and solutions, refrigeration at 4°C is recommended.[2] It is stable under normal handling and storage conditions.[1][3]
Q2: What are the known incompatibilities for this compound?
A2: Information on specific chemical incompatibilities is limited. However, like many organic compounds, it is prudent to avoid contact with strong oxidizing and reducing agents.
Q3: What is the melting point of this compound?
A3: The melting point of this compound is approximately 160°C.[3]
Q4: Is this compound sensitive to pH?
A4: Yes, this compound is noted to be sensitive to extreme pH levels and can undergo hydrolysis in aqueous environments.[3] It is reported to be stable in a pH range of 4-10.
Q5: What is the mode of action of this compound?
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solutions
This compound is a non-polar compound with low water solubility, which can lead to precipitation when diluting stock solutions (e.g., in DMSO) into aqueous buffers for experiments.
Possible Causes and Solutions:
-
High Final Concentration of Organic Solvent: High concentrations of solvents like DMSO can be toxic to cells and may not be suitable for all assays.
-
Recommendation: Minimize the final concentration of the organic solvent in your aqueous medium. Aim for the lowest concentration that maintains solubility without affecting the experimental system.
-
-
Exceeding Aqueous Solubility: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Recommendation: Determine the kinetic and thermodynamic solubility of this compound in your specific experimental medium. This will define the maximum workable concentration.
-
-
pH of the Medium: The stability and solubility of this compound can be pH-dependent.
-
Recommendation: Evaluate the solubility of this compound across a relevant pH range for your experiment. Adjusting the pH of the buffer, if the experimental design allows, may improve solubility.
-
-
Use of Co-solvents: For some applications, the use of co-solvents can enhance solubility.
Issue: Inconsistent Experimental Results
Inconsistent results can often be a consequence of solubility issues. If the compound is not fully dissolved, the actual concentration will be variable, leading to poor reproducibility.
Recommendations:
-
Visual Inspection: Always visually check solutions for any signs of precipitation (e.g., cloudiness, particulates) before use.
-
Sonication: Mild sonication can help to dissolve the compound.
-
Stock Solution Storage: Ensure stock solutions are stored correctly (e.g., at 4°C, protected from light) and have not exceeded their shelf life. Periodically check the concentration of stock solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | [3] |
| Molecular Weight | 349.2 g/mol | [3] |
| Physical State | White Solid | |
| Melting Point | Approx. 160°C | [3] |
| Log P (octanol-water) | 3.4 | |
| Storage Temperature | 4°C (for standards) | [2] |
Table 2: Summary of Recommended Conditions for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10] The following conditions are suggested based on general guidelines and the known properties of this compound and related thiazole compounds.
| Stress Condition | Recommended Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours | Potential for degradation, though isothiazoles are often more stable in acidic media.[11][12] |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C for up to 24 hours | Significant degradation is expected as isothiazole compounds are generally susceptible to alkaline hydrolysis.[3][11][12] |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 24 hours | Potential for oxidation, leading to the formation of N-oxides or other oxygenated derivatives. |
| Thermal Degradation | Solid-state at 105°C for up to 72 hours | Degradation may occur, especially near the melting point. |
| Photostability | Exposure to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) | Photodegradation is possible, leading to cleavage or rearrangement of the molecule.[13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, light-protected vial at 4°C.
Protocol 2: General Procedure for a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method. Optimization will be required.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes to elute the parent compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Sample Preparation: Dilute the this compound stock solution or samples from forced degradation studies to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak. The method should be validated for specificity, linearity, accuracy, and precision.
Protocol 3: Forced Degradation Study (Stress Testing)
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the stress agents as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, use the solid compound. For photostability, expose both the solid and a solution (e.g., in acetonitrile/water) to light.
-
Incubation: Incubate the solutions under the specified conditions for various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., add an equimolar amount of base or acid).
-
Analysis: Analyze the samples at each time point using the developed stability-indicating HPLC method (Protocol 2).
-
Evaluation: Calculate the percentage of degradation and identify any degradation products. For structural elucidation of unknown degradation products, techniques like LC-MS/MS can be employed.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: The role of this compound in inducing the SAR pathway.
References
- 1. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Buy this compound (EVT-3481306) | 957144-77-3 [evitachem.com]
- 4. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 5. uvm.edu [uvm.edu]
- 6. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 7. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phototransformation of the Aqueous Fungicide Thiabendazole by Direct Photolysis and Heterogeneous Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungicides and photochemistry: photodegradation of the azole fungicide penconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on Dichlobentiazox activity and stability
Disclaimer: Publicly available data on the specific impact of pH on the activity and stability of Dichlobentiazox is limited. The information provided here is based on general principles of pesticide chemistry and data from structurally related benzisothiazole fungicides. Researchers are advised to conduct their own stability and activity studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and using this compound solutions?
While specific data for this compound is not available, most fungicides are generally most stable in slightly acidic to neutral conditions (pH 5-7).[1] Alkaline conditions (pH > 8) can lead to rapid degradation of many pesticides through a process called alkaline hydrolysis.[2][3][4] Therefore, it is recommended to prepare and use this compound solutions in a buffered system within the pH 5-7 range to ensure maximum stability and efficacy.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of a pesticide in water is often described by its half-life (DT₅₀), the time it takes for 50% of the active ingredient to degrade.[1] For many pesticides, the rate of hydrolysis is pH-dependent. Alkaline hydrolysis is a common degradation pathway for many fungicides, where the molecule is broken down into inactive byproducts.[2][3][4] While the exact hydrolysis DT₅₀ for this compound at different pH values is not publicly documented, it is plausible that its stability decreases as the pH becomes more alkaline.
Q3: Can pH influence the biological activity of this compound?
Yes, pH can potentially influence the biological activity of this compound. The mode of action for this compound is the induction of systemic acquired resistance (SAR) in plants.[4][5] The activity of benzisothiazole fungicides, a class to which this compound belongs, involves disrupting the cellular integrity and metabolic functions of the target fungi. The ionization state of the fungicide molecule, which is influenced by pH, can affect its ability to penetrate fungal cell membranes and interact with its target sites. However, without specific studies on this compound, the precise relationship between pH and its bioactivity remains to be determined.
Q4: What are the potential degradation products of this compound at different pH values?
The specific degradation products of this compound as a function of pH are not well-documented in public literature. Generally, hydrolysis of pesticides can lead to the cleavage of ester or ether linkages. For this compound, this could potentially involve the cleavage of the ether linkage between the benzisothiazole and thiazole rings. The resulting products would likely have reduced or no fungicidal activity.
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Recommended Action |
| Reduced or no fungicidal activity observed in vitro. | Degradation of this compound due to improper pH of the medium. The pH of your culture medium may be too alkaline, causing rapid hydrolysis of the compound. | Measure the pH of your experimental solutions and buffer them to a slightly acidic or neutral pH (e.g., pH 6.0-7.0) before adding this compound. Prepare fresh solutions before each experiment. |
| Inconsistent results between experimental replicates. | Fluctuations in pH during the experiment. The metabolic activity of the fungus or other components in the medium could be altering the pH over time, leading to variable rates of this compound degradation. | Use a well-buffered medium to maintain a stable pH throughout the experiment. Monitor the pH at the beginning and end of the experiment to ensure stability. |
| Precipitation of this compound in the stock solution. | The pH of the solvent is affecting the solubility of the compound. | Check the recommended solvent for this compound and ensure the pH is within a range that maintains its solubility. Gentle warming or sonication might help, but always check for temperature sensitivity. |
Data Presentation
As specific quantitative data for this compound is unavailable, the following table provides a generalized representation of the expected impact of pH on pesticide stability, based on common chemical principles.
Table 1: Generalised Impact of pH on Pesticide Stability
| pH Range | Expected Stability | Primary Degradation Pathway (Hypothesized) |
| Acidic (pH < 5) | Generally stable, but acid-catalyzed hydrolysis can occur for some compounds. | Acid Hydrolysis |
| Neutral (pH 6-7) | Optimal Stability for most pesticides. | Minimal Hydrolysis |
| Alkaline (pH > 8) | Reduced Stability , potential for rapid degradation. | Alkaline Hydrolysis |
Experimental Protocols
The following are generalized protocols that can be adapted to study the impact of pH on the stability and activity of this compound.
Protocol 1: Determining the Hydrolytic Stability of this compound at Different pH Values
Objective: To determine the half-life (DT₅₀) of this compound in aqueous solutions at different pH levels.
Materials:
-
This compound analytical standard
-
Sterile aqueous buffers (e.g., citrate for pH 4 & 5, phosphate for pH 7, borate for pH 9)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or MS)
-
Incubator or water bath set to a constant temperature (e.g., 25°C)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate volumetric flasks, add a small aliquot of the stock solution to each of the pH buffers to achieve a final concentration within the linear range of the HPLC detector.
-
Record the initial concentration (T=0) of this compound in each buffer solution using HPLC.
-
Incubate the solutions in the dark at a constant temperature.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution and analyze the concentration of this compound by HPLC.
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
The degradation rate constant (k) can be determined from the slope of the resulting line.
-
Calculate the half-life (DT₅₀) for each pH using the formula: DT₅₀ = 0.693 / k.
Protocol 2: Assessing the Fungicidal Activity of this compound at Different pH Values
Objective: To evaluate the minimum inhibitory concentration (MIC) of this compound against a target fungus at different pH levels.
Materials:
-
This compound
-
Target fungal strain (e.g., Pyricularia oryzae)
-
Liquid culture medium (e.g., Potato Dextrose Broth), buffered to different pH values (e.g., 5.5, 6.5, 7.5)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Fungal spore suspension
Procedure:
-
Prepare a stock solution of this compound.
-
In the 96-well plates, perform serial dilutions of the this compound stock solution in the buffered culture media to achieve a range of concentrations.
-
Add a standardized fungal spore suspension to each well.
-
Include positive (fungus in medium without this compound) and negative (medium only) controls for each pH.
-
Incubate the plates at the optimal temperature for fungal growth.
-
After a suitable incubation period (e.g., 48-72 hours), determine fungal growth by measuring the optical density at 600 nm using a plate reader.
-
The MIC is the lowest concentration of this compound that inhibits visible fungal growth.
-
Compare the MIC values obtained at the different pH levels to assess the impact of pH on fungicidal activity.
Visualizations
Caption: General pathway of this compound degradation via hydrolysis as influenced by pH.
Caption: Workflow for determining the hydrolytic stability of this compound at different pH values.
Caption: Hypothesized signaling pathway for this compound-induced Systemic Acquired Resistance.
References
- 1. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. This compound (Ref: KIF-1629)-Pesticide database [wppdb.com]
- 5. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlobentiazox Resistance Potential Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for fungal resistance to Dichlobentiazox. As there is currently no documented field resistance to this compound, this resource focuses on proactive resistance management, baseline sensitivity monitoring, and troubleshooting for in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it relate to resistance risk?
Q2: Since there is no known resistance, why should we be concerned about it?
A2: While the risk is low, the history of fungicide development has shown that fungal populations can adapt to new chemistries over time.[8] Proactive resistance management is crucial for the long-term efficacy of any new fungicide.[9] Establishing baseline sensitivity data for target fungal pathogens is a critical first step. This data serves as a benchmark to detect any future shifts in sensitivity that might indicate the early stages of resistance development.[8] Implementing integrated disease management (IDM) strategies and proper fungicide stewardship from the outset can significantly delay or prevent resistance.[10]
Q3: What are the theoretical mechanisms by which a fungus could overcome a SAR-inducing fungicide like this compound?
A3: This is a hypothetical scenario, as no such resistance has been observed. However, potential fungal adaptations could theoretically involve:
-
Enhanced degradation: The fungus could evolve enzymatic pathways to degrade or detoxify the signaling molecules produced by the plant's SAR response.
-
Effector-mediated suppression: Pathogens are known to secrete effector proteins that can suppress plant immune responses. A fungus could evolve effectors that specifically interfere with the SAR pathway activated by this compound.
-
Insensitivity to PR proteins: Fungal pathogens could develop mechanisms to tolerate or protect themselves from the antimicrobial pathogenesis-related (PR) proteins produced by the plant during the SAR response.
Q4: How should this compound be incorporated into a resistance management program?
A4: For a new active ingredient with a unique mode of action and no known resistance, the focus should be on preservation and sustainable use. Key strategies include:
-
Rotation: Alternate sprays of this compound with fungicides from different FRAC groups. Avoid consecutive applications.
-
Mixtures: When appropriate and compatible, tank-mix this compound with a multi-site fungicide to provide an additional mode of action.
-
Integrated Pest Management (IPM): Utilize non-chemical control measures such as resistant crop varieties and cultural practices to reduce overall disease pressure and the number of fungicide applications needed.[9]
-
Follow Label Recommendations: Always apply this compound at the recommended rates and intervals. Using suboptimal rates can expose a fungal population to selective pressure without providing effective control.[8]
Troubleshooting In-Vitro Experiments
This guide addresses common issues encountered during laboratory assays to determine the sensitivity of fungal isolates to this compound.
Issue 1: Inconsistent or non-reproducible EC50 values.
-
Question: My calculated EC50 values for the same fungal isolate vary significantly between experiments. What could be the cause?
-
Answer:
-
Inoculum Variability: The age, concentration, and metabolic state of the fungal inoculum are critical.[11] Ensure you are using a standardized inoculum preparation method, such as adjusting a spore suspension to a specific concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer. For mycelial growth assays, use agar plugs of a consistent size taken from the actively growing edge of a fresh culture.
-
Compound Solubility: this compound may have limited solubility in aqueous media. If the compound precipitates in your growth medium, the effective concentration will be lower and inconsistent.[11] Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before making serial dilutions. Be mindful of the final solvent concentration in your assay, and include a solvent-only control.
-
Media Composition: The pH and nutrient content of the growth medium can influence both fungal growth and the activity of the compound. Use a standardized and consistent batch of media for all experiments.
-
Incubation Conditions: Ensure consistent temperature and incubation duration. Reading results too early or too late can lead to variable measurements.
-
Issue 2: No inhibition of fungal growth is observed, even at high concentrations.
-
Question: I am not seeing any growth inhibition of a typically susceptible fungus. Could this be resistance?
-
Answer: While this could be an indicator of reduced sensitivity, it is more likely an experimental artifact, especially given that there is no known resistance to this compound.
-
Check Stock Solution: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.
-
Review Assay Protocol: Double-check all dilutions and calculations. A simple error in preparing the serial dilutions can lead to incorrect final concentrations in the assay.
-
Confirm Pathogen Identity: Ensure the fungal isolate you are testing is the correct species and has not been contaminated.
-
Issue 3: Fungal growth is erratic or non-uniform on control plates.
-
Question: The growth of my fungus in the control wells/plates (without this compound) is inconsistent. How can I fix this?
-
Answer:
-
Standardize Inoculation: Ensure your inoculation technique is consistent. For agar-based assays, place the inoculum plug precisely in the center of the plate. For liquid assays, ensure the inoculum is evenly distributed in the wells.
-
Environmental Factors: Check for temperature or humidity gradients in your incubator that could lead to uneven growth.
-
Media Quality: Ensure your growth medium is well-mixed and poured to a uniform depth in the petri dishes.
-
Data Presentation: Baseline Sensitivity
Establishing the baseline sensitivity of a wild-type fungal population to a new fungicide is essential for future resistance monitoring. The table below is a template for presenting such data. The values provided are hypothetical and for illustrative purposes only . Researchers should replace this data with their own experimental findings.
| Fungal Species | Isolate ID | No. of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| Magnaporthe oryzae | M.o-WT-01 | 25 | 0.08 - 0.25 | 0.15 |
| Cochliobolus miyabeanus | C.m-WT-01 | 20 | 0.12 - 0.38 | 0.22 |
| Pyricularia oryzae | P.o-WT-01 | 30 | 0.05 - 0.21 | 0.11 |
Table 1: Hypothetical baseline sensitivity of various rice fungal pathogens to this compound. EC50 values represent the effective concentration required to inhibit 50% of mycelial growth in vitro.
Experimental Protocols
Protocol 1: Determination of EC50 by Agar Dilution Method
This protocol details the steps to determine the concentration of this compound that inhibits 50% of the mycelial growth of a fungal isolate.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound technical grade
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Cork borer (5 mm)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the compound is completely dissolved.
-
Prepare Fungicide-Amended Media: Autoclave the PDA medium and cool it to 50-55°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). Also, prepare a control plate containing only DMSO at the highest concentration used in the test plates. Gently swirl the flasks to ensure thorough mixing.
-
Pour Plates: Pour approximately 20 mL of the amended and control media into sterile petri dishes. Allow the plates to solidify completely.
-
Prepare Inoculum: From the growing edge of a 5-7 day old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Inoculation: Place one mycelial plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the test fungus (e.g., 25°C) in the dark.
-
Data Collection: When the fungal colony on the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.
-
Data Analysis:
-
Calculate the mean diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100
-
Perform a probit or logistic regression analysis of the percent inhibition against the log-transformed fungicide concentrations to determine the EC50 value.[7][12]
-
Visualizations
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induced by this compound.
Caption: Experimental workflow for establishing baseline sensitivity of fungi to this compound.
Caption: Decision tree for troubleshooting inconsistent in-vitro bioassay results.
References
- 1. Systemic acquired resistance - Wikipedia [en.wikipedia.org]
- 2. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. lsuagcenter.com [lsuagcenter.com]
- 9. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 10. croplife.co.za [croplife.co.za]
- 11. benchchem.com [benchchem.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
Dichlobentiazox Efficacy in Rice Cultivars: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the efficacy of Dichlobentiazox in different rice cultivars. All information is presented in a practical question-and-answer format to address common issues encountered during experimental application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action against rice pathogens?
A1: this compound is a novel fungicide developed by Kumiai Chemical Industry, effective against a range of rice pathogens, most notably Magnaporthe oryzae, the causal agent of rice blast.[1] Its primary mode of action is the induction of Systemic Acquired Resistance (SAR) in the rice plant.[2] Unlike conventional fungicides that directly target the pathogen, this compound stimulates the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection.
Q2: We are observing significant variation in the efficacy of this compound between different rice cultivars in our trials. Why is this happening?
A2: The variation in this compound efficacy across different rice cultivars is expected and can be attributed to the genetic differences in the host plants. Since this compound works by inducing the plant's own defense system (Systemic Acquired Resistance), the level and speed of this induced resistance can vary significantly depending on the genetic makeup of the rice cultivar. Cultivars with a more robust or rapid SAR signaling pathway will likely show higher efficacy.
Q3: Are there specific rice cultivars that are known to be more or less responsive to this compound?
A3: While specific public data on the responsiveness of a wide range of rice cultivars to this compound is limited, it is a well-established principle that rice varieties possess different levels of innate and inducible resistance to pathogens.[3][4] For instance, some cultivars may have genetic traits that allow for a more rapid and potent activation of the SAR pathway upon treatment with an inducer like this compound. Researchers should consider screening a panel of cultivars with known differences in rice blast resistance to characterize the spectrum of this compound efficacy.
Q4: Can we combine this compound with other fungicides?
A4: Yes, in principle, this compound can be used in combination or rotation with fungicides that have a different mode of action. This is a common strategy to manage the development of fungicide resistance in pathogen populations.[5] However, compatibility tests are always recommended before large-scale application to ensure there are no antagonistic effects or phytotoxicity.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy of this compound in a specific rice cultivar.
| Possible Cause | Troubleshooting Step |
| Cultivar-specific response: The selected rice cultivar may have a weak or slow Systemic Acquired Resistance (SAR) response. | 1. Review literature for known disease resistance characteristics of the cultivar. 2. Conduct a preliminary dose-response experiment to determine the optimal concentration of this compound for that specific cultivar. 3. Include a known responsive cultivar as a positive control in your experiments for comparison. |
| Application timing: The application of this compound was not timed correctly in relation to pathogen challenge. | 1. Apply this compound as a preventative measure before the anticipated onset of disease pressure. SAR induction takes time to establish full protection.[6] 2. Refer to the detailed experimental protocol for recommended application windows relative to plant growth stage and pathogen inoculation. |
| Application method: Inadequate coverage of the foliage during application. | 1. Ensure a uniform and thorough application of the this compound solution to all parts of the plant, especially the leaves. 2. Use appropriate spray equipment and techniques to achieve good canopy penetration.[5] |
| Environmental conditions: Unfavorable environmental conditions (e.g., extreme temperatures, high humidity) may affect the plant's ability to mount an effective SAR response. | 1. Monitor and record environmental conditions during the experiment. 2. If possible, conduct experiments in a controlled environment to minimize variability. |
Problem 2: Symptoms of phytotoxicity observed after this compound application.
| Possible Cause | Troubleshooting Step |
| High concentration: The concentration of this compound used was too high for the specific rice cultivar. | 1. Perform a dose-response curve to identify the optimal concentration that provides efficacy without causing phytotoxicity. 2. Always start with the recommended concentration and adjust as necessary based on preliminary trials. |
| Adjuvant incompatibility: The adjuvant used in the formulation is not compatible with this compound or the specific rice cultivar. | 1. Test different adjuvants or consider applying this compound without an adjuvant if the formulation allows. 2. Always follow the manufacturer's recommendations for adjuvant use. |
| Plant stress: The rice plants were under stress (e.g., drought, nutrient deficiency) at the time of application. | 1. Ensure that the plants are healthy and not under any stress before applying the treatment. 2. Maintain optimal growing conditions throughout the experiment. |
Data Presentation
Table 1: Representative Efficacy of this compound against Rice Blast (Magnaporthe oryzae) in Different Rice Cultivars (Hypothetical Data)
This table presents hypothetical data to illustrate the expected variation in efficacy. Actual results may vary depending on experimental conditions and the specific rice cultivars used.
| Rice Cultivar | Genotype Background | Known Blast Resistance | This compound Concentration (ppm) | Disease Incidence (%) | Percent Control (%) |
| Cultivar A | Indica | Susceptible | 50 | 25.3 | 68.4 |
| 100 | 15.1 | 81.1 | |||
| Cultivar B | Japonica | Moderately Resistant | 50 | 18.9 | 76.4 |
| 100 | 9.8 | 87.8 | |||
| Cultivar C | Indica | Resistant | 50 | 10.2 | 87.3 |
| 100 | 4.5 | 94.4 | |||
| Untreated Control | - | - | 0 | 80.0 | 0.0 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy Against Rice Blast
1. Plant Material and Growth Conditions:
-
Use certified seeds of the desired rice cultivars.
-
Sow seeds in nursery trays or small pots filled with a sterile potting mix.
-
Grow seedlings in a controlled environment (e.g., greenhouse or growth chamber) with a 12-hour photoperiod, temperatures of 25-28°C, and relative humidity of 70-80%.
-
Transplant 21-day-old seedlings to larger pots.
2. This compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentrations with sterile distilled water containing a surfactant (e.g., 0.02% Tween 20).
-
Apply the this compound solution as a foliar spray until runoff, ensuring complete coverage of the leaves.
-
For the control group, spray plants with a solution containing the solvent and surfactant at the same concentration used for the treatments.
3. Pathogen Inoculation:
-
Culture Magnaporthe oryzae on a suitable medium (e.g., oatmeal agar) for 10-14 days to induce sporulation.
-
Prepare a spore suspension of M. oryzae at a concentration of 1 x 10^5 spores/mL in sterile distilled water containing 0.02% Tween 20.
-
Inoculate the rice plants 3-5 days after the this compound treatment by spraying the spore suspension onto the leaves.
4. Disease Assessment:
-
After inoculation, maintain the plants in a high-humidity environment (>90%) for 24 hours to facilitate infection.
-
Move the plants back to the regular growth conditions.
-
Assess disease severity 5-7 days after inoculation by counting the number of lesions per leaf or by using a disease rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe lesions).
-
Calculate the percent disease control using the formula: ( (Disease in Control - Disease in Treatment) / Disease in Control ) * 100.
Protocol 2: Quantification of Systemic Acquired Resistance (SAR) Marker Gene Expression
1. Sample Collection:
-
Collect leaf samples from both this compound-treated and control plants at different time points after treatment (e.g., 0, 24, 48, 72 hours).
-
Freeze the samples immediately in liquid nitrogen and store at -80°C until use.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the leaf samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for known SAR marker genes in rice (e.g., PR-1, PR-5) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Analyze the relative gene expression levels using the 2^-ΔΔCt method.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound-induced Systemic Acquired Resistance (SAR) in rice.
Caption: Experimental workflow for evaluating this compound efficacy in different rice cultivars.
Caption: Logical workflow for troubleshooting low efficacy of this compound.
References
- 1. experienceleague.adobe.com [experienceleague.adobe.com]
- 2. clrri.org [clrri.org]
- 3. docs.document360.com [docs.document360.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 6. tomarkdown.org [tomarkdown.org]
Validation & Comparative
A Comparative Analysis of Dichlobentiazox and Probenazole as Systemic Acquired Resistance (SAR) Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent systemic acquired resistance (SAR) inducers, Dichlobentiazox and probenazole. Both chemical agents are utilized in agriculture to enhance plant defense mechanisms against a range of pathogens. This document synthesizes available experimental data to objectively compare their performance, focusing on their mechanisms of action, efficacy in disease control, and their influence on phytoalexin production.
Introduction to SAR Inducers
Systemic acquired resistance is a plant's innate defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. SAR is typically activated by a localized primary infection. Chemical inducers of SAR, also known as plant activators, are compounds that can trigger this defense response without causing disease, thus preparing the plant to effectively combat future pathogen attacks. This compound and probenazole are two such chemical inducers primarily used in rice cultivation to control devastating diseases like rice blast.
Mechanism of Action and Signaling Pathways
Probenazole
Probenazole has been extensively studied and its mode of action is well-characterized. It functions as a potent inducer of the salicylic acid (SA) signaling pathway, a central pathway in SAR. Probenazole itself is a pro-drug that is metabolized in the plant to its active form, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT).
Key features of probenazole's mechanism include:
-
Upstream of Salicylic Acid: Experimental evidence indicates that probenazole and its active metabolite, BIT, act upstream of salicylic acid accumulation. This means they trigger a signal that leads to the synthesis and accumulation of SA.
-
SA and NPR1 Dependence: The induction of SAR by probenazole is dependent on both the presence of salicylic acid and the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). NPR1 is a master regulator that, upon activation by SA, moves to the nucleus and initiates the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes.
This compound
Information regarding the specific signaling pathway of this compound is less detailed in publicly available scientific literature. It is marketed as a SAR inducer for the control of rice diseases, including blast, brown spot, and bacterial leaf blight.[1] Its mode of action is broadly described as the "Induction of systemic acquired resistance".[1]
Based on the general understanding of SAR in rice, it is likely that this compound also interfaces with the salicylic acid pathway. However, specific details on whether it acts upstream or downstream of SA, and its dependence on NPR1, require further investigation.
Comparative Efficacy in Disease Control
Quantitative data directly comparing the efficacy of this compound and probenazole in field trials is limited. However, data from separate studies on their effectiveness against rice blast (Magnaporthe oryzae) can provide some insight.
| SAR Inducer | Target Disease | Application Rate | Efficacy (% Disease Reduction) | Reference |
| Probenazole | Rice Blast (Magnaporthe oryzae) | 75.00 g·m⁻² (granular) | 5.6% (reduction in disease index) | [2] |
| 112.50 g·m⁻² (granular) | 28.6% (reduction in disease index) | [2] | ||
| 150.00 g·m⁻² (granular) | 39.4% (reduction in disease index) | [2] | ||
| This compound | Rice Blast (Pyricularia oryzae) | Data not available | Data not available in academic literature |
Note: The efficacy of probenazole was calculated from the disease index provided in the referenced study. A lower disease index corresponds to higher efficacy.
Induction of Phytoalexins
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by plants in response to pathogen attack and are a key component of the SAR response.
Probenazole
Probenazole treatment has been shown to enhance the production of phytoalexins in rice. Specifically, it upregulates the biosynthesis of the flavonoid phytoalexin, sakuranetin . This induction is associated with the increased activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and naringenin 7-O-methyltransferase (NOMT) . Probenazole has also been linked to changes in the levels of diterpenoid phytoalexins like momilactones .
| SAR Inducer | Plant | Phytoalexin(s) Induced | Key Enzymes Upregulated | Reference |
| Probenazole | Rice | Sakuranetin, Momilactones | Phenylalanine ammonia-lyase (PAL), Naringenin 7-O-methyltransferase (NOMT) | [3][4][5] |
| This compound | Rice | Data not available | Data not available |
This compound
Currently, there is a lack of specific studies detailing the effect of this compound on the production of specific phytoalexins in rice. Further research is needed to elucidate its role in this aspect of plant defense.
Experimental Protocols
This section outlines a general methodology for evaluating the efficacy of chemical SAR inducers against rice blast, based on protocols adapted from relevant studies.
Plant Material and Growth Conditions
-
Plant Species: Rice (Oryza sativa) seedlings.
-
Growth Conditions: Grown in a greenhouse in 0.15 m² plots.
Application of SAR Inducers
-
Timing: Apply the chemical inducer to rice seedlings at 15 days after emergence.
-
Method: For granular formulations like probenazole, apply directly to the soil at specified rates (e.g., 75.00 g·m⁻², 112.50 g·m⁻², and 150.00 g·m⁻²).[2] For other formulations, follow the manufacturer's instructions for soil drenching or foliar spray.
Pathogen Inoculation
-
Pathogen: Magnaporthe oryzae spore suspension.
-
Timing: Inoculate the seedlings 5 days after the chemical treatment.
-
Method: Spray a spore suspension (e.g., 2 × 10⁵ mL⁻¹) onto the seedlings. Maintain high humidity by spraying with a water mist periodically.[2]
Disease Assessment
-
Timing: Assess disease severity 7 days after inoculation.
-
Method: Calculate a disease index based on the percentage of diseased leaf area or the number and size of lesions. The disease reduction efficacy can then be calculated relative to an untreated control.
Conclusion
Probenazole is a well-researched SAR inducer with a clearly defined mechanism of action that involves the potentiation of the salicylic acid signaling pathway, acting upstream of SA accumulation and in an NPR1-dependent manner. Its efficacy in controlling rice blast is dose-dependent, and it is known to induce the production of key rice phytoalexins.
This compound is also positioned as a SAR inducer for rice disease management. However, there is a notable lack of detailed, publicly accessible scientific research on its specific signaling cascade, its quantitative efficacy under various conditions, and its impact on phytoalexin biosynthesis.
For researchers and professionals in drug development, probenazole serves as a benchmark for a SAR inducer that operates through the canonical SA pathway. The limited available data on this compound highlights an opportunity for further research to elucidate its molecular mode of action and to perform direct comparative studies with other established SAR inducers. Such studies would be invaluable for optimizing disease management strategies and for the development of novel plant activators.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Phytoalexins in Rice: Biological Functions and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Phytoalexins in Rice: Biological Functions and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin Sakuranetin; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Plant Defense Induction: Dichlobentiazox versus Acibenzolar-S-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent plant defense inducers: dichlobentiazox and acibenzolar-S-methyl (ASM). Both compounds function by activating the plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR), rather than acting directly on pathogens. This comparison synthesizes available experimental data to objectively evaluate their mechanisms of action, efficacy, and application protocols.
General Compound Information
| Feature | This compound | Acibenzolar-S-methyl (ASM) |
| Chemical Class | Thiazole fungicide; Benzothiazole fungicide | Benzothiadiazole |
| Mode of Action | Induction of Systemic Acquired Resistance (SAR)[1][2] | Induction of Systemic Acquired Resistance (SAR); functional analog of salicylic acid[3][4] |
| Primary Target Crops | Rice[1][2] | Wide range including tobacco, tomato, pepper, cucurbits, and various vegetable crops[5] |
| Primary Target Pathogens | Magnaporthe oryzae (rice blast), Cochliobolus miyabeanus (brown spot), Xanthomonas oryzae pv. oryzae (bacterial leaf blight), Burkholderia glumae (bacterial grain rot)[1][2] | A broad spectrum of fungal, bacterial, and viral pathogens[4] |
Mechanism of Action and Signaling Pathways
Acibenzolar-S-methyl (ASM) is a well-characterized synthetic analog of salicylic acid (SA), a crucial signaling molecule in plant defense.[4] Upon application, ASM is absorbed by the plant and translocated systemically. It is then metabolized to its active form, acibenzolar, which triggers the SA signaling cascade.[6] This activation leads to the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5.[1][3] The induction of these genes is largely dependent on the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).[7][8]
Below are diagrams illustrating the known and hypothesized signaling pathways.
Caption: Acibenzolar-S-methyl (ASM) signaling pathway leading to SAR.
Caption: Hypothesized signaling pathway for this compound-induced SAR.
Performance and Efficacy: A Comparative Overview
Direct comparative studies between this compound and acibenzolar-S-methyl are limited. The following tables summarize available efficacy data for each compound against their respective target pathogens.
This compound Efficacy Data
This compound is primarily marketed for the control of rice diseases.
| Pathogen | Crop | Efficacy Metric | Result | Reference |
| Magnaporthe oryzae (Rice Blast) | Rice | Disease Control | Effective in controlling rice blast. | [1][2] |
| Cochliobolus miyabeanus (Brown Spot) | Rice | Disease Control | Effective in controlling brown spot. | [1][2] |
| Xanthomonas oryzae pv. oryzae (Bacterial Leaf Blight) | Rice | Disease Control | Effective in controlling bacterial leaf blight. | [1][2] |
| Burkholderia glumae (Bacterial Grain Rot) | Rice | Disease Control | Effective in controlling bacterial grain rot. | [1][2] |
Acibenzolar-S-methyl Efficacy Data
ASM has demonstrated a broad spectrum of activity in various crops.
| Pathogen | Crop | Application Method | Efficacy Metric | Result | Reference |
| Pseudomonas syringae pv. tomato | Tomato | Foliar Spray | Reduction in disease severity | Up to 75% reduction | [9] |
| Xanthomonas campestris pv. vesicatoria | Pepper | Foliar Spray | Reduction in bacterial spot number and diameter | Significant reduction | |
| Phytophthora capsici | Squash | Soil Drench (30 mg·L⁻¹) | Disease Severity | No symptoms developed | [3] |
| Phytophthora capsici | Squash | Foliar Spray (20 and 30 mg·L⁻¹) | Disease Severity | Significant reduction | [3] |
| Tomato spotted wilt virus (TSWV) | Tobacco | Foliar Spray | Reduction in local and systemic infections | Significant reduction | [4] |
| Fusarium graminearum | Wheat | Foliar Spray (0.075 g/L) | Disease Reduction | Up to 28.97% |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for evaluating the efficacy of these compounds.
Protocol 1: Evaluation of this compound against Rice Blast (Magnaporthe oryzae)
This protocol is a generalized procedure based on standard methods for fungicide testing in rice.
Caption: Workflow for this compound efficacy testing on rice.
Detailed Steps:
-
Plant Material: Grow a rice variety susceptible to Magnaporthe oryzae in pots under greenhouse conditions until the 3-4 leaf stage.
-
Compound Application: Prepare aqueous solutions of this compound at various concentrations. Apply the solutions to the rice seedlings as a foliar spray until runoff. Include a water-sprayed control group.
-
Pathogen Inoculation: Three to seven days after the chemical treatment, inoculate the plants by spraying a conidial suspension of a virulent M. oryzae strain.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>90% relative humidity) in the dark for 24-48 hours to facilitate infection. Subsequently, move the plants to a growth chamber with a standard light/dark cycle.
-
Disease Assessment: Five to seven days after inoculation, assess the disease severity on the leaves. This can be done by counting the number of lesions or using a disease rating scale based on lesion type and size.
-
Data Analysis: Calculate a disease severity index for each treatment group and compare the results between the this compound-treated plants and the control plants to determine the efficacy of the compound.
Protocol 2: Evaluation of Acibenzolar-S-methyl (ASM) for SAR Induction in Arabidopsis thaliana
This protocol is adapted from studies investigating SAR induction by ASM in a model plant system.[7][8]
Caption: Workflow for ASM-induced SAR analysis in Arabidopsis.
Detailed Steps:
-
Plant Material: Grow Arabidopsis thaliana ecotype Col-0 plants in a controlled environment for 4-5 weeks.
-
Chemical Treatment: Prepare a 1 mM solution of ASM in water. Apply this solution to three lower leaves of each plant (local treatment). Use water as a control treatment on a separate set of plants.
-
Pathogen Inoculation: One to three days after ASM treatment, challenge the plants by inoculating upper, untreated leaves (systemic tissues) with a bacterial pathogen such as Pseudomonas syringae pv. tomato DC3000.
-
Disease Quantification: Two to three days after inoculation, quantify the extent of disease by measuring the bacterial population in the infected leaves. This is typically done by homogenizing leaf discs and plating serial dilutions on an appropriate growth medium.
-
Gene Expression Analysis (Optional): To confirm the induction of SAR, harvest systemic (untreated) leaves at various time points after ASM application (e.g., 24, 48, 72 hours). Extract RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of SAR marker genes, such as PR1.[1][5]
Conclusion
Both this compound and acibenzolar-S-methyl are effective inducers of Systemic Acquired Resistance in plants. Acibenzolar-S-methyl is a well-studied compound with a broad spectrum of activity across various plant species, acting as a functional analog of salicylic acid. This compound is a more recently developed compound primarily utilized for disease control in rice, where it has shown efficacy against several key pathogens.
For researchers, the choice between these two compounds may depend on the specific research question, target crop, and pathogen. ASM provides a well-established model for studying SA-dependent SAR in a variety of plants. This compound offers an important tool for investigating SAR in monocots, particularly in the context of rice pathology. Further comparative studies are warranted to directly assess the relative efficacy and potential synergistic or antagonistic interactions of these two important plant defense activators.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. Effects of Acibenzolar-S-methyl on the Probing Behaviour and Mortality of Cacopsylla pyri on Pear Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana [mdpi.com]
- 8. Local Application of Acibenzolar- S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Studies Between Dichlobentiazox and Other Fungicides: A Comparative Guide
A comprehensive review of available literature reveals a significant gap in direct experimental data on the cross-resistance between Dichlobentiazox and other classes of fungicides. As a novel fungicide that acts by inducing the plant's systemic acquired resistance (SAR), this compound belongs to the Fungicide Resistance Action Committee (FRAC) Group P08.[1] To date, published research has not specifically evaluated its potential for cross-resistance with fungicides from other FRAC groups, such as Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), or Succinate Dehydrogenase Inhibitors (SDHIs).
This guide, therefore, serves a dual purpose: to transparently report the absence of direct comparative data for this compound and to provide a foundational understanding of fungicide cross-resistance by presenting established principles and experimental data from other fungicide classes. This information is intended to offer a framework for researchers and drug development professionals on how such studies could be designed for this compound and to underscore the importance of resistance monitoring.
Understanding Fungicide Resistance Mechanisms
Fungicide resistance in pathogenic fungi typically arises from genetic mutations that alter the target site of the fungicide, reduce its uptake, or actively pump it out of the fungal cell. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, usually those with the same or very similar modes of action.[2][3] For instance, a mutation in the target enzyme for one DMI fungicide is likely to reduce the efficacy of other DMIs.[4][5][6]
The primary mechanisms of fungicide resistance include:
-
Target site modification: Alterations in the protein targeted by the fungicide, reducing its binding affinity. This is a common mechanism of resistance to QoI and SDHI fungicides.[7]
-
Overexpression of the target gene: Increased production of the target enzyme, requiring higher concentrations of the fungicide for inhibition.
-
Increased efflux: Overexpression of transporter proteins that actively remove the fungicide from the fungal cell.
-
Metabolic detoxification: Enzymatic breakdown of the fungicide into non-toxic compounds.
Experimental Protocols for Assessing Cross-Resistance
To evaluate cross-resistance between fungicides, researchers typically employ in vitro sensitivity assays. A standard methodology involves determining the effective concentration required to inhibit 50% of fungal growth (EC50).
Key Experimental Workflow: Mycelial Growth Inhibition Assay
A common method to determine fungicide sensitivity and cross-resistance is the mycelial growth inhibition assay. The following diagram illustrates a typical workflow:
Caption: Standard experimental workflow for determining fungicide sensitivity and cross-resistance.
Detailed Steps:
-
Fungal Isolate Collection: Pathogen isolates are collected from geographically diverse field populations.
-
Pure Culture Establishment: Single-spore isolates are grown on a suitable nutrient medium (e.g., potato dextrose agar, PDA) to ensure genetic homogeneity.
-
Fungicide-Amended Media Preparation: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO). These are then serially diluted and added to the molten growth medium to achieve a range of final concentrations.
-
Inoculation: Mycelial plugs of a uniform size are taken from the margin of an actively growing fungal culture and placed in the center of the fungicide-amended and control (solvent-only) plates.
-
Incubation: The inoculated plates are incubated under controlled conditions (temperature, light) for a specified period.
-
Mycelial Growth Measurement: The diameter of the fungal colony is measured in two perpendicular directions, and the average is calculated. The percentage of mycelial growth inhibition is then determined relative to the control.
-
EC50 Value Calculation: The EC50 values are calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
-
Correlation Analysis: To assess cross-resistance, the EC50 values for one fungicide are plotted against the EC50 values for another fungicide for each isolate. A significant positive correlation indicates cross-resistance.
Cross-Resistance Patterns in Other Fungicide Classes
While data for this compound is unavailable, extensive research has been conducted on other fungicide groups. The following tables summarize representative findings for DMI, QoI, and SDHI fungicides, illustrating how cross-resistance is typically presented.
Table 1: Cross-Resistance of DMI-Resistant Fungal Pathogens to Mefentrifluconazole
| Fungal Species | Resistant to | Cross-Resistance to Mefentrifluconazole | Reference |
| Monilinia fructicola | Other DMIs | Confirmed, but with higher sensitivity to mefentrifluconazole | [4] |
| Colletotrichum spp. | Other DMIs | Confirmed, with equal or slightly inferior activity | [4] |
| Alternaria alternata complex | Other DMIs | Confirmed, with equal or slightly inferior activity | [4] |
| Cercospora beticola | Other DMIs | Confirmed, with equal or slightly inferior activity | [4] |
| Podosphaera xanthii | Triflumizole, myclobutanil, difenoconazole | Confirmed, with equal or slightly inferior activity | [4] |
Table 2: Cross-Resistance Among SDHI Fungicides in Botrytis cinerea
| SDHI Fungicide | Resistance Profile of Mutants | Reference |
| Benzovindiflupyr | All tested mutants were sensitive | [8] |
| Fluopyram | Effective control depending on the specific mutation | [8] |
| Pydiflumetofen | Effective control depending on the specific mutation | [8] |
| Isofetamid | Effective control depending on the specific mutation | [8] |
Table 3: Efficacy of Various Fungicides Against Magnaporthe oryzae (Rice Blast)
This table provides an example of how the efficacy of different fungicides against a specific pathogen is often presented. While not a direct cross-resistance study, it demonstrates the varying levels of control provided by different chemical classes.
| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| Propiconazole 25% EC | 500, 750, 1000 | 100 | [9] |
| Carbendazim 50% WP | 500, 750, 1000 | 100 | [9] |
| Thiophanate methyl 70% WP | 500, 750, 1000 | 100 | [9] |
| Tebuconazole 25% EC | 500, 750, 1000 | 100 | [9] |
| Isoprothiolane 5% EC | 500, 750, 1000 | 100 | [9] |
| Tricyclazole 75% | 500, 750, 1000 | 100 | [9] |
| Azoxystrobin 25% SC | 500 | 55.83 | [9] |
| 750 | 63.62 | [9] | |
| 1000 | 70.52 | [9] |
Signaling Pathways and Resistance Management
Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR) induced by plant defense activators.
Given this unique mode of action, the risk of cross-resistance between this compound and other fungicides is theoretically low. Resistance to this compound, should it arise, would likely involve modifications in the plant's ability to perceive the induction signal or in the downstream SAR pathway, rather than alterations in the pathogen itself.
Future Research Directions
The absence of cross-resistance data for this compound highlights a critical area for future research. To ensure its long-term efficacy and to develop robust resistance management strategies, the following studies are imperative:
-
Baseline Sensitivity Studies: Establish the baseline sensitivity of major target pathogens to this compound.
-
Efficacy on Resistant Strains: Evaluate the effectiveness of this compound against fungal isolates with known resistance to other fungicide classes (DMIs, QoIs, SDHIs, etc.).
-
Selection for Resistance: Conduct laboratory selection experiments to determine if resistance to this compound can be induced in target pathogens.
-
Field Monitoring: Implement long-term monitoring programs in areas where this compound is used to detect any shifts in pathogen sensitivity.
References
- 1. frac.info [frac.info]
- 2. By FRAC Mode of Action Group | FRAC [frac.info]
- 3. journals.flvc.org [journals.flvc.org]
- 4. Cross-resistance to the new fungicide mefentrifluconazole in DMI-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cropscience.bayer.co.nz [cropscience.bayer.co.nz]
- 6. resistance.nzpps.org [resistance.nzpps.org]
- 7. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
Evaluating the Spectrum of Activity of Dichlobentiazox Against Key Plant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectrum of Activity of Dichlobentiazox
This compound is primarily registered for the control of a range of economically important diseases in rice. Its spectrum of activity, as indicated by the manufacturer, includes both fungal and bacterial pathogens:
Mode of Action: Induction of Systemic Acquired Resistance (SAR)
The SAR pathway is a complex signaling cascade. Upon application of an inducer like this compound, a series of molecular events is triggered within the plant. This typically involves the accumulation of signaling molecules such as salicylic acid (SA), which then activates downstream defense genes. These genes produce pathogenesis-related (PR) proteins and other antimicrobial compounds that fortify the plant against infection.
Comparative Performance Data
To date, publicly available, peer-reviewed studies directly comparing the efficacy of this compound with other commercial fungicides are limited. Therefore, the following table provides a qualitative assessment of this compound's activity against its target pathogens, alongside a summary of efficacy data for other commonly used fungicides based on existing literature. This should be considered an indirect comparison, and further head-to-head studies are required for a definitive evaluation.
| Pathogen | This compound Efficacy | Alternative Fungicide(s) | Reported Efficacy of Alternatives (EC50 or Field Trial Data) |
| Pyricularia oryzae (Rice Blast) | Effective[1] | Azoxystrobin, Tebuconazole, Tricyclazole | Azoxystrobin + Difenoconazole: 12.85% disease intensity; Tebuconazole + Trifloxystrobin: 11.46% disease intensity. |
| Cochliobolus miyabeanus (Brown Spot) | Effective[1] | Propiconazole, Carbendazim + Mancozeb | Propiconazole showed the lowest AUDPC value (415.7) in one study. |
| Xanthomonas oryzae pv. oryzae (Bacterial Leaf Blight) | Effective[1] | Copper Oxychloride, Streptocycline | Copper Oxychloride + Streptocycline can be highly effective. |
| Burkholderia glumae (Bacterial Grain Rot) | Effective[1] | Copper Hydroxide, Nano copper | Copper hydroxide (2% and 5%) showed the lowest disease incidence (0.71%) in a screenhouse study. |
Experimental Protocols for Efficacy Evaluation
For researchers aiming to conduct comparative studies involving this compound, the following is a generalized experimental protocol for evaluating fungicide efficacy against rice pathogens.
1. Pathogen Isolation and Culture:
-
Isolate the target pathogen (Pyricularia oryzae, Cochliobolus miyabeanus, Xanthomonas oryzae pv. oryzae, or Burkholderia glumae) from infected rice tissues.
-
Culture the pathogen on an appropriate sterile medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) to obtain pure cultures for inoculation.
2. In Vitro Fungicide Sensitivity Assay (e.g., for Fungi):
-
Prepare a range of concentrations of this compound and other test fungicides in the growth medium.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates under controlled conditions.
-
Measure the radial growth of the fungal colony at regular intervals.
-
Calculate the EC50 (Effective Concentration to inhibit 50% of growth) for each fungicide.
3. Greenhouse/Field Efficacy Trial:
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with multiple replications.
-
Treatments: Include an untreated control, a positive control (a standard commercial fungicide), and various concentrations of this compound.
-
Plant Material: Use a susceptible rice variety.
-
Inoculation: Artificially inoculate the rice plants with a standardized suspension of the pathogen at the appropriate growth stage.
-
Fungicide Application: Apply the fungicides at the recommended time and dosage.
-
Data Collection:
-
Record disease incidence (percentage of infected plants) and disease severity (area of plant tissue affected) at regular intervals.
-
Calculate the Area Under the Disease Progress Curve (AUDPC).
-
At harvest, measure yield parameters such as grain yield and 1000-grain weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Duncan's Multiple Range Test) to determine significant differences between treatments.
References
Comparative Transcriptomic Analysis of Rice Responses to Dichlobentiazox and Other Systemic Acquired Resistance (SAR) Elicitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic changes in rice (Oryza sativa) induced by the systemic acquired resistance (SAR) elicitor Dichlobentiazox and other well-characterized SAR inducers. While direct comparative transcriptomic data for this compound is not publicly available, this document synthesizes existing research on other key elicitors—benzothiadiazole (BTH), salicylic acid (SA), jasmonic acid (JA), and probenazole (PBZ)—to offer insights into the molecular mechanisms underpinning SAR in rice. This guide presents quantitative data from various studies in structured tables, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound and SAR Elicitors
This compound is a chemical elicitor that induces systemic acquired resistance in rice, offering protection against a range of diseases including rice blast (Pyricularia oryzae), brown spot (Cochliobolus miyabeanus), bacterial leaf blight (Xanthomonas oryzae pv. oryzae), and bacterial grain rot (Burkholderia glumae)[1]. SAR is a plant-wide defense mechanism effective against a broad spectrum of pathogens, activated by localized infection or treatment with chemical inducers[2]. These elicitors trigger a signaling cascade that prepares the plant for future pathogen attacks. Understanding the transcriptomic reprogramming initiated by these elicitors is crucial for developing novel and effective crop protection strategies.
Comparative Transcriptomic Effects of SAR Elicitors in Rice
While specific transcriptomic studies on this compound are not available in the public domain, research on other chemical elicitors provides a framework for understanding the potential genetic and metabolic pathways it may influence. The following sections summarize the known transcriptomic impacts of BTH, SA, JA, and PBZ on rice.
Benzothiadiazole (BTH)
BTH is a functional analog of salicylic acid and a potent inducer of SAR. Studies on rice have shown that BTH treatment leads to significant changes in gene expression, priming the plant for a more robust defense response.
Table 1: Summary of Transcriptomic Changes in Rice Treated with Benzothiadiazole (BTH)
| Gene Category | Examples of Upregulated Genes | Key Pathways Activated | Reference |
| Pathogenesis-Related (PR) Proteins | PR1b, PR5 | Defense response, Salicylic acid signaling | [3] |
| Transcription Factors | WRKY45, WRKY62 | Transcriptional regulation of defense genes | [3][4] |
| Secondary Metabolism | Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS) | Phenylpropanoid biosynthesis, Phytoalexin synthesis | [4] |
| Redox Homeostasis | Glutathione S-transferases (GST), Peroxidases | Oxidative stress response | [4] |
Salicylic Acid (SA)
Salicylic acid is a key signaling molecule in plant defense and a central component of the SAR pathway. Exogenous application of SA mimics the natural defense signaling process.
Table 2: Summary of Transcriptomic Changes in Rice Treated with Salicylic Acid (SA)
| Gene Category | Examples of Upregulated Genes | Key Pathways Activated | Reference |
| SA Synthesis and Signaling | ICS1, PAL, NPR1 | Salicylic acid biosynthesis and signaling | [5] |
| Pathogenesis-Related (PR) Proteins | PR1, PR2, PR5 | Defense and cell wall reinforcement | [5][6] |
| Transcription Factors | WRKY family members | Regulation of defense gene networks | [6] |
| Cell Wall Modification | Genes encoding peroxidases and laccases | Lignification and cell wall strengthening | [6] |
Jasmonic Acid (JA)
Jasmonic acid is another critical phytohormone involved in plant defense, primarily against necrotrophic pathogens and insect herbivores. In rice, the JA signaling pathway shows significant crosstalk with the SA pathway.
Table 3: Summary of Transcriptomic Changes in Rice Treated with Jasmonic Acid (JA)
| Gene Category | Examples of Upregulated Genes | Key Pathways Activated | Reference |
| JA Biosynthesis and Signaling | Lipoxygenase (LOX), Allene oxide synthase (AOS), JAZ proteins, MYC2 | Jasmonic acid biosynthesis and signaling | [7][8][9] |
| Defense-Related Enzymes | Proteinase inhibitors, Threonine deaminase | Anti-herbivore and anti-pathogen defense | [10] |
| Secondary Metabolism | Terpene synthases | Production of volatile organic compounds | [10] |
| Transcription Factors | WRKY and bZIP family members | Regulation of JA-responsive genes | [7][8][9] |
Interestingly, microarray analysis in rice has revealed that more than half of the genes upregulated by the SA analog BTH are also upregulated by JA, suggesting a significant overlap and a common defense system activated by both hormones in monocots[3].
Probenazole (PBZ)
Probenazole has been widely used to protect rice against blast fungus by inducing the plant's defense responses. Its mode of action involves the potentiation of defense signaling pathways.
Table 4: Summary of Transcriptomic and Proteomic Changes in Rice Treated with Probenazole (PBZ)
| Gene/Protein Category | Examples of Upregulated Genes/Proteins | Key Pathways Activated | Reference |
| Pathogenesis-Related (PR) Proteins | PBZ1 (an intracellular PR protein), PR5 | Defense response | [11][12] |
| Phenylpropanoid Biosynthesis | Phenylalanine ammonia-lyase (PAL), Caffeic acid 3-O-methyltransferase (COMT) | Phytoalexin and lignin biosynthesis | |
| Detoxification | Glutathione S-transferase (GSTU17) | Xenobiotic detoxification and oxidative stress response | |
| Disease Resistance Genes | RPR1 (NBS-LRR type) | Pathogen recognition and signaling | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of transcriptomic studies. Below is a generalized protocol for analyzing the transcriptomic response of rice to SAR elicitors, based on common practices in the cited literature.
1. Plant Growth and Treatment:
-
Plant Material: Oryza sativa L. japonica cv. Nipponbare is a commonly used variety.
-
Growth Conditions: Rice seeds are surface-sterilized and germinated. Seedlings are grown hydroponically in a controlled environment (e.g., 28°C day/25°C night, 12-hour photoperiod).
-
Elicitor Application: At the three- to four-leaf stage, seedlings are treated with the chemical elicitor by spraying or soil drenching. Control plants are treated with a mock solution (e.g., water with the same solvent concentration).
2. Sample Collection and RNA Extraction:
-
Leaf or root tissues are harvested at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
-
Samples are immediately frozen in liquid nitrogen and stored at -80°C.
-
Total RNA is extracted using a suitable kit (e.g., TRIzol reagent or RNeasy Plant Mini Kit) and treated with DNase I to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer and electrophoresis.
3. Transcriptome Analysis (RNA-Seq):
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are synthesized.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Raw sequencing reads are filtered to remove low-quality reads and adapters.
-
Clean reads are mapped to the rice reference genome (e.g., MSU Rice Genome Annotation Project database).
-
Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Differentially expressed genes (DEGs) between elicitor-treated and control samples are identified using statistical packages like DESeq2 or edgeR.
-
Functional annotation and pathway enrichment analysis (Gene Ontology and KEGG) are performed on the DEGs to identify significantly affected biological processes and pathways.
-
4. Validation of Gene Expression:
-
The expression levels of a subset of DEGs are typically validated using quantitative real-time PCR (qRT-PCR) to confirm the RNA-Seq results.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative transcriptomics study of SAR elicitors in rice.
Signaling Pathways of SAR Elicitors
The diagram below illustrates the simplified signaling pathways for salicylic acid (SA) and jasmonic acid (JA), two of the most studied SAR elicitors in rice. While this compound is known to induce SAR, its precise position and interactions within these pathways require further investigation.
Conclusion and Future Directions
The analysis of transcriptomic data from rice treated with various SAR elicitors like BTH, SA, JA, and PBZ reveals a complex network of gene regulation involving PR proteins, transcription factors, and metabolic pathways that collectively contribute to enhanced disease resistance. While these studies provide a valuable proxy for understanding the potential mode of action of this compound, the absence of specific transcriptomic research on this compound represents a significant knowledge gap.
Future research should prioritize conducting RNA-Seq or microarray analysis on this compound-treated rice to facilitate a direct comparison with other SAR elicitors. Such studies would not only elucidate the specific genes and pathways targeted by this compound but also contribute to a more comprehensive understanding of SAR in rice, ultimately aiding in the development of more targeted and effective disease management strategies in this vital global crop.
References
- 1. Microarray Meta-Analysis Focused on the Response of Genes Involved in Redox Homeostasis to Diverse Abiotic Stresses in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative transcriptome profiling of rice colonized with beneficial endophyte, Piriformospora indica, under high salinity environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RNA-Seq Analysis of Diverse Rice Genotypes to Identify the Genes Controlling Coleoptile Growth during Submerged Germination [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. RNA-seq analysis reveals the genes/pathways responsible for genetic plasticity of rice to varying environmental conditions on direct-sowing and transplanting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Rice B-Box Zinc Finger Gene Family: Genomic Identification, Characterization, Expression Profiling and Diurnal Analysis | PLOS One [journals.plos.org]
- 9. RNA-Seq Transcriptome Analysis of Rice Primary Roots Reveals the Role of Flavonoids in Regulating the Rice Primary Root Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-Seq Transcriptome Analysis of Rice Primary Roots Reveals the Role of Flavonoids in Regulating the Rice Primary Root Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression analysis of resistant and susceptible rice cultivars to sheath blight after inoculation with Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlobentiazox and Isoprothiolane for the Management of Rice Blast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two fungicides, Dichlobentiazox and Isoprothiolane, utilized in the management of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. While direct side-by-side field trial data is limited, this document synthesizes available independent performance data, details their distinct mechanisms of action, and outlines a standard experimental protocol for their evaluation.
Performance Data
It is important to note that the following data is collated from separate field trials and does not represent a direct head-to-head comparison. Experimental conditions and disease pressure may have varied between studies.
This compound Efficacy Data
Quantitative field trial data for this compound remains limited in publicly available literature. Its primary mode of action is the induction of Systemic Acquired Resistance (SAR), which can result in a broad-spectrum and durable resistance response in the plant. The efficacy is therefore often measured by the level of disease reduction compared to an untreated control.
| Parameter | Efficacy/Effect | Study Highlights |
| Disease Control | Effective against rice blast (Pyricularia oryzae), brown spot (Cochliobolus miyabeanus), bacterial leaf blight (Xanthomonas oryzae pv. oryzae), and bacterial grain rot (Burkholderia glumae). | Acts as a plant defense activator, inducing the plant's own defense mechanisms rather than having direct fungicidal activity. |
| Yield Impact | Not explicitly quantified in available literature, but effective disease control is expected to protect yield potential. | The focus of available information is primarily on its mode of action as an inducer of SAR. |
Isoprothiolane Efficacy Data
Isoprothiolane has been more extensively studied, with several field trials demonstrating its efficacy in controlling rice blast and improving yield.
| Parameter | Efficacy/Effect | Study Highlights |
| Disease Control | In a field trial, Isoprothiolane 40% EC applied at 1.5 ml/L resulted in a minimum leaf blast severity of 21.78%, compared to 44.59% in the untreated control[1]. Another study showed a control effect for rice leaf blast reaching 66.84% at a dosage of 1500g per hectare[2]. | Demonstrates both protective and curative action against rice blast[3]. |
| Yield Impact | The same field trial recorded a maximum grain yield of 6730 kg/ha with Isoprothiolane treatment, compared to 4389 kg/ha in the untreated control[1]. | Increased yield is a direct consequence of effective disease management. |
Experimental Protocols
The following outlines a generalized experimental protocol for conducting a field trial to evaluate the efficacy of fungicides against rice blast. This protocol is based on common practices in agrochemical research.
Objective: To determine the efficacy of this compound and Isoprothiolane in controlling rice blast (Magnaporthe oryzae) and their impact on rice yield under field conditions.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4.
-
Plot Size: 5m x 4m (20 m²).
-
Treatments:
-
T1: this compound (at recommended dosage).
-
T2: Isoprothiolane (at recommended dosage).
-
T3: Untreated Control.
-
2. Crop and Cultivar:
-
Crop: Rice (Oryza sativa).
-
Cultivar: A locally adapted variety known to be susceptible to rice blast.
3. Fungicide Application:
-
Timing: Applications to be made at the late booting to early heading stage, or as per manufacturer's recommendations. A second application may be made 10-14 days later if disease pressure is high.
-
Equipment: Knapsack sprayer calibrated to deliver a uniform spray volume.
-
Application Volume: 500 L/ha or as specified for the product.
4. Data Collection:
-
Disease Assessment:
-
Disease severity to be recorded at 10-15 days after the final application using a 0-9 scale (Standard Evaluation System for Rice).
-
Percent Disease Index (PDI) to be calculated.
-
-
Yield Assessment:
-
Grain yield to be recorded from the net plot area at harvest.
-
Yield to be adjusted to a standard moisture content (e.g., 14%).
-
-
Phytotoxicity:
-
Observations on any phytotoxic effects (e.g., leaf yellowing, stunting) to be recorded at regular intervals after application.
-
5. Statistical Analysis:
-
Data on disease severity and yield will be subjected to Analysis of Variance (ANOVA).
-
Treatment means will be compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p<0.05.
Mechanism of Action and Signaling Pathways
This compound: Induction of Systemic Acquired Resistance (SAR)
This compound is not a conventional fungicide that directly targets the pathogen. Instead, it acts as a plant activator, triggering the plant's innate immune system through a process known as Systemic Acquired Resistance (SAR). This leads to the production of defense-related compounds and proteins throughout the plant, providing broad-spectrum and long-lasting protection.
Caption: this compound-induced Systemic Acquired Resistance (SAR) pathway.
Isoprothiolane: Inhibition of Phospholipid Biosynthesis
Isoprothiolane acts directly on the fungal pathogen by inhibiting the biosynthesis of phospholipids, which are essential components of fungal cell membranes. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and development.
Caption: Mechanism of action of Isoprothiolane in inhibiting fungal growth.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a side-by-side field trial comparing the efficacy of two fungicides.
Caption: Standard workflow for a fungicide efficacy field trial.
References
Assessing the Synergistic Effects of Dichlobentiazox with Other Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and sustainable disease management strategies in agriculture is a paramount challenge. One promising approach is the use of fungicide mixtures to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance. Dichlobentiazox, a novel fungicide that acts by inducing systemic acquired resistance (SAR) in plants, presents an intriguing candidate for combination therapies.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound with other classes of fungicides, supported by experimental data and detailed methodologies.
Understanding Synergy in Fungicide Combinations
Fungicide synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects.[2] This "1+1 > 2" phenomenon can lead to improved disease control at lower application rates, reducing both environmental impact and selection pressure for resistant pathogen strains. Conversely, an antagonistic effect is when the combined activity is less than expected, and an additive effect is when the combined activity is equal to the sum of the individual effects.
Experimental Protocols for Assessing Synergy
The evaluation of synergistic interactions between fungicides requires precise and standardized experimental protocols. Two widely accepted methods are the checkerboard assay for in vitro studies and the Colby method for in vivo and in vitro data analysis.
The Checkerboard Assay
The checkerboard assay is a micro-dilution technique used to assess the in vitro interactions of two compounds against a pathogen. It involves a two-dimensional titration of the fungicides in a microtiter plate, allowing for the simultaneous testing of multiple concentration combinations.
Methodology:
-
Preparation of Fungicide Solutions: Stock solutions of each fungicide are prepared and then serially diluted to a range of concentrations.
-
Plate Setup: In a 96-well microtiter plate, one fungicide is serially diluted along the x-axis (columns), and the second fungicide is serially diluted along the y-axis (rows). This creates a "checkerboard" of wells, each containing a unique combination of concentrations of the two fungicides.
-
Inoculation: Each well is inoculated with a standardized suspension of the target fungal pathogen.
-
Incubation: The plate is incubated under optimal conditions for fungal growth.
-
Assessment: Fungal growth inhibition is assessed visually or by measuring optical density.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 typically indicates synergy, >0.5 to 1 indicates an additive effect, >1 to 4 indicates indifference, and >4 indicates antagonism.[3]
The Colby Method
The Colby method is a widely used mathematical formula to determine whether the observed response of a fungicide mixture is synergistic, additive, or antagonistic. It calculates the expected efficacy of the mixture based on the efficacy of each component applied alone.
Formula for Binary Mixtures:
E = X + Y - (XY/100)
Where:
-
E is the expected percent control of the mixture.
-
X is the percent control of fungicide A at a given concentration.
-
Y is the percent control of fungicide B at a given concentration.
If the observed control from the mixture is greater than E, the interaction is synergistic. If it is less than E, the interaction is antagonistic. If it is equal to E, the interaction is additive.[4]
A Synergy Factor (SF) can also be calculated, where SF = Observed Efficacy / Expected Efficacy. An SF > 1 indicates synergy.[5]
Comparative Performance of this compound and Alternatives
Direct experimental data on the synergistic effects of this compound with other fungicides is limited in publicly available literature. However, we can draw comparisons from studies on fungicides with a similar mode of action, such as other plant defense activators like Isotianil.
This compound: A Plant Defense Activator
This compound induces Systemic Acquired Resistance (SAR), a plant's own defense mechanism against a broad spectrum of pathogens.[1] Unlike conventional fungicides that directly target the pathogen, this compound primes the plant to defend itself. This unique mode of action suggests a high potential for synergistic interactions with fungicides that have a direct antimicrobial effect.
Synergistic Potential with Other Fungicide Classes
1. Strobilurins (e.g., Pyraclostrobin, Trifloxystrobin):
A study on the combination of the plant defense inducer oligochitosan and pyraclostrobin for controlling leaf spot disease demonstrated a synergistic effect, resulting in significantly better disease control than either compound used alone.[7]
2. Triazoles (e.g., Tebuconazole, Difenoconazole):
Triazoles are DMI (demethylation inhibitor) fungicides that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. Combining a plant defense activator with a triazole could enhance efficacy by simultaneously weakening the pathogen's cell structure and bolstering the plant's defense response.
3. Other Fungicides (e.g., Fosetyl-Al, Thiophanate-methyl, Sulfur):
-
Fosetyl-Al: This fungicide has a complex mode of action that includes both direct effects on the pathogen and stimulation of the plant's natural defenses. A study on a pre-mixture of Isotianil and Fosetyl-Al demonstrated high efficacy against bacterial blight in pomegranate, suggesting a potentially synergistic or additive effect.[8]
-
Thiophanate-methyl and Sulfur: A study investigating the efficacy of fungicide mixtures against pea powdery mildew found a synergistic interaction between thiophanate-methyl and sulfur. The combination resulted in significantly better disease control than the individual components.[5]
Quantitative Data on Synergistic Fungicide Combinations
The following table summarizes experimental data from a study on the synergistic effects of a binary fungicide mixture against pea powdery mildew, as calculated by the Colby method.
| Treatment | Disease Severity (%) | Percent Control | Expected Control (Colby) | Synergy Factor (SF) | Interaction |
| Untreated Control | 43.75 | - | - | - | - |
| Thiophanate-methyl (TM) | 15.63 | 64.29 | - | - | - |
| Sulfur (S) | 18.75 | 57.14 | - | - | - |
| TM + S (Observed) | 10.46 | 76.09 | 84.71 | 1.17 | Synergistic |
Data adapted from a study on pea powdery mildew.[5] The Synergy Factor (SF) was calculated as Observed Percent Control / Expected Percent Control. An SF > 1 indicates synergy.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz (DOT language), illustrate a typical experimental workflow for assessing synergy and the signaling pathway of Systemic Acquired Resistance.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing fungicide synergy using the checkerboard assay.
Systemic Acquired Resistance (SAR) Signaling Pathway
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induced by this compound.
Conclusion
While direct quantitative data on the synergistic effects of this compound are still emerging, its mode of action as a plant defense activator strongly suggests a high potential for synergy with conventional fungicides. By combining a SAR inducer with a fungicide that has a direct antimicrobial effect, it is possible to create a more robust and sustainable disease management strategy. Further research focusing on in-depth experimental validation of this compound combinations against a range of pathogens and crops is warranted. The methodologies and comparative data presented in this guide provide a framework for researchers and professionals in the field to design and interpret such studies, ultimately contributing to the development of next-generation crop protection solutions.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. apsnet.org [apsnet.org]
- 3. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newprairiepress.org [newprairiepress.org]
- 5. Unleashing the synergistic effect of promising fungicides: a breakthrough solution for combating powdery mildew in pea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
validation of Dichlobentiazox efficacy against fungicide-resistant Magnaporthe oryzae strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of fungicide-resistant strains of Magnaporthe oryzae, the causal agent of rice blast, poses a significant threat to global food security. Traditional fungicides, primarily targeting specific fungal metabolic pathways, are increasingly failing to provide effective disease control. This guide presents a comprehensive comparison of Dichlobentiazox, a plant defense activator, with conventional fungicides, offering insights into its efficacy against resistant pathogens, supported by an understanding of its unique mode of action and relevant experimental protocols.
The Challenge of Fungicide Resistance in Magnaporthe oryzae
Fungicide resistance in M. oryzae is a growing concern. The primary mechanisms of resistance to two of the most widely used classes of fungicides, Quinone outside inhibitors (QoIs) and Demethylation inhibitors (DMIs), are well-documented.
-
QoI (Strobilurin) Resistance: Resistance to QoI fungicides, which target the cytochrome b protein in the fungal mitochondrial respiratory chain, is predominantly caused by a single point mutation, G143A, in the cyt b gene.[1][2][3][4] This mutation prevents the fungicide from binding to its target site, rendering it ineffective.
-
DMI (Triazole) Resistance: DMI fungicides inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the CYP51 enzyme. Resistance to DMIs in M. oryzae can arise from point mutations in the CYP51 gene, such as Y126F and I125L, which reduce the binding affinity of the fungicide to the enzyme.[5][6][7][8] Overexpression of the CYP51 gene can also contribute to reduced sensitivity.[5][6]
The single-site mode of action of these fungicides makes them particularly vulnerable to the rapid selection and proliferation of resistant fungal populations.
This compound: A Paradigm Shift in Rice Blast Control
This compound operates on a fundamentally different principle than conventional fungicides. Instead of directly targeting the pathogen, it induces Systemic Acquired Resistance (SAR) in the rice plant.[7] This host-mediated defense mechanism provides broad-spectrum and durable protection against pathogens, including fungicide-resistant strains.
Mode of Action: Activating the Plant's Innate Immunity
The mode of action of this compound involves the activation of the salicylic acid (SA) signaling pathway in rice. While the precise molecular interactions are still under investigation, it is understood that this compound primes the plant's defense system, leading to a more rapid and robust response upon pathogen attack. This response is characterized by the upregulation of a suite of defense-related genes and the production of antimicrobial compounds and proteins.
A key outcome of SAR induction is the accumulation of Pathogenesis-Related (PR) proteins . These proteins have diverse antimicrobial activities and play a crucial role in restricting pathogen growth and spread. In rice, several families of PR proteins (e.g., PR-1, PR-2, PR-5, PR-10) are known to be induced during pathogen infection and are likely targets for upregulation by this compound.[9][10]
The following diagram illustrates the proposed signaling pathway for this compound-induced SAR in rice.
Comparative Performance: this compound vs. Conventional Fungicides
Due to the absence of publicly available direct comparative efficacy data of this compound against fungicide-resistant M. oryzae strains, this section provides a qualitative comparison based on their respective modes of action and the implications for resistance management.
| Feature | This compound | Conventional Fungicides (QoIs & DMIs) |
| Mode of Action | Induces Systemic Acquired Resistance (SAR) in the host plant. | Directly inhibits specific metabolic pathways in the fungus (e.g., respiration, ergosterol biosynthesis). |
| Target | Plant's innate immune system. | Specific fungal enzymes or proteins. |
| Spectrum of Activity | Broad-spectrum, effective against a range of pathogens. | Generally narrower spectrum, specific to certain fungal classes. |
| Risk of Resistance Development | Low. The target is the host's complex defense network, making it difficult for the pathogen to evolve resistance. | High. Resistance can develop through single-gene mutations in the target site.[1][5] |
| Efficacy Against Resistant Strains | Expected to be high, as the mode of action bypasses the pathogen's resistance mechanisms. | Ineffective against strains with target-site mutations. |
| Application Strategy | Preventative, applied before or early in the infection cycle to allow time for SAR induction. | Can be used both preventatively and curatively (in early stages of infection). |
Experimental Protocols
This section outlines standardized methodologies for evaluating the efficacy of fungicides against M. oryzae and for assessing the induction of SAR.
In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)[11][12][13]
This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of M. oryzae.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
Fungicide Incorporation: While the PDA is molten, incorporate the test fungicide at various concentrations. Pour the amended PDA into sterile Petri plates.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the M. oryzae strain (either wild-type or resistant) onto the center of the fungicide-amended and control (no fungicide) PDA plates.
-
Incubation: Incubate the plates at 25-28°C for 7-10 days.
-
Data Collection: Measure the radial growth of the fungal colony.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.
In Vivo Fungicide Efficacy Assay (Detached Leaf Assay)
This assay evaluates the protective and curative activity of a fungicide on rice leaves.
-
Plant Material: Use susceptible rice cultivars grown under controlled conditions.
-
Fungicide Application: For protective assays, spray the detached leaves with the test fungicide solution and allow them to dry. For curative assays, inoculate the leaves first and then apply the fungicide at different time intervals.
-
Inoculation: Inoculate the treated and control leaves with a spore suspension of M. oryzae.
-
Incubation: Place the leaves in a humid chamber at 25-28°C with a photoperiod.
-
Data Collection: After 5-7 days, assess the disease severity by counting the number and measuring the size of blast lesions.
-
Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Assessment of Systemic Acquired Resistance (SAR) Induction[14][15][16][17]
This protocol is designed to measure the ability of a compound like this compound to induce resistance in distal, untreated parts of the plant.
-
Plant Treatment: Treat the lower leaves of rice plants with the SAR-inducing compound (e.g., this compound). Control plants are treated with a mock solution.
-
Challenge Inoculation: After a specific induction period (e.g., 3-7 days), inoculate the upper, untreated leaves with a spore suspension of M. oryzae.
-
Incubation: Maintain the plants under conditions favorable for disease development.
-
Disease Assessment: Evaluate the disease severity on the challenged upper leaves as described in the in vivo efficacy assay.
-
Biochemical Markers: At different time points after challenge inoculation, collect leaf samples from the upper leaves to measure the activity of defense-related enzymes (e.g., peroxidase, polyphenol oxidase) and the expression of PR genes (via RT-qPCR).
-
Analysis: A significant reduction in disease severity and an increase in the levels of biochemical markers in the treated plants compared to the control indicate the induction of SAR.
The following diagram illustrates a general workflow for evaluating SAR induction.
Conclusion
This compound represents a promising and sustainable strategy for the management of rice blast, particularly in the face of widespread fungicide resistance. Its unique mode of action, which leverages the plant's own defense mechanisms, offers a durable and effective alternative to conventional fungicides. By understanding the principles of SAR and the mechanisms of fungicide resistance, researchers and drug development professionals can better appreciate the value of host defense inducers like this compound in integrated pest management programs aimed at ensuring long-term crop protection. Further research to elucidate the precise molecular targets of this compound and to quantify its efficacy against a broad range of fungicide-resistant M. oryzae strains will be invaluable in optimizing its application and solidifying its role in modern agriculture.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Resistance to QoI Fungicides Is Widespread in Brazilian Populations of the Wheat Blast Pathogen Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Overexpression of a Pathogenesis-Related Protein 10 Enhances Biotic and Abiotic Stress Tolerance in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
A Comparative Cost-Benefit Analysis of Dichlobentiazox in Rice Farming
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Fungicides in Rice Farming
The economic viability of a fungicide is determined by its ability to increase yield and the quality of the grain, weighed against the cost of the chemical and its application. The following table summarizes the performance of several fungicides used in rice farming, providing a baseline for comparison.
| Fungicide/Active Ingredient(s) | Target Disease(s) | Application Rate | Yield Increase (%) | Benefit-Cost Ratio (BCR) | Reference |
| Dichlobentiazox | Rice blast, Brown spot, Bacterial leaf blight, Bacterial grain rot | Not Available | Not Available | Not Available | [3] |
| Tricyclazole 75% WP | Rice Blast | 2 g/L of H₂O | Not Specified, but highest grain yield (3.93 t/ha) | Not Specified | [4][5][6] |
| Thifluzamide 24% SC | Sheath Blight | 375 ml/ha | 21.9 to 36.5 | 1:3.6 | [7] |
| Azoxystrobin 11% + Tebuconazole 18.3% w/w SC | Sheath Blight | Not Available | Not Available | Not Available | |
| Trifloxystrobin 25% + Tebuconazole 50% WG | Leaf blast, Neck blast, Node blast, Sheath rot | 0.04% | 55.44 (Increase over control) | Not Available | [8] |
| SAAF® (Carbendazim 12% + Mancozeb 63%) | Brown Leaf Spot | 2 g/L | Highest economic yield (5.220 t/ha) | Not Available | [9] |
| Tilt® (Propiconazole 25 EC) | Brown Leaf Spot | 2 ml/L | 5.210 t/ha | Not Available | [9] |
Note: The data for this compound is not available in the searched literature and is included for comparative framework purposes.
Experimental Protocols for Fungicide Efficacy and Economic Analysis
A standardized experimental protocol is crucial for the objective evaluation of fungicide performance. The following methodology is a synthesis of protocols described in various studies on fungicide efficacy in rice.[4][5][6][9][10]
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) is a commonly used design to minimize the effects of field variability.[5][6][9]
-
Replications: A minimum of three replications for each treatment is recommended to ensure statistical validity.
-
Plot Size: The size of individual plots should be uniform, for example, 15m² (3m x 5m), with adequate spacing between plots (e.g., 1m) to prevent spray drift.[11]
-
Treatments: Include this compound, a range of alternative fungicides (both single active ingredient and combination products), and an untreated control.
Crop Management
-
Variety: Use a rice variety that is susceptible to the target disease(s) to ensure adequate disease pressure for a robust evaluation.[5][6]
-
Cultivation Practices: Follow standard agronomic practices for the region regarding planting, fertilization, irrigation, and weed management to ensure that these factors do not confound the results.
Fungicide Application
-
Timing: Apply fungicides at the recommended growth stage for the target disease. This could be at the initial appearance of symptoms or as a preventive measure.[7] Multiple applications may be necessary depending on the fungicide and disease pressure.[4][5][6]
-
Dosage: Apply each fungicide at its recommended label rate.
-
Method: Use a calibrated sprayer to ensure uniform application.
Data Collection
-
Disease Assessment:
-
Disease Incidence (%): The percentage of plants or tillers showing disease symptoms.
-
Disease Severity (%): The percentage of plant tissue affected by the disease, often assessed using a standardized disease rating scale.
-
Area Under the Disease Progress Curve (AUDPC): Calculated from multiple disease severity assessments over time to provide a quantitative measure of disease development.[4]
-
-
Yield and Yield Components:
-
Grain Yield (t/ha): Harvested grain weight per unit area, adjusted for moisture content.
-
1000-grain weight (g): A measure of grain size and filling.
-
Number of panicles per hill/m²: An indicator of tillering capacity.
-
Number of filled grains per panicle: A measure of pollination and grain development success.
-
-
Economic Data:
-
Cost of Fungicide: The market price of each fungicide.
-
Cost of Application: Labor and equipment costs for spraying.
-
Gross Return: The market price of the harvested rice.
-
Data Analysis
-
Statistical Analysis: Use Analysis of Variance (ANOVA) to determine if there are significant differences between treatments for disease parameters and yield.[4]
-
Economic Analysis:
-
Net Return: Gross Return - (Cost of Fungicide + Cost of Application).
-
Benefit-Cost Ratio (BCR): Gross Return / (Cost of Fungicide + Cost of Application). A BCR greater than 1 indicates that the benefits outweigh the costs.[12]
-
Signaling Pathways and Experimental Workflow
To understand the mode of action of fungicides and the workflow of a comparative trial, visual representations are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Economic and Environmental Impact of Rice Blast Pathogen (Magnaporthe oryzae) Alleviation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Different Chemical Fungicides Against Rice Blast in Field Conditions - Neliti [neliti.com]
- 6. Evaluation of different chemical fungicides against rice blast in field conditions | Journal of Agriculture and Natural Resources [nepjol.info]
- 7. journaljeai.com [journaljeai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. grdb.gy [grdb.gy]
- 12. wjarr.com [wjarr.com]
Evaluating the Impact of Dichlobentiazox on Rice Grain Quality in Comparison to Other Fungicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the impact of Dichlobentiazox and other commonly used fungicides on the quality of rice grain. The information is supported by available experimental data and detailed methodologies to assist in research and development.
This guide synthesizes the known effects of alternative fungicides—Azoxystrobin, Propiconazole, and Tebuconazole—on rice grain quality, providing a benchmark for potential comparative studies involving this compound.
Comparative Data on Fungicide Impact on Rice Grain Quality
The following tables summarize the quantitative effects of Azoxystrobin, Propiconazole, and Tebuconazole on key rice grain quality parameters as reported in various studies.
Table 1: Effect of Azoxystrobin on Rice Milling Quality
| Treatment | Application Rate | Head Rice Yield (%) | Total Milling Yield (%) | Reference |
| Inoculated, Unsprayed | - | 58.1 | Not specified | [4][5][6] |
| Inoculated, Azoxystrobin | 0.17 kg a.i. ha⁻¹ | Significantly higher than unsprayed | Significantly higher than unsprayed | [4][5][6] |
| Uninoculated, Unsprayed | - | 59.7 | Not specified | [4][5][6] |
Note: The study demonstrated that Azoxystrobin application significantly improved head rice and total milling yield in sheath blight inoculated plots compared to the unsprayed control.[4][5][6]
Table 2: Effect of Propiconazole on Rice Grain Quality
| Parameter | Effect of Propiconazole | Supporting Evidence | Reference |
| Grain Discoloration | Reduces rates by over 70% | Timely application prevents fungal growth that causes discoloration. | [7] |
| Shriveled Grains | Significantly reduces the proportion | Protects panicles from fungal infection, allowing for proper grain filling. | [7] |
| Grain Yield | Increases grain yield | Effectively controls rice false smut disease. | [8] |
| Chaffy Grains | Reduces the percentage of chaffy grains | Minimizes the impact of false smut on grain development. | [8] |
| 1000-grain weight | Increases 1000-grain weight | Improved grain filling due to disease control. | [8] |
Table 3: Effect of Tebuconazole on Rice Grain Quality
| Parameter | Application Condition | Effect | Reference |
| Protein Content | 3x recommended concentration at filling stage | Decreased from 106.52 mg/g to 80.72 mg/g | [9][10] |
| Amylose Content | Application at jointing, heading, and filling stages | Decreased to 48.77-53.95 mg/g from control | [9][10] |
| Healthy Grains | 0.03% concentration | Significantly higher percentage of healthy grains | [11] |
| Discolored Grains | 0.03% concentration | Significantly reduced percentage of discolored grains | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of rice grain quality. The following are standard protocols for key evaluation parameters.
Milling Quality Assessment
This protocol determines the percentages of brown rice, milled rice, and head rice.
-
Sample Preparation: A representative sample of rough rice is cleaned to remove foreign matter.
-
Dehulling: The cleaned rough rice is dehulled using a laboratory-scale rubber roll husker to produce brown rice. The weight of the brown rice and hulls is recorded.
-
Milling: The brown rice is then milled for a standardized duration using a laboratory-scale friction or abrasion mill to remove the bran layer. The weight of the total milled rice is recorded.
-
Separation of Head Rice: The milled rice is passed through a grain grader to separate the whole kernels (head rice) from the broken kernels. The weight of the head rice is recorded.
-
Calculations:
-
Brown Rice (%) = (Weight of brown rice / Weight of rough rice) x 100
-
Total Milled Rice (%) = (Weight of total milled rice / Weight of rough rice) x 100
-
Head Rice (%) = (Weight of head rice / Weight of rough rice) x 100[12]
-
Appearance Quality Assessment
This involves the evaluation of grain dimensions and chalkiness.
-
Grain Dimensions:
-
A digital image analyzer or a vernier caliper is used to measure the length and width of a representative sample of individual rice kernels.
-
The length/width ratio is calculated to classify the grain shape (e.g., slender, medium, bold).[13]
-
-
Chalkiness:
-
Chalkiness, the opaque area of the endosperm, is assessed visually or using an image analyzer.
-
The percentage of chalky area in relation to the total kernel area is determined.[13]
-
Cooking and Eating Quality Assessment
Key parameters include amylose content and gelatinization temperature.
-
Apparent Amylose Content (AAC):
-
Milled rice is ground into a fine flour.
-
A colorimetric method using an iodine solution is employed. The intensity of the blue color, which is proportional to the amylose content, is measured using a spectrophotometer.[12]
-
-
Gelatinization Temperature (GT):
-
This is often estimated using the alkali spreading value (ASV).
-
Whole, milled kernels are soaked in a dilute potassium hydroxide (KOH) solution.
-
The degree of spreading and disintegration of the kernels is scored on a standardized scale, which correlates with the gelatinization temperature.[14]
-
Signaling Pathways and Experimental Workflows
This compound Mode of Action
This compound is known to activate the salicylic acid (SA) signaling pathway, a key component of Systemic Acquired Resistance (SAR) in plants.[15][16] Activation of this pathway leads to the expression of pathogenesis-related (PR) proteins, which enhance the plant's defense against a broad spectrum of pathogens.
Caption: this compound signaling pathway in rice.
Experimental Workflow for Fungicide Evaluation
The following diagram illustrates a typical workflow for evaluating the impact of fungicides on rice grain quality.
Caption: Experimental workflow for fungicide impact assessment.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Propiconazole for Treating Rice Seed Deficiency: Uses, Dosage and Precautions [sataka.com.vn]
- 8. Impact of Varying Sowing Dates, Fungicides and Bio Formulations on Development of False Smut Disease of Rice [arccjournals.com]
- 9. Effects of tebuconazole application at different growth stages on rice grain quality of rice-based untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Assessment of Grain Quality Characteristics and Cooking Parameters of White Rice (Oryza sativa Indica and Oryza sativa Japonica) Varieties Cultivated in Sri Lanka [mdpi.com]
- 13. Measurement of Rice Grain Dimensions and Chalkiness, and Rice Grain Elongation Using Image Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Mode of action of this compound in the salicylic acid signaling pathway | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 16. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlobentiazox and Other SAR Inducers in Plant Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dichlobentiazox with other key Systemic Acquired Resistance (SAR) inducers. The information is supported by experimental data to aid in the evaluation of these compounds for disease management research and development.
Systemic Acquired Resistance (SAR) is a crucial induced defense mechanism in plants, offering long-lasting, broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][2][3] Activation of the SAR pathway primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.[4] This response is mediated by the signaling molecule salicylic acid (SA), which leads to the expression of pathogenesis-related (PR) genes.[1][5] Chemical elicitors, or SAR inducers, are compounds that can trigger this pathway, offering a valuable tool for crop protection.[6][7] This guide focuses on this compound and compares its performance with other well-established SAR inducers, Acibenzolar-S-methyl (ASM) and Probenazole.
The SAR Signaling Pathway
The induction of SAR is a complex signaling cascade. Upon initial pathogen recognition, the plant increases the synthesis of salicylic acid. SA accumulation triggers the translocation of the key regulatory protein, NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), to the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a battery of defense-related genes, including PR genes, which establishes a state of systemic resistance throughout the plant.[1] Chemical inducers can activate this pathway at different points, often acting downstream of SA synthesis but dependent on NPR1.[6]
Caption: The Salicylic Acid (SA)-dependent SAR signaling pathway.
Performance Comparison of SAR Inducers
The efficacy of SAR inducers can vary depending on the plant species, pathogen, and environmental conditions. The following sections detail the performance of this compound, Acibenzolar-S-methyl, and Probenazole against key agricultural pathogens.
This compound
This compound is a fungicide known to be effective in managing rice blast disease. While detailed public data on its SAR-inducing mechanism is less prevalent compared to other activators, its application patterns and efficacy suggest it plays a role in enhancing plant defenses.
Performance Data:
-
Target Pathogen: Rice Blast (Magnaporthe oryzae). Rice blast is a devastating fungal disease that can cause significant yield losses of up to 35% globally.[8][9][10]
-
Efficacy: this compound is registered as a fungicide for controlling rice blast.[11] Its utility in disease management programs often involves integration with other fungicides.
Due to the proprietary nature of commercial fungicide development, direct, peer-reviewed comparative studies detailing this compound's SAR-specific performance against other inducers are limited in the public domain. The data below is representative of performance for fungicides used in rice blast management.
Acibenzolar-S-methyl (ASM / BTH)
Acibenzolar-S-methyl (ASM), also known as benzothiadiazole (BTH), is one of the most extensively studied and commercially utilized SAR inducers.[5][12] It is a functional analog of salicylic acid that acts downstream of SA synthesis, inducing the expression of PR proteins and providing broad-spectrum disease resistance.[5][12]
Performance Data:
-
Target Pathogens: Venturia nashicola (Pear Scab), Podosphaera xanthii (Cucumber Powdery Mildew), Pseudoperonospora cubensis (Cucumber Downy Mildew), Phytophthora infestans (Potato/Tomato Late Blight).
-
Efficacy: ASM has demonstrated significant and long-lasting disease control in various cropping systems. However, a key limiting factor can be phytotoxicity at higher concentrations.[13][14]
Table 1: Efficacy of Acibenzolar-S-methyl (ASM) Against Various Pathogens
| Crop | Pathogen | Treatment | Control Efficacy (%) | Reference |
|---|---|---|---|---|
| Pear | Venturia nashicola | ASM (100 mg a.i./L) | 81.8% (autumn lesions) | [13] |
| Cucumber | Podosphaera xanthii | ASM (50 ppm) | >90% | [14] |
| Cucumber | Pseudoperonospora cubensis | ASM (50 ppm) | >90% | [14] |
| Potato | Phytophthora infestans | BTH (0.15%) | Delayed symptom appearance by 11 days | [15] |
| Amaranth | Rhizoctonia solani | ASM + P. fluorescens | Disease Severity reduced to 21% (from 52%) |[16] |
Probenazole (PBZ)
Probenazole has been used for decades, primarily in Asia, to control rice blast disease. It is known to induce resistance in plants by potentiating defense responses, including the accumulation of salicylic acid and the expression of defense-related genes.
Performance Data:
-
Target Pathogen: Rice Blast (Magnaporthe oryzae), Tobacco Mosaic Virus (TMV), Pseudomonas syringae.
-
Efficacy: Probenazole effectively controls rice blast and has been shown to induce resistance against a range of other pathogens by activating the SA signaling pathway.[11]
Table 2: Efficacy of Probenazole (PBZ) Against Various Pathogens
| Crop | Pathogen | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Rice | Magnaporthe oryzae | Probenazole | Upregulates defense-related genes (e.g., POD, chitinase, PRs) | [11] |
| Tobacco | Tobacco Mosaic Virus (TMV) | Probenazole | Induces resistance and reduces lesion size | [11] |
| Arabidopsis | Pseudomonas syringae | Probenazole | Induces accumulation of PR-1, PR-2, and PR-5 mRNAs |[11] |
Experimental Protocols
Evaluating the performance of SAR inducers requires standardized and reproducible experimental designs. Below is a generalized protocol for assessing the efficacy of a chemical inducer against a foliar pathogen.
General Experimental Workflow for SAR Inducer Evaluation
The process involves growing healthy plants, applying the SAR-inducing compound, challenging the plants with a pathogen after an appropriate interval to allow for the induction of resistance, and finally, assessing the level of disease development compared to controls.
Caption: A generalized workflow for evaluating SAR inducer efficacy.
Detailed Methodology
This protocol is a composite based on standard practices for evaluating induced resistance.[17][18][19]
-
Plant Material and Growth Conditions:
-
Use a susceptible host plant variety (e.g., Oryza sativa 'HR-12' for rice blast, Solanum lycopersicum 'Moneymaker' for late blight).
-
Grow plants in individual pots with a sterilized soil mix in a controlled environment chamber (e.g., 25-28°C, 12-hour photoperiod, 70-80% relative humidity). Use plants at the 4-6 leaf stage for experiments.
-
-
SAR Inducer Application:
-
Prepare solutions of the SAR inducer (e.g., this compound, ASM) at various concentrations in sterile water, often with a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.
-
Apply the solution as a foliar spray until runoff or as a soil drench.
-
The mock control group should be treated with the same solution lacking the chemical inducer.
-
-
Pathogen Inoculation (Challenge):
-
Culture the pathogen (e.g., M. oryzae or P. infestans) on a suitable agar medium.
-
Prepare an inoculum suspension by harvesting spores or mycelial fragments and adjusting the concentration in sterile water (e.g., 1 x 10^5 spores/mL).
-
Inoculate the plants 3-7 days after the inducer treatment by spraying the suspension onto the leaves. This period allows for the full development of the SAR response.[18]
-
-
Incubation and Disease Assessment:
-
Move the inoculated plants to a high-humidity chamber (>90% RH) for 24-48 hours to facilitate infection.
-
Return plants to the standard growth chamber.
-
Assess disease severity at 7-14 days post-inoculation. This can be done by:
-
Disease Incidence (%): Percentage of plants or leaves showing symptoms.
-
Disease Severity Index: A rating scale (e.g., 0-5) based on the percentage of leaf area affected by lesions.
-
Lesion Size (mm): Direct measurement of the diameter of necrotic or chlorotic lesions.
-
Pathogen Growth Quantification: For bacterial pathogens, this involves counting colony-forming units (CFU) per leaf area.[19]
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between the treatment groups.
-
Calculate the percentage of disease control relative to the mock-treated control.
-
Conclusion
This compound, Acibenzolar-S-methyl, and Probenazole are all valuable compounds capable of enhancing plant defense responses against a range of pathogens. While ASM and Probenazole are well-characterized as inducers of the SAR pathway, the public-domain information on this compound's specific mode of action as a SAR elicitor is less detailed. ASM demonstrates broad-spectrum activity against numerous pathogens but carries a risk of phytotoxicity. Probenazole is a highly effective and historically important agent for rice blast control. The selection of an appropriate SAR inducer depends on the specific crop-pathogen system, the potential for phytotoxicity, and its integration into a broader disease management strategy. Further research into the precise molecular interactions of these compounds within the SAR pathway will enable more targeted and effective use in agriculture.
References
- 1. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic acquired resistance - Wikipedia [en.wikipedia.org]
- 3. Systemic Acquired resistance | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. news.berkeley.edu [news.berkeley.edu]
- 9. Frontiers | The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae) [frontiersin.org]
- 10. The Devastating Rice Blast Airborne Pathogen Magnaporthe oryzae—A Review on Genes Studied with Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. vegetables.bayer.com [vegetables.bayer.com]
- 13. researchmap.jp [researchmap.jp]
- 14. Systemic resistance inducer acibenzolar-S-methyl (ASM) and its microencapsulated formulations: their long-lasting control efficacy against cucumber diseases and mitigation of phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journalirjpac.com [journalirjpac.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]
- 19. Root-mediated signal transmission of systemic acquired resistance against above-ground and below-ground pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dichlobentiazox: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of dichlobentiazox, a fungicide used in agricultural research. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, a respirator should be used.
In the event of accidental release, the area should be ventilated, and unauthorized personnel should be kept away.[1] Spills should be contained and cleaned up using absorbent materials, taking care not to generate dust.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, must be handled as hazardous waste. Never dispose of this compound down the drain or in regular trash receptacles.[2][3]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a designated, leak-proof container for all this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, and paper towels).
-
Ensure the container is tightly sealed when not in use.[4]
-
Do not fill the waste container beyond 90% of its capacity to prevent spills and allow for expansion.[4]
-
The exterior of the waste container must be kept clean and free of contamination.[4]
-
-
Disposal of Empty Containers:
-
Empty this compound containers must also be treated as hazardous waste unless properly decontaminated.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware. Never reuse empty pesticide containers for any other purpose.[2][5]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key hazard information relevant to its handling and disposal.
| Parameter | Value/Information | Source |
| CAS Number | 957144-77-3 | [6][7] |
| Molecular Formula | C11H6Cl2N2O3S2 | [6] |
| Signal Word | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [8] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to hazardous or special waste collection point. | [8] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
While this document does not cite specific experimental studies on the disposal of this compound, the provided disposal protocol is based on established best practices for the management of hazardous chemical waste in a laboratory setting. These procedures are derived from safety data sheets and general guidelines for pesticide and hazardous waste disposal.[1][2][3][4][5][8] The key principle is the containment and proper disposal of the chemical through a certified hazardous waste management program to prevent environmental contamination and human exposure.
References
- 1. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 2. epa.gov [epa.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ethz.ch [ethz.ch]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]
- 8. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
